Dermaseptin
Beschreibung
Eigenschaften
IUPAC Name |
(2S)-5-amino-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C152H257N43O44S2/c1-27-77(12)118(147(233)190-110(70-196)146(232)178-98(44-46-111(158)201)131(217)163-68-115(205)192-120(87(22)198)149(235)181-101(152(238)239)45-47-112(159)202)193-151(237)122(89(24)200)195-145(231)109(63-117(207)208)185-129(215)84(19)169-126(212)81(16)168-125(211)80(15)167-113(203)66-164-132(218)102(56-72(2)3)183-128(214)83(18)170-127(213)82(17)172-134(220)94(40-30-34-50-153)174-114(204)67-162-124(210)79(14)171-140(226)108(62-91-65-160-71-166-91)189-143(229)105(59-75(8)9)184-130(216)85(20)173-135(221)99(48-54-240-25)179-148(234)119(86(21)197)191-116(206)69-165-133(219)103(57-73(4)5)186-137(223)96(42-32-36-52-155)175-136(222)95(41-31-35-51-154)176-141(227)106(60-76(10)11)187-138(224)100(49-55-241-26)180-150(236)121(88(23)199)194-139(225)97(43-33-37-53-156)177-144(230)107(61-90-64-161-93-39-29-28-38-92(90)93)188-142(228)104(58-74(6)7)182-123(209)78(13)157/h28-29,38-39,64-65,71-89,94-110,118-122,161,196-200H,27,30-37,40-63,66-70,153-157H2,1-26H3,(H2,158,201)(H2,159,202)(H,160,166)(H,162,210)(H,163,217)(H,164,218)(H,165,219)(H,167,203)(H,168,211)(H,169,212)(H,170,213)(H,171,226)(H,172,220)(H,173,221)(H,174,204)(H,175,222)(H,176,227)(H,177,230)(H,178,232)(H,179,234)(H,180,236)(H,181,235)(H,182,209)(H,183,214)(H,184,216)(H,185,215)(H,186,223)(H,187,224)(H,188,228)(H,189,229)(H,190,233)(H,191,206)(H,192,205)(H,193,237)(H,194,225)(H,195,231)(H,207,208)(H,238,239)/t77-,78-,79-,80-,81-,82-,83-,84-,85-,86+,87+,88+,89+,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,118-,119-,120-,121-,122-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHLIDBAPTWLGU-CTKMSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(C)C)NC(=O)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C152H257N43O44S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3455.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136212-91-4 | |
| Record name | Dermaseptin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136212914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
A Technical Guide to the Discovery and Isolation of the Dermaseptin Peptide Family
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the discovery, isolation, and characterization of the Dermaseptin family of antimicrobial peptides (AMPs). It details the seminal findings, outlines the experimental protocols for their purification, and presents their biological activities in a structured format for scientific and drug development applications.
Introduction: The Emergence of Dermaseptins
The this compound (DRS) family represents a class of potent, cationic antimicrobial peptides first discovered in the skin secretions of phyllomedusine frogs, which are part of the Hylidae family[1][2]. In 1991, the inaugural member of this family, this compound-S1, was isolated from the skin of Phyllomedusa sauvagii[2][3]. This 34-residue peptide demonstrated powerful antimicrobial properties, particularly against pathogenic fungi, marking a significant advancement in the field of innate immunity and natural product discovery[4][5].
Dermaseptins are characterized by their linear, polycationic nature and their propensity to adopt an amphipathic α-helical secondary structure in hydrophobic environments, such as bacterial membranes[2][4]. This structure is crucial to their mechanism of action, which involves perturbing and permeabilizing microbial cell membranes, leading to cell death[1][6]. Their broad spectrum of activity encompasses Gram-positive and Gram-negative bacteria, fungi, yeasts, and protozoa, with many members showing low toxicity against mammalian cells, making them attractive candidates for therapeutic development[1][2].
Experimental Methodologies
The isolation and characterization of Dermaseptins from natural sources involve a multi-step process, combining biochemical and molecular techniques. Modern approaches also include molecular cloning to identify novel family members from skin secretion-derived cDNA libraries[1][3][7].
The primary source of natural Dermaseptins is the skin secretion of frogs from the Phyllomedusa and related genera.
-
Stimulation: Peptide secretion is typically induced through mild, non-invasive stimulation. While traditional methods involved stressing the animal, modern protocols favor gentle electrical stimulation or the administration of chemical agents like norepinephrine[8][9]. The secretion is a granular, milky fluid that appears on the dorsal skin of the frog.
-
Collection: The secreted material is carefully collected by rinsing the frog with deionized water or gently scraping the secretions into a collection vessel.
-
Preparation: The collected secretion is often acidified (e.g., with trifluoroacetic acid, TFA) to inhibit protease activity, immediately frozen or lyophilized, and stored at -20°C or lower until purification[10][11].
A multi-step chromatographic process is essential to purify individual this compound peptides to homogeneity from the complex mixture of proteins, peptides, and other biomolecules in the crude secretion.
-
Initial Fractionation (Optional): For large sample volumes, an initial clean-up using solid-phase extraction (e.g., Sep-Pak C18 cartridges) can remove salts and other highly polar contaminants[8].
-
Size-Exclusion/Molecular Sieve Filtration: The crude or partially purified extract is subjected to gel filtration chromatography to separate molecules based on their size. This step effectively separates the smaller peptides from larger proteins.
-
Ion-Exchange Chromatography: Following size-based separation, the peptide-rich fractions are passed through an ion-exchange column. Due to their cationic nature (positive charge), Dermaseptins bind to cation-exchange resins and are eluted using a salt gradient. This step separates peptides based on their net charge.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The final and most critical purification step is RP-HPLC[2][4][8].
-
Principle: Peptides are separated based on their hydrophobicity.
-
Stationary Phase: A nonpolar stationary phase is used, typically octadecylsilyl-silica (C18)[8].
-
Mobile Phase: A gradient of increasing organic solvent (commonly acetonitrile) in an aqueous acidic solution (e.g., 0.1% TFA) is used for elution. More hydrophobic peptides are retained longer on the column.
-
Detection: Elution is monitored by UV absorbance, typically at 214 nm and 280 nm[11]. Fractions corresponding to distinct peaks are collected for further analysis.
-
Once a peptide is purified, its primary and secondary structures are determined.
-
Mass Spectrometry: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry is used to determine the precise molecular weight of the purified peptide[4].
-
Amino Acid Sequencing:
-
Edman Degradation: This automated, stepwise chemical process sequentially removes N-terminal amino acids for identification, allowing for the determination of the complete peptide sequence[4][8].
-
Tandem Mass Spectrometry (MS/MS): Modern approaches use MS/MS to fragment the peptide and deduce the sequence from the resulting fragment ion masses[12].
-
-
Secondary Structure Analysis:
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to assess the secondary structure of the peptide in different solvent environments (e.g., aqueous buffer vs. a membrane-mimicking solvent like trifluoroethanol). This analysis confirms the characteristic transition to an α-helical conformation in hydrophobic media[4][7].
-
This technique bypasses the need for large amounts of skin secretion and allows for the discovery of novel peptide precursors directly from genetic material.
-
mRNA Extraction: mRNA is isolated from the collected skin secretion.
-
cDNA Library Construction: A cDNA library is synthesized from the extracted mRNA.
-
PCR Amplification: Degenerate primers, designed based on highly conserved regions of known this compound precursor sequences (like the signal peptide), are used to amplify the full precursor-encoding cDNAs[1][3].
-
Cloning and Sequencing: The amplified PCR products are cloned into vectors and sequenced to reveal the full precursor sequence, which includes the signal peptide, an acidic spacer, and the mature peptide sequence[1][3].
Data Presentation: Properties of Selected Dermaseptins
The following tables summarize key quantitative data for representative members of the this compound family, facilitating comparison of their physicochemical and biological properties.
Table 1: Physicochemical Properties of Selected this compound Family Peptides
| Peptide Name | Source Organism | Amino Acid Sequence | Molecular Weight (Da) | Net Charge |
| This compound-S1 | Phyllomedusa sauvagii | ALWKTMLKKLGTMALHAGKAALGAAADTISQGTQ | 3455.4 | +4 |
| This compound-AC | Agalychnis callidryas | GLWSKIKEAIGKAAAKAAGKAALNAVSEAV | 2898.6 | +5 |
| This compound-S4 | Phyllomedusa sauvagii | ALWKTMLKKLGTMALHAGKAALGAAADTIS | 2995.6 | +4 |
| K₄K₂₀-S4 (Derivative) | Synthetic | ALWKK MLKKLGTMALHAGKAALK AAADTIS | 3023.7 | +6 |
| This compound-PH | Pithecopus hypochondrialis | GLLSKILGVGKKVAGLLPHV | 2049.6 | +4 |
Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration, MIC) of Selected Dermaseptins
| Peptide | E. coli (μM) | S. aureus (μM) | P. aeruginosa (μM) | C. albicans (μM) | Reference |
| This compound-AC | 4 | 2 | Not Reported | 4 | [7] |
| K₄K₂₀-S4 | 1-4 (μg/mL) | 1-4 (μg/mL) | 1-4 (μg/mL) | Not Reported | [13] |
| This compound-PH | 16 | 32 | Not Reported | 16 | [3] |
Note: Direct comparison of MIC values should be done with caution as experimental conditions (e.g., bacterial strains, media) can vary between studies. The activity for K₄K₂₀-S4 was reported in μg/mL.
Visualizations: Workflows and Structures
Diagrams generated using Graphviz provide clear visual representations of key processes and concepts related to this compound discovery.
Caption: Workflow for the isolation and characterization of this compound peptides.
Caption: Diagram of a typical this compound precursor peptide structure.
Conclusion and Future Directions
The discovery of the this compound family launched a new area of research into amphibian-derived antimicrobial peptides. The methodologies established for their isolation and characterization have been refined over decades and now incorporate advanced molecular techniques that accelerate the discovery of novel members. With their potent, broad-spectrum antimicrobial activity and the potential for low host toxicity, Dermaseptins remain highly promising templates for the development of new anti-infective agents. Future research will likely focus on designing synthetic analogues with enhanced potency, greater selectivity, and improved stability to overcome the challenges of microbial resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Isolation, amino acid sequence, and synthesis of this compound, a novel antimicrobial peptide of amphibian skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. mdpi.com [mdpi.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Antimicrobial Peptides in Frog Skin Secretions | Springer Nature Experiments [experiments.springernature.com]
- 9. An Evaluation of Immersive and Handling Methods for Collecting Salamander Skin Peptides in: Journal of Herpetology Volume 55: Issue 4 | Journal of Herpetology [journal-of-herpetology.kglmeridian.com]
- 10. The Skin Secretion of the Amphibian Phyllomedusa nordestina: A Source of Antimicrobial and Antiprotozoal Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Antibacterial Properties of this compound S4 Derivatives with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
Dermaseptin Structure-Activity Relationship: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Dermaseptins, a family of cationic antimicrobial peptides isolated from the skin of Phyllomedusa frogs, have garnered significant interest as potential therapeutic agents due to their broad-spectrum activity against bacteria, fungi, protozoa, and even viruses.[1][2][3] Their mechanism of action, primarily involving the disruption of microbial cell membranes, makes them promising candidates to combat antibiotic resistance.[1][4] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of Dermaseptin peptides, offering a comprehensive resource for the rational design of novel and more effective antimicrobial agents.
Core Principles of this compound Activity
Dermaseptins are typically 28-34 amino acids in length and adopt an amphipathic α-helical conformation in membrane-mimicking environments.[1][5] This structure is crucial for their biological activity, facilitating their interaction with and insertion into the negatively charged microbial membranes. The N-terminal domain is generally considered essential for selective interaction with bacterial membranes, while the C-terminal region contributes to nonspecific membrane lytic activity.[5][6]
Key physicochemical properties influencing this compound's activity include:
-
Cationicity: A net positive charge is critical for the initial electrostatic attraction to the anionic components of microbial cell walls and membranes.
-
Hydrophobicity: The hydrophobic face of the α-helix drives the insertion and disruption of the lipid bilayer.
-
Amphipathicity: The spatial separation of hydrophobic and hydrophilic residues allows for effective interaction with the aqueous environment and the lipid core of the membrane.
-
Oligomerization: The tendency of some this compound analogs to aggregate in solution can impact their activity and selectivity.[7][8]
Structure-Activity Relationship Studies: Quantitative Analysis
Extensive research has been conducted to elucidate the relationship between the structure of this compound peptides and their biological activity. These studies have primarily focused on modifications such as amino acid substitution, truncation, and acylation. The following tables summarize the quantitative data from these investigations.
Table 1: Antimicrobial Activity (MIC) of this compound S4 Analogs
| Peptide/Analog | Modification | Target Organism | MIC (µg/mL) | MIC (µM) | Reference(s) |
| This compound S4 (Native) | - | E. coli | > 100 | ~40 (IC50) | [8][9] |
| S. aureus | - | - | |||
| P. aeruginosa | - | - | |||
| A. baumannii | 12.5 | - | [6] | ||
| K4K20-S4 | M4K, N20K substitutions | E. coli | - | 0.3 (IC50) | [7][9] |
| S. aureus | - | - | |||
| P. aeruginosa | - | - | |||
| A. baumannii | 3.125 | - | [6] | ||
| K4-S4(1-16) | M4K substitution, C-terminal truncation | E. coli | - | - | [10] |
| S. aureus | - | - | [10] | ||
| P. aeruginosa | - | - | [10] | ||
| A. baumannii | 6.25 | - | [6] | ||
| K4-S4(1-13) | M4K substitution, C-terminal truncation | E. coli | - | - | [10] |
| S. aureus | - | - | [10] | ||
| P. aeruginosa | - | - | [10] | ||
| This compound B2 (Native) | - | A. baumannii | 12.5 | - | [6] |
| K3K4B2 | W3K, S4K substitutions | A. baumannii | 6.25 | - | [6] |
| This compound-AC | - | E. coli | - | 2-4 | [11] |
| S. aureus | - | 2-4 | [11] | ||
| MRSA | - | 2-4 | [11] | ||
| P. aeruginosa | - | 2-4 | [11] | ||
| C7-S4(3-15) | N-terminal AL replaced with Heptanoic acid | Oral Pathogens | - | - | [12][13][14] |
| NC12-S4(3-15) | N-terminal AL replaced with Aminododecanoic acid | Oral Pathogens | - | - | [12][13][14] |
Note: MIC values can vary depending on the specific strain and experimental conditions. IC50 refers to the concentration causing 50% inhibition.
Table 2: Hemolytic and Cytotoxic Activity of this compound Analogs
| Peptide/Analog | Hemolytic Activity (HC50 in µM) | Cytotoxicity (CC50 in µg/mL) | Cell Line | Reference(s) |
| This compound S4 (Native) | 1.5 | >61.25 | HEp-2 | [6][15] |
| K4K20-S4 | 4.5 | >61.25 | HEp-2 | [6][15] |
| K4-S4(1-16) | >100 | >61.25 | HEp-2 | [6] |
| K4-S4(1-13) | >100 | - | - | [10] |
| S4-(1-16) | ~24 | - | - | [9] |
| S4-(1-12) | ~106.5 | - | - | [9] |
| S4-(5-28) | ~18 | - | - | [9] |
| This compound-AC | 76.55 | - | HMEC-1, U251MG | [11][16] |
| This compound B2 (Native) | Low | >61.25 | HEp-2 | [6] |
| K3K4B2 | - | >61.25 | HEp-2 | [6] |
Note: HC50 is the concentration causing 50% hemolysis. CC50 is the concentration causing 50% cytotoxicity.
Key Structure-Activity Relationship Insights
Amino Acid Substitutions
-
Increasing Cationicity: Replacing neutral or hydrophobic residues with basic amino acids like lysine (K) generally enhances antibacterial activity, particularly against Gram-negative bacteria.[6][7][9] The K4K20-S4 analog, with two lysine substitutions, demonstrates significantly improved potency against A. baumannii and E. coli.[6][7] This is attributed to a stronger electrostatic interaction with the bacterial membrane.
-
Reducing Hemolytic Activity: While increasing the net positive charge can improve antimicrobial action, it can also lead to increased toxicity towards mammalian cells. However, strategic placement of lysine residues and a reduction in overall hydrophobicity can mitigate hemolytic activity.[6][10]
Truncation Studies
-
N-Terminal Importance: The N-terminal region of Dermaseptins is crucial for their antimicrobial activity.[6][17] Truncated peptides of 16 to 19 amino acids often retain significant antimicrobial potency.[6]
-
C-Terminal Influence on Selectivity: Deletion of the C-terminal hydrophobic segment can dramatically reduce hemolytic activity while preserving or even enhancing antibacterial potency.[9][10] This suggests that the C-terminus is a key determinant of non-specific membrane lysis. For instance, the 13-mer and 16-mer analogs of S4 show markedly lower hemolytic activity compared to the full-length peptide.[10] However, truncations to less than 13 residues often lead to a significant loss of antimicrobial efficacy.[6]
N-Terminal Acylation
-
Enhanced Potency: The replacement of N-terminal amino acids with fatty acids can lead to a recovery or improvement in antibacterial potency, as seen with C7-S4(3-15) and NC12-S4(3-15).[12][13][14] This modification modulates the peptide's hydrophobicity and can enhance its interaction with the bacterial membrane.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A common method is the broth microdilution assay.[10][18]
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Peptide Dilution: The this compound analog is serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation and Incubation: The standardized bacterial suspension is added to each well containing the peptide dilutions. The plate is then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.
Hemolytic Activity Assay
This assay measures the ability of a peptide to lyse red blood cells (RBCs), providing an indication of its cytotoxicity towards mammalian cells.[9][10][18]
-
Preparation of Red Blood Cells: Fresh human or animal blood is washed multiple times with a phosphate-buffered saline (PBS) solution by centrifugation to remove plasma and buffy coat. The RBCs are then resuspended in PBS to a specific concentration (e.g., 1-5% hematocrit).
-
Peptide Incubation: The RBC suspension is incubated with various concentrations of the this compound analog at 37°C for a defined period (e.g., 1-4 hours). Positive (100% hemolysis, e.g., with Triton X-100) and negative (0% hemolysis, PBS alone) controls are included.
-
Measurement of Hemolysis: After incubation, the samples are centrifuged to pellet the intact RBCs. The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 405 or 540 nm).
-
Calculation of Hemolytic Activity: The percentage of hemolysis is calculated relative to the positive control. The HC50 value is the peptide concentration that causes 50% hemolysis.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential drug candidates on mammalian cell lines.[4][16]
-
Cell Culture: A specific cell line (e.g., HEp-2, HMEC-1) is seeded in a 96-well plate and allowed to adhere overnight.
-
Peptide Treatment: The cells are then treated with various concentrations of the this compound analog and incubated for a specific duration (e.g., 24-72 hours).
-
MTT Incubation: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm).
-
Calculation of Cell Viability: Cell viability is expressed as a percentage of the untreated control cells. The CC50 value is the peptide concentration that reduces cell viability by 50%.
Visualizing this compound's Mechanism and SAR Logic
The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action and the logical relationships in this compound SAR studies.
Caption: Proposed "barrel-stave" or "toroidal pore" mechanism of this compound action on bacterial membranes.
Caption: Logical relationships in this compound structure-activity relationship studies for improved selectivity.
Caption: General experimental workflow for evaluating this compound analogs.
Conclusion and Future Directions
The structure-activity relationship studies of this compound have provided invaluable insights for the design of potent and selective antimicrobial peptides. By increasing cationicity and reducing C-terminal hydrophobicity through amino acid substitutions and truncations, it is possible to significantly enhance antibacterial activity while minimizing toxicity to mammalian cells. N-terminal acylation also presents a promising strategy for improving potency.
Future research should continue to explore novel modifications, such as the incorporation of non-natural amino acids and peptidomimetics, to further improve stability, efficacy, and selectivity. A deeper understanding of the interactions between this compound analogs and different membrane compositions will also be crucial for developing peptides with targeted activity against specific pathogens. The data and methodologies presented in this guide offer a solid foundation for the continued development of this compound-based therapeutics to address the growing challenge of antimicrobial resistance.
References
- 1. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure, synthesis, and activity of this compound b, a novel vertebrate defensive peptide from frog skin: relationship with adenoregulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced Antibacterial Activity of this compound through Its Immobilization on Alginate Nanoparticles—Effects of Menthol and Lactic Acid on Its Potentialization [mdpi.com]
- 4. Evaluation of the Antibacterial Activity of New this compound Derivatives against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Structure-activity relationship study of antimicrobial this compound S4 showing the consequences of peptide oligomerization on selective cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Antibacterial Properties of this compound S4 Derivatives with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide this compound-AC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acyl-Substituted this compound S4 Derivatives with Improved Bactericidal Properties, Including on Oral Microflora - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cris.huji.ac.il [cris.huji.ac.il]
- 14. Acyl-substituted this compound S4 derivatives with improved bactericidal properties, including on oral microflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 17. Design of N-Terminal Derivatives from a Novel this compound Exhibiting Broad-Spectrum Antimicrobial Activity against Isolates from Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enhanced Antibacterial Activity of this compound through Its Immobilization on Alginate Nanoparticles—Effects of Menthol and Lactic Acid on Its Potentialization - PMC [pmc.ncbi.nlm.nih.gov]
The Interaction of Dermaseptins with Fungal Cell Walls: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the interaction between Dermaseptin peptides and fungal cell walls. It details the mechanisms of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the involved pathways and workflows.
Introduction to Dermaseptins
Dermaseptins (DRS) are a family of cationic, α-helical antimicrobial peptides (AMPs) originally isolated from the skin secretions of tree frogs belonging to the Phyllomedusa genus. These peptides, typically 24 to 34 amino acids in length, exhibit a broad spectrum of activity against a wide range of pathogens, including bacteria, fungi, protozoa, and enveloped viruses. Their mechanism of action is primarily attributed to their ability to interact with and disrupt microbial cell membranes. The initial interaction with the fungal cell envelope is a critical step that dictates the peptide's efficacy and ultimate antifungal action.
Core Mechanism of Fungal Interaction
While the fungal plasma membrane is the ultimate target for membrane-disrupting peptides like Dermaseptins, the cell wall represents the first point of contact and a significant barrier. The interaction is a multi-step process involving initial binding, transit across the cell wall, and subsequent membrane permeabilization, often supplemented by intracellular effects.
Initial Binding and Cell Wall Transit
Dermaseptins are polycationic peptides that readily form an amphipathic α-helical structure in hydrophobic environments like a cell membrane. This positive charge facilitates an initial electrostatic interaction with negatively charged components on the fungal cell surface. While the primary components of the fungal cell wall, such as β-glucans and chitin, are neutral polysaccharides, the wall is also decorated with a variety of mannoproteins and other glycosylated proteins that can provide anionic sites for peptide binding.
Once bound, the peptides must traverse the porous network of the cell wall to reach the plasma membrane. The exact mechanism of transit is not fully elucidated but is thought to involve passive diffusion through the polysaccharide matrix.
Disruption of Cell Wall and Membrane Integrity
Electron microscopy studies reveal that Dermaseptins induce significant morphological changes in fungal cells. Treatment with this compound S1 (DS1) and this compound S4 (DS4) on Candida albicans results in a distorted and damaged cell wall surface. This suggests that in addition to traversing the wall, Dermaseptins may directly compromise its structural integrity.
The primary fungicidal action occurs upon reaching the plasma membrane. Dermaseptins are believed to act via a "carpet" model, where the peptides accumulate on the surface of the lipid bilayer, disrupt its structure, and cause permeabilization. This leads to the leakage of essential ions and metabolites, ultimately resulting in cell death.
Modulation of Fungal Gene Expression
Beyond direct physical damage, Dermaseptins can modulate the expression of genes crucial for fungal virulence and cell wall maintenance.
-
Adhesion and Biofilm Formation: this compound S1 and S4 have been shown to downregulate the expression of key genes involved in adhesion and hyphal formation in C. albicans, such as Hyphal Wall Protein 1 (HWP1) and genes from the Agglutinin-Like Sequence (ALS) and Eap1 (EAP1) families.
-
Cell Wall Maintenance: Treatment with some AMPs can trigger a compensatory response in fungi, such as up-regulating chitin synthesis as a stress response to cell wall damage. Studies on this compound S1 also showed it downregulates the expression of Secreted Aspartic Protease (SAP) genes, which are involved in pathogenesis.
Quantitative Data on Antifungal Activity
The antifungal efficacy of various this compound peptides has been quantified against several pathogenic fungi. The Minimum Inhibitory Concentration (MIC) is the primary metric used to define this activity.
| Table 1: Minimum Inhibitory Concentrations (MICs) of Dermaseptins Against Pathogenic Fungi | | :--- | :--- | :--- | :--- | | This compound Variant | Fungal Species | MIC (μM) | MIC (μg/mL) | | this compound S1 (DS1) | Candida albicans | ~30 µM | Not specified | | this compound S3 (DRS-S3) | Candida albicans | <10 µM | Not specified | | this compound S4 (DS4) | Candida albicans | Not specified | 32 µg/mL | | this compound S4 (DS4) Analogs | Cryptococcus neoformans | Not specified | 12.5 - 50 µg/mL | | this compound S4 (DS4) Analogs | Aspergillus fumigatus | Not specified | 25 - 100 µg/mL | | K4S4(1-16) (DRS-S4 Derivative) | Acinetobacter baumannii | Not specified | 3.125 - 12.5 µg/mL | | this compound B1/B2 | Aspergillus fumigatus | 3.1 - 30 µM | Not specified | | this compound-PH | Candida albicans | Not specified | 8 µM (MIC) |
Note: MIC values can vary based on the specific strain and experimental conditions used.
| Table 2: Effect of Dermaseptins on Fungal Gene Expression in Candida albicans | | :--- | :--- | :--- | | Gene(s) | Function | Observed Effect | | HWP1 (Hyphal Wall Protein 1) | Adhesion, hyphal formation, biofilm development | Downregulated by DS1 and DS4 | | SAP1, SAP2, SAP3, SAP9, SAP10 | Secreted Aspartic Proteases, virulence | Downregulated by DS1 | | EAP1 | Adhesion, biofilm formation | Downregulated by DS4 and other AMPs | | ALS1, SUN41 | Adhesion, cell wall organization | Downregulated by other AMPs, similar mechanism proposed |
Experimental Protocols
This section details the methodologies for key experiments used to investigate the interaction of this compound with fungal cells.
Antifungal Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a peptide.
-
Inoculum Preparation: Culture the fungal strain (e.g., C. albicans) on an appropriate agar plate. Suspend colonies in sterile saline or broth (e.g., Sabouraud) and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension to the final required inoculum concentration (e.g., 10^6 spores/mL).
-
Peptide Preparation: Dissolve the this compound peptide in a suitable solvent (e.g., sterile water or PBS) to create a stock solution. Prepare serial two-fold dilutions of the peptide in the culture medium in a 96-well microtiter plate.
-
Inoculation: Add an equal volume of the prepared fungal inoculum to each well of the microtiter plate. Include a positive control (fungi with no peptide) and a negative control (medium only).
-
Incubation: Incubate the plate at the optimal temperature for the fungus (e.g., 30°C or 37°C) for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible fungal growth. Growth can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 492 nm or 550 nm).
Cell Membrane Permeability Assay
Objective: To assess whether the peptide disrupts the fungal cell membrane.
-
Cell Preparation: Grow fungal cells to the mid-logarithmic phase. Harvest the cells by centrifugation, wash them with a suitable buffer (e.g., PBS), and resuspend them to a defined concentration.
-
Peptide Treatment: Incubate the fungal cell suspension with various concentrations of the this compound peptide (typically at and above the MIC) for a specific duration.
-
Staining: Add a fluorescent dye that can only enter cells with compromised membranes, such as SYTOX Green or Propidium Iodide (PI).
-
Measurement: Measure the increase in fluorescence using a fluorometer or view the cells under a fluorescence microscope. An increase in fluorescence intensity correlates with increased membrane permeability.
Electron Microscopy (SEM and TEM)
Objective: To visualize high-resolution morphological changes to the fungal cell surface and internal structures.
-
Sample Preparation: Treat fungal cells with the this compound peptide at a specific concentration (e.g., MIC) for a set time. Untreated cells serve as a control.
-
Fixation: Fix the cells using a chemical fixative like glutaraldehyde, followed by a post-fixation step with osmium tetroxide.
-
Dehydration and Drying: Dehydrate the samples through a graded series of ethanol concentrations. For Scanning Electron Microscopy (SEM), critical-point dry the samples.
-
Coating (for SEM): Sputter-coat the dried samples with a thin layer of a conductive metal (e.g., gold or palladium).
-
Sectioning (for TEM): For Transmission Electron Microscopy (TEM), embed the fixed samples in resin and cut ultra-thin sections using an ultramicrotome.
-
Imaging: View the prepared samples under an SEM to observe surface topology (e.g., cell wall distortion) or a TEM to view internal ultrastructure (e.g., organelle damage).
Gene Expression Analysis (Quantitative Real-Time PCR)
Objective: To quantify changes in the expression of specific fungal genes upon peptide treatment.
-
Treatment and RNA Extraction: Treat fungal cultures with a sub-lethal concentration of this compound for a defined period. Harvest the cells and extract total RNA using a commercial kit or a standard protocol (e.g., Trizol method).
-
RNA Purification: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the purified RNA using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random hexamers).
-
qPCR: Perform quantitative PCR using the synthesized cDNA as a template, gene-specific primers for the target genes (e.g., HWP1, SAP2), and a fluorescent dye (e.g., SYBR Green). Include primers for a housekeeping gene (e.g., ACT1) for normalization.
-
Data Analysis: Analyze the amplification data to determine the relative change in gene expression between treated and untreated samples, often using the ΔΔCt method.
Visualizations: Pathways and Workflows
The following diagrams illustrate the proposed mechanisms and experimental logic related to this compound's antifungal activity.
Early Research on Dermaseptin S4 Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Dermaseptin S4, a cationic antimicrobial peptide isolated from the skin secretions of Phyllomedusinae frogs, has been a subject of significant interest in early research due to its potent, broad-spectrum cytotoxic activity.[1][2] Unlike many other dermaseptins, this compound S4 exhibits considerable hemolytic activity, which has driven extensive investigation into its structure-activity relationship to develop analogs with enhanced therapeutic indices.[3][4] This technical guide provides an in-depth overview of the early research on this compound S4 cytotoxicity, focusing on quantitative data, detailed experimental protocols, and the underlying mechanisms of action.
Quantitative Cytotoxicity Data
The cytotoxic profile of this compound S4 and its derivatives has been evaluated against a variety of cell types, including erythrocytes, bacteria, protozoa, and cancer cell lines. The following tables summarize the key quantitative findings from early research, highlighting the impact of peptide modifications on activity and selectivity.
Table 1: Hemolytic Activity of this compound S4 and Its Analogs
| Peptide | Concentration (µg/mL) | Hemolysis (%) | Species | Reference |
| This compound S4 (Native) | 256 | > 80 | Human | [1] |
| DS4(1-26)a | 100 | < 30 | Human | [1] |
| K4-S4(1-13) | 200 µM | ~10 | Human | [3] |
| K4K20-S4 | 200 µM | > 80 | Human | [3] |
| PG-1 | 200 µM | > 90 | Human | [3] |
| MSI-78 | 200 µM | ~30 | Human | [3] |
Table 2: Antimicrobial Activity (MIC) of this compound S4 Derivatives
| Peptide | S. aureus (µg/mL) | P. aeruginosa (µg/mL) | E. coli (µg/mL) | Reference |
| K4K20-S4 | 1 - 4 | 1 - 4 | 1 - 16 | [3] |
| K4S4(1-16) | 3.125 - 12.5 | - | - | [4] |
| K4S4 | - | - | - | [4] |
Note: MIC values are presented as a range as reported in the cited literature.
Table 3: Antiparasitic and Anticancer Activity (IC50) of this compound S4 and Its Analogs
| Peptide | Plasmodium falciparum (µM) | Cancer Cell Line | IC50 (µM) | Reference |
| This compound S4 (Native) | ~1.5 | Leishmania | 1.5 | [5][6] |
| K4K20-S4 | 0.2 | - | - | [5] |
| K4-S4(1-13)a | 6 | - | - | [5] |
| This compound B2 | - | Prostatic (PC3) | 0.71 - 2.65 | [7] |
| This compound-PS1 | - | Glioblastoma (U-251 MG) | ~1 | [8][9] |
Key Experimental Protocols
The following sections detail the methodologies employed in early studies to assess the cytotoxicity of this compound S4.
Hemolysis Assay
This protocol is a standard method to determine the lytic activity of peptides against red blood cells.
-
Preparation of Erythrocytes: Fresh human red blood cells are washed multiple times with phosphate-buffered saline (PBS) to remove plasma components. The washed cells are then resuspended in PBS to a final hematocrit of 1%.[3]
-
Peptide Incubation: Serial dilutions of the test peptides are prepared in PBS. 100 µL of each peptide dilution is added to 100 µL of the erythrocyte suspension in a 96-well plate.[3]
-
Controls: A positive control (100% hemolysis) is established by adding distilled water to the erythrocytes, and a negative control (baseline) is established with PBS alone.[1][3]
-
Incubation: The plate is incubated for a specified period, typically 4 hours, at 37°C.[3]
-
Measurement: After incubation, the plate is centrifuged to pellet the intact cells. The supernatant, containing the released hemoglobin, is transferred to a new plate. The absorbance of the supernatant is measured at 405 nm or a similar wavelength.[3]
-
Calculation: The percentage of hemolysis is calculated using the formula: [(Abs_peptide - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100.
Minimum Inhibitory Concentration (MIC) Assay
This broth microdilution method is used to determine the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
-
Bacterial Culture: Bacteria are grown in a suitable liquid medium (e.g., Tryptic Soy Broth) to the exponential phase of growth.[3][10]
-
Peptide Dilution: Two-fold serial dilutions of the test peptides are prepared in the culture medium in a 96-well plate.[3]
-
Inoculation: A standardized suspension of the bacteria is added to each well containing the peptide dilutions.[3]
-
Incubation: The plate is incubated for a defined period, typically 4 hours, at 37°C with shaking.[3]
-
Determination of MIC: The MIC is determined as the lowest peptide concentration that results in 100% inhibition of bacterial growth, assessed by measuring the optical density at 620 nm.[3]
MTT Cell Viability Assay
This colorimetric assay is used to assess the metabolic activity of cells and, by inference, their viability, particularly for cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Peptide Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test peptide.
-
Incubation: The cells are incubated with the peptide for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a further 2-4 hours. Live cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to untreated control cells.
Signaling Pathways and Mechanisms of Action
Early research indicates that this compound S4 and its derivatives exert their cytotoxic effects primarily through membrane disruption.[3][6] However, some studies also suggest the induction of apoptosis, particularly at lower concentrations in cancer cells.[2][8][9]
Membrane Disruption and Lysis
The cationic nature and amphipathic α-helical structure of this compound S4 are crucial for its interaction with and disruption of cell membranes.[3][6] The peptide is thought to bind to the negatively charged components of the cell membrane, leading to pore formation and subsequent cell lysis.
Caption: Workflow for determining the hemolytic activity of this compound S4.
Induction of Apoptosis
In some cancer cell lines, certain this compound derivatives, such as this compound-PS1, have been shown to induce apoptosis at concentrations that do not cause significant membrane lysis.[8][9] This suggests a more complex mechanism of action beyond simple membrane disruption. The intrinsic apoptotic pathway is often implicated.
Caption: Simplified intrinsic apoptosis signaling pathway induced by this compound-PS1.
Conclusion
Early research has established this compound S4 as a highly cytotoxic peptide with a primary mechanism involving membrane disruption. Structure-activity relationship studies have been pivotal in generating derivatives with reduced hemolytic activity and enhanced selectivity for microbial or cancer cells.[3][11][12] The ability of some analogs to induce apoptosis in cancer cells at low concentrations opens avenues for more targeted therapeutic applications.[8][9] This guide provides a foundational understanding of the early cytotoxic studies on this compound S4, offering valuable insights for researchers and professionals in the field of drug development. Further investigation into the precise molecular interactions and signaling pathways will be crucial for the clinical translation of these promising peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial Properties of this compound S4 Derivatives with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antimalarial Activities of this compound S4 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Studies of the antitumor mechanism of action of this compound B2, a multifunctional cationic antimicrobial peptide, reveal a partial implication of cell surface glycosaminoglycans | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Novel peptide this compound‐PS1 exhibits anticancer activity via induction of intrinsic apoptosis signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. cris.technion.ac.il [cris.technion.ac.il]
Literature review of Dermaseptin's therapeutic potential
An In-depth Technical Guide to the Therapeutic Potential of Dermaseptins
Introduction
Dermaseptins (DRSs) are a family of cationic antimicrobial peptides (AMPs) first isolated from the skin secretions of frogs from the Phyllomedusa genus. These peptides, typically 27-34 amino acids in length, represent a key component of the frog's innate immune system. Structurally, they are often unstructured in aqueous solutions but adopt an amphipathic α-helical conformation in the presence of membranes, a characteristic crucial for their biological activity. Dermaseptins exhibit a broad spectrum of activity against a wide range of pathogens, including bacteria, fungi, protozoa, and viruses. Furthermore, emerging research has highlighted their potent anti-tumor properties, making them promising candidates for the development of novel therapeutics in an era of growing antimicrobial resistance and a need for more effective cancer treatments. This document provides a comprehensive review of the therapeutic potential of Dermaseptins, detailing their mechanisms of action, summarizing quantitative efficacy data, and outlining key experimental protocols for their evaluation.
Mechanism of Action
The therapeutic effects of Dermaseptins are primarily attributed to their ability to interact with and disrupt cell membranes, although intracellular mechanisms have also been identified.
Antimicrobial Mechanism
The primary mode of antimicrobial action is the permeabilization and disruption of microbial cell membranes. As cationic peptides, Dermaseptins are electrostatically attracted to the negatively charged components of microbial membranes (e.g., lipopolysaccharides, teichoic acids). Upon binding, they adopt an α-helical structure and insert into the lipid bilayer. Two main models describe this lytic process:
-
Barrel-Stave Model: Peptide monomers aggregate to form transmembrane pores or channels, leading to leakage of cellular contents and cell death.
-
Carpet Model: Peptides accumulate on the membrane surface in a "carpet-like" manner. Once a threshold concentration is reached, they disrupt the membrane integrity, leading to micellization and membrane dissolution.
Some Dermaseptins may also exert their effects by translocating across the membrane and interacting with intracellular targets, though this is less commonly cited as their primary mechanism.
Anticancer Mechanism
Dermaseptins selectively target cancer cells, which often display altered membrane compositions, such as increased exposure of negatively charged phosphatidylserine. Their anticancer mechanisms are multifaceted and can be concentration-dependent:
-
Membrane Disruption (Necrosis): At high concentrations, similar to their antimicrobial action, Dermaseptins can cause direct lysis of the cancer cell membrane, leading to necrotic cell death. Dermaseptin-PS1, for instance, disrupts glioblastoma cell membranes at concentrations of 10⁻⁵ M and above.
-
Induction of Apoptosis: At lower, non-lytic concentrations, Dermaseptins can trigger programmed cell death. This is often initiated via the intrinsic (mitochondrial) pathway, where the peptide disrupts the mitochondrial membrane, leading to the release of pro-apoptotic factors.
-
Signaling Pathway Modulation: Certain Dermaseptins can influence key intracellular signaling pathways. This compound B2 has been shown to regulate cancer-related genes and pathways, including the BAX/BBC3/AKT pathway, to promote apoptosis.
Ethnobotanical Origins of Dermaseptin-Producing Frogs: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the traditional knowledge, biochemical properties, and therapeutic potential of Dermaseptin peptides derived from Phyllomedusine frogs.
Introduction
For centuries, indigenous communities of the Amazon basin have utilized the skin secretions of the giant monkey frog, Phyllomedusa bicolor, and related species in shamanic rituals known as "Kambô" or "Sapo".[1] This practice, aimed at cleansing the body, enhancing physical strength, and providing spiritual fortitude, has inadvertently highlighted a rich source of bioactive compounds.[2][3] Central to the pharmacological effects of these secretions is the this compound family of peptides, potent antimicrobial and anticancer agents that have garnered significant interest in the scientific and pharmaceutical communities.[4][5]
This technical guide provides a comprehensive overview of the ethnobotanical origins of this compound-producing frogs, delving into the traditional practices that led to their discovery. It further presents a detailed analysis of the biochemical properties of Dermaseptins, their mechanisms of action, and the experimental protocols for their isolation and characterization. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of these fascinating natural products.
Ethnobotanical Context: The Kambô Ritual
The use of Phyllomedusa bicolor secretion is deeply embedded in the cultural and medicinal practices of various Amazonian tribes, including the Katukina, Yawanawá, Kaxinawá, and Matsés.[6][7][8] The Kambô ritual involves the application of the frog's secretion onto small, superficial burns on the skin.[9][10] This method allows for the rapid absorption of the bioactive peptides into the lymphatic system and bloodstream.[2]
Traditionally, Kambô is used to dispel "panema," a term that can be translated as bad luck, depression, or negative energy, and to enhance hunting abilities. The immediate physiological effects are intense and include nausea, vomiting, diarrhea, and tachycardia, which are perceived as a purification process.[3]
While the primary focus of the ritual is the frog secretion, the ethnobotanical context also includes the use of certain plants. Notably, the latex of the "Sangre de Drago" or Dragon's Blood tree (Croton lechleri) is often applied to the burns after the ceremony to promote healing and prevent infection, owing to its antibacterial and wound-healing properties.[7][8] Other plants, such as sacred tobacco (Nicotiana sp.) and various plants used to make Rapé snuff, are also integral to the ceremonial and medicinal practices of these tribes, highlighting a deep understanding of the synergistic use of animal and plant-derived substances.[11][8][12]
The this compound Family of Peptides
Dermaseptins are a superfamily of cationic antimicrobial peptides found in the skin secretions of frogs from the Phyllomedusidae family.[5] They are characterized by their α-helical structure and amphipathic nature, which are crucial for their biological activity.[4] The skin secretion of a single frog species can contain a diverse array of this compound peptides, each with a unique amino acid sequence and biological activity.[13]
Data Presentation: Antimicrobial Activity of this compound Peptides
The following tables summarize the minimum inhibitory concentrations (MIC) of various this compound peptides against a range of pathogenic microorganisms. This data highlights the broad-spectrum antimicrobial activity of these compounds.
| Peptide | Originating Species | Target Microorganism | MIC (μM) | Reference(s) |
| This compound-B2 | Phyllomedusa bicolor | Escherichia coli | 2 | [14] |
| Staphylococcus aureus | 2 | [14] | ||
| Candida albicans | 2 | [14] | ||
| This compound-S4 Derivative (K4K20S4) | Phyllomedusa sauvagii (derivative) | Acinetobacter baumannii | 3.125 | [15] |
| This compound-PH | Pithecopus hypochondrialis | Escherichia coli | 16 | [16] |
| Staphylococcus aureus | 32 | [16] | ||
| Candida albicans | 16 | [16] | ||
| This compound-AC | Agalychnis callidryas | Pseudomonas aeruginosa | 4 | [14] |
| Klebsiella pneumoniae | 2 | [14] | ||
| This compound-SP2 | Agalychnis spurrelli | Escherichia coli | 2.68 | [17] |
| Staphylococcus aureus | 2.68 | [17] | ||
| Candida albicans | 10.71 | [17] | ||
| This compound-SS1 | Phyllomedusa tarsius | Escherichia coli | - | [18] |
| Staphylococcus aureus | - | [18] | ||
| Candida albicans | - | [18] |
Note: MIC values can vary depending on the specific strain of microorganism and the experimental conditions.
Mechanisms of Action
Dermaseptins exert their biological effects through a multi-faceted approach, primarily targeting cellular membranes and, in some cases, inducing apoptosis.
Membrane Disruption
The cationic nature of Dermaseptins facilitates their initial electrostatic interaction with the negatively charged components of microbial cell membranes.[1] Following this initial binding, they disrupt the membrane integrity through one of two proposed models:
-
Barrel-Stave Model: The peptides insert into the membrane and aggregate to form transmembrane pores or channels.
-
Carpet-like Model: The peptides accumulate on the membrane surface, disrupting its curvature and leading to the formation of transient pores or micelles.
This membrane permeabilization leads to the leakage of intracellular contents and ultimately, cell death.[1]
Induction of Apoptosis
Recent studies have revealed that at lower concentrations, some Dermaseptins can induce apoptosis, or programmed cell death, in cancer cells.[12][19] This process involves the activation of intracellular signaling pathways. For instance, this compound-PS1 has been shown to induce apoptosis in human glioblastoma cells through the mitochondrial-related intrinsic pathway.[12][19] This involves the release of cytochrome c from the mitochondria, leading to the activation of caspases and subsequent cell death. Some Dermaseptins have also been linked to the regulation of the BAX/BBC3/AKT pathway in breast cancer cells.[20]
Experimental Protocols
The isolation and characterization of this compound peptides from frog skin secretions involve a series of biochemical techniques. The following are detailed methodologies for key experiments.
Collection of Frog Skin Secretion
-
Objective: To obtain the crude skin secretion from the frog in a non-harmful manner.
-
Procedure:
-
Gently handle the Phyllomedusa frog to minimize stress.
-
Induce secretion through mild, non-invasive stimulation. This can be achieved by gently stressing the frog.
-
Carefully scrape the secreted mucus from the skin using a spatula or a similar blunt instrument.
-
Immediately transfer the collected secretion into a chilled container.
-
Lyophilize the crude secretion to remove water and store it at -20°C or lower for long-term preservation of peptide integrity.
-
Peptide Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Objective: To separate and purify individual this compound peptides from the crude secretion.
-
Materials:
-
Lyophilized crude frog skin secretion
-
Buffer A: 0.1% (v/v) Trifluoroacetic acid (TFA) in deionized water
-
Buffer B: 0.1% (v/v) TFA in acetonitrile
-
C18 reverse-phase HPLC column
-
-
Protocol:
-
Reconstitute the lyophilized secretion in Buffer A.
-
Centrifuge the solution to remove any insoluble material.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Inject the filtered sample onto the C18 column equilibrated with Buffer A.
-
Elute the peptides using a linear gradient of Buffer B (e.g., 0-100% over 60 minutes) at a constant flow rate.
-
Monitor the elution profile at 214 nm and 280 nm.
-
Collect the fractions corresponding to the peptide peaks.
-
Lyophilize the collected fractions to remove the solvent.
-
Peptide Identification by MALDI-TOF Mass Spectrometry
-
Objective: To determine the molecular mass of the purified peptides.
-
Materials:
-
Lyophilized purified peptide fractions
-
MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid in 50% acetonitrile, 0.1% TFA)
-
MALDI target plate
-
-
Protocol:
-
Dissolve the lyophilized peptide in a small volume of 0.1% TFA.
-
On the MALDI target plate, spot 1 µL of the peptide solution and immediately add 1 µL of the matrix solution.
-
Allow the mixture to air-dry completely, allowing for co-crystallization of the peptide and matrix.
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range for peptides (typically 1000-4000 Da).
-
Analyze the resulting spectrum to determine the molecular weight of the peptide.
-
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts and processes related to this compound research.
Caption: From Traditional Knowledge to Modern Drug Discovery.
Caption: Experimental Workflow for this compound Isolation.
Caption: Dual Mechanism of Action of this compound Peptides.
Conclusion
The ethnobotanical knowledge of Amazonian indigenous peoples has provided a crucial starting point for the discovery and scientific investigation of this compound peptides. These compounds, derived from the skin secretions of Phyllomedusa frogs, exhibit potent antimicrobial and anticancer activities, making them promising candidates for the development of new therapeutics. This guide has provided a comprehensive overview of the traditional context, biochemical properties, and experimental methodologies related to Dermaseptins. It is hoped that this information will serve as a valuable resource for the scientific community, fostering further research into these remarkable natural products and their potential to address pressing challenges in human health. The continued exploration of traditional knowledge, coupled with rigorous scientific inquiry, holds immense promise for the future of drug discovery.
References
- 1. Bridging Ethnobotanical Knowledge and Multi-Omics Approaches for Plant-Derived Natural Product Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.qub.ac.uk [pure.qub.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. news.mongabay.com [news.mongabay.com]
- 5. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conserving Indigenous Medicine • Amazon Tropical Rainforest • Acate [acateamazon.org]
- 7. Meet the Yawanawa Tribe: Guardians of the Amazon’s Spirit and Medicine — Hamaima [hamaima.com]
- 8. Tribe Kaxinawa - Katukina - Tribal Rapé, Mapacho, Kambo, Sananga, Shamanic Tools & Incenses [katukina.com]
- 9. MALDI-TOF mass spectrometry: an emerging technology for microbial identification and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifegate.com [lifegate.com]
- 11. Matses | Cat People from Peru | Kambo | Maya Herbs [mayaherbs.com]
- 12. togetherband.org [togetherband.org]
- 13. Frontiers | The Amazonian kambô frog Phyllomedusa bicolor (Amphibia: Phyllomedusidae): Current knowledge on biology, phylogeography, toxinology, ethnopharmacology and medical aspects [frontiersin.org]
- 14. Peptide secretion in the cutaneous glands of South American tree frog Phyllomedusa bicolor: an ultrastructural study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Toxic hepatitis caused by the excretions of the Phyllomedusa bicolor frog – a case reportby the excretions of the Phyllomedusa bicolor frog – a case report [termedia.pl]
- 16. Garden of Medicines - Indigenous Celebration [indigenouscelebration.org]
- 17. Ethnobotanical inventory of medicinal plants used by Cashinahua (Huni Kuin) herbalists in Purus Province, Peruvian Amazon - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Novel peptide this compound‐PS1 exhibits anticancer activity via induction of intrinsic apoptosis signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound B2 bioactive gene's potential for anticancer and anti-proliferative effect is linked to the regulation of the BAX/BBC3/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Solid-Phase Synthesis Protocol for Dermaseptin B2: An Application Note for Researchers
Introduction
Dermaseptin B2 is a 33-amino acid antimicrobial peptide originally isolated from the skin secretions of the Amazonian frog Phyllomedusa bicolor.[1][2] It exhibits a broad spectrum of activity against bacteria, fungi, and protozoa, and has also demonstrated significant anti-proliferative and angiostatic effects on various cancer cell lines.[1][3][4] These multifaceted biological activities make this compound B2 a molecule of high interest for therapeutic development. This application note provides a detailed protocol for the chemical synthesis of this compound B2 via Fmoc-based solid-phase peptide synthesis (SPPS), along with methods for its purification and characterization. Additionally, it outlines the key signaling pathways implicated in its anticancer mechanism of action.
Peptide Specifications
| Property | Value | Reference |
| Sequence | GLWSKIKEVGKEAAKAAAKAAGKAALGAVSEAV-NH₂ | [2] |
| Molecular Weight | 3181.68 Da | |
| Amino Acid Composition | A(9), G(4), K(4), V(3), E(2), I(1), L(3), S(2), W(1) | |
| C-Terminus | Amide | [2] |
Solid-Phase Synthesis Workflow
The following diagram illustrates the major steps involved in the solid-phase synthesis of this compound B2.
Caption: General workflow for the solid-phase synthesis of this compound B2.
Experimental Protocols
Materials and Reagents
| Reagent | Grade | Recommended Supplier |
| Rink Amide AM Resin (100-200 mesh) | Synthesis Grade | Sigma-Aldrich, Iris Biotech |
| Fmoc-Protected Amino Acids | Synthesis Grade | Sigma-Aldrich, Iris Biotech |
| N,N'-Diisopropylcarbodiimide (DIC) | Synthesis Grade | Sigma-Aldrich |
| 1-Hydroxybenzotriazole (HOBt) | Synthesis Grade | Sigma-Aldrich |
| Piperidine | Reagent Grade | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, Amine-Free | Sigma-Aldrich |
| Dichloromethane (DCM) | Reagent Grade | Sigma-Aldrich |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Sigma-Aldrich |
| Triisopropylsilane (TIS) | Reagent Grade | Sigma-Aldrich |
| 1,2-Ethanedithiol (EDT) | Reagent Grade | Sigma-Aldrich |
| Diethyl Ether | Anhydrous | Sigma-Aldrich |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific |
| Water | HPLC Grade | Fisher Scientific |
Protocol 1: Manual Solid-Phase Peptide Synthesis (0.1 mmol scale)
-
Resin Swelling:
-
Weigh 263 mg of Rink Amide AM resin (substitution ~0.38 mmol/g) into a peptide synthesis vessel.
-
Add 5 mL of DMF and allow the resin to swell for 1 hour at room temperature with gentle agitation.
-
Drain the DMF.
-
-
First Amino Acid (Valine) Coupling:
-
Deprotection: Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Repeat with a 15-minute agitation.
-
Washing: Wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).
-
Coupling:
-
In a separate vial, dissolve Fmoc-Val-OH (3 equivalents, 0.3 mmol, 102 mg), HOBt (3 eq., 0.3 mmol, 46 mg) in DMF (2 mL).
-
Add DIC (3 eq., 0.3 mmol, 47 µL) and allow to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin. Agitate for 2 hours at room temperature.
-
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).
-
-
Chain Elongation (Iterative Cycles):
-
Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the this compound B2 sequence.
-
Deprotection: 20% piperidine in DMF (1 x 5 min, 1 x 15 min).
-
Washing: DMF (5 x 5 mL), DCM (3 x 5 mL).
-
Coupling: Fmoc-amino acid (3 eq.), DIC (3 eq.), HOBt (3 eq.) in DMF for 2 hours.
-
Always confirm coupling completion with a Kaiser test before proceeding to the next cycle.
-
-
Final Fmoc Deprotection:
-
After the final amino acid (Glycine) has been coupled and washed, perform a final deprotection step using 20% piperidine in DMF (1 x 5 min, 1 x 15 min).
-
Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (5 x 5 mL).
-
Dry the peptidyl-resin under vacuum for at least 1 hour.
-
Protocol 2: Cleavage and Deprotection
Cleavage Cocktail (Reagent K modified):
| Component | Percentage (v/v) | Volume for 10 mL |
| Trifluoroacetic Acid (TFA) | 87.5% | 8.75 mL |
| Water | 5.0% | 0.5 mL |
| Triisopropylsilane (TIS) | 5.0% | 0.5 mL |
| 1,2-Ethanedithiol (EDT) | 2.5% | 0.25 mL |
Procedure:
-
Place the dried peptidyl-resin in a round-bottom flask.
-
Add 10 mL of the freshly prepared cleavage cocktail to the resin.
-
Stopper the flask and gently agitate at room temperature for 3 hours. The presence of Tryptophan and Methionine necessitates the use of scavengers like TIS and EDT to prevent side reactions.
-
Filter the resin and collect the filtrate into a 50 mL centrifuge tube.
-
Wash the resin twice with 2 mL of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to 40 mL of cold diethyl ether.
-
Centrifuge at 4000 rpm for 10 minutes. Decant the ether.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Allow the crude peptide to air dry in a fume hood to remove residual ether.
Protocol 3: Purification by RP-HPLC
-
Sample Preparation: Dissolve the crude peptide in a minimal volume of 50% Acetonitrile/Water.
-
Chromatography Conditions:
-
Column: Preparative C18 column (e.g., 10 µm, 250 x 21.2 mm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from 20% to 50% B over 30 minutes is a good starting point for optimization.
-
Flow Rate: 20 mL/min.
-
Detection: 220 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pooling and Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white fluffy powder.
Protocol 4: Characterization by Mass Spectrometry
-
Sample Preparation (for MALDI-TOF):
-
Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) matrix in 50% Acetonitrile/0.1% TFA.
-
Mix the purified peptide solution (approx. 1 mg/mL) with the matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
-
Data Acquisition: Acquire the mass spectrum in positive ion reflectron mode. The expected monoisotopic mass [M+H]⁺ for this compound B2 is approximately 3182.68 Da. A study synthesizing a Cys-derivatized this compound B2 reported a measured mass of 3282.79 g/mol ([M+H]⁺), which was in agreement with the calculated mass of 3281.83 g/mol .[1]
Expected Yield and Purity
While yields can vary significantly based on the efficiency of each coupling step and handling losses, a well-executed manual synthesis of a peptide of this length can be expected to yield approximately 10-30% of the theoretical maximum after purification. Purity, as determined by analytical RP-HPLC, should be >95% for use in biological assays.
Mechanism of Action: Associated Signaling Pathways
This compound B2's anticancer activity is attributed to its ability to disrupt cell membranes and modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.[4] Recent studies suggest its involvement in the PI3K/AKT, Receptor Tyrosine Kinase (RTK), NOTCH, and BAX/BBC3/AKT pathways.[5]
PI3K/AKT Signaling Pathway
Caption: this compound B2 may inhibit the PI3K/AKT pro-survival pathway.
Receptor Tyrosine Kinase (RTK) Signaling
Caption: this compound B2 may interfere with RTK-mediated signaling cascades.
NOTCH Signaling Pathway
Caption: this compound B2 may downregulate the NOTCH signaling pathway.
BAX/BBC3/AKT Apoptotic Pathway
References
- 1. Studies of the antitumor mechanism of action of this compound B2, a multifunctional cationic antimicrobial peptide, reveal a partial implication of cell surface glycosaminoglycans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformation, Orientation, and Adsorption Kinetics of this compound B2 onto Synthetic Supports at Aqueous/Solid Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note: High-Yield Recombinant Expression and Purification of Dermaseptin in Escherichia coli
For Research Use Only.
Abstract
Dermaseptins are a family of potent, broad-spectrum antimicrobial peptides (AMPs) originally isolated from the skin of Phyllomedusa frogs.[1] Their therapeutic potential has driven the development of recombinant production systems to overcome the limitations of chemical synthesis for large-scale supply. This application note provides a detailed protocol for the high-yield expression of Dermaseptin in Escherichia coli. To mitigate the inherent toxicity of AMPs to the bacterial host, a fusion tag strategy is employed. We describe the complete workflow from codon-optimized gene design to expression, purification, and functional validation of the recombinant peptide.
Introduction
Antimicrobial peptides like this compound are crucial components of the innate immune system in many organisms.[1] They typically act by disrupting the integrity of microbial cell membranes, making them promising candidates for novel antibiotics, especially in the face of rising multidrug resistance.[2][3] E. coli remains a popular and cost-effective host for recombinant protein production due to its rapid growth and well-understood genetics.[4] However, the expression of AMPs in E. coli presents challenges, primarily their toxicity to the host cells and susceptibility to proteolytic degradation.
A common and effective strategy to overcome these issues is the use of a fusion partner.[4][5] The fusion tag can mask the peptide's lytic activity, protect it from proteases, and facilitate downstream purification.[4][5] This protocol details the expression of this compound S4 (DS4) as a Glutathione S-transferase (GST) fusion protein in E. coli BL21(DE3), followed by affinity purification and enzymatic cleavage to release the active peptide.[6]
Materials and Methods
Gene Design and Synthesis
Successful expression in E. coli is significantly enhanced by optimizing the gene sequence for the host's codon usage.
Protocol:
-
Obtain Peptide Sequence: The amino acid sequence for the desired this compound variant (e.g., this compound S4) is obtained from a protein database.
-
Codon Optimization: The DNA sequence encoding the this compound peptide is reverse-translated using an E. coli codon usage table.[7][8][9][10][11] Replace rare codons with those frequently used in highly expressed E. coli genes to improve translation efficiency.[3][12][13][14]
-
Add Flanking Sequences:
-
Incorporate a start codon (ATG) at the 5' end.
-
Add a sequence encoding a protease cleavage site (e.g., Thrombin: CTG GTT CCG CGT GGT) immediately upstream of the this compound coding sequence.
-
Introduce restriction enzyme sites (e.g., BamHI and EcoRI) at the 5' and 3' ends, respectively, for cloning into the expression vector. Ensure these sites are compatible with the multiple cloning site of the chosen vector (e.g., pGEX-4T-1).
-
Add a stop codon (e.g., TAA) at the 3' end.
-
-
Gene Synthesis: The optimized gene construct is synthesized commercially and delivered within a cloning vector.
Cloning and Transformation
Protocol:
-
Vector and Insert Preparation: Digest both the synthesized gene construct and the pGEX-4T-1 expression vector with BamHI and EcoRI restriction enzymes.
-
Ligation: Ligate the digested this compound gene into the linearized pGEX-4T-1 vector using T4 DNA ligase. The resulting plasmid will encode a GST-Thrombin-Dermaseptin fusion protein.
-
Transformation: Transform the ligation product into a suitable cloning strain of E. coli (e.g., DH5α) and select for transformants on LB agar plates containing ampicillin (100 µg/mL).
-
Sequence Verification: Isolate plasmid DNA from selected colonies and verify the correct insertion and sequence of the this compound gene via Sanger sequencing.
-
Expression Host Transformation: Transform the sequence-verified plasmid into the E. coli BL21(DE3) expression host strain.
Expression of GST-Dermaseptin Fusion Protein
Protocol:
-
Starter Culture: Inoculate a single colony of transformed BL21(DE3) into 10 mL of LB medium containing 100 µg/mL ampicillin. Incubate overnight at 37°C with shaking (200-250 rpm).
-
Main Culture: Inoculate 1 L of LB/ampicillin with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[15]
-
Induction: Induce protein expression by adding isopropyl-β-D-thiogalactopyranoside (IPTG) to a final concentration of 0.4-1 mM.[6][15]
-
Incubation: Continue incubation for an additional 4-6 hours at 37°C or overnight at a reduced temperature (e.g., 20-30°C) to potentially improve protein solubility.[3]
-
Harvesting: Harvest the cells by centrifugation at 6,000 x g for 20 minutes at 4°C.[15] The cell pellet can be stored at -80°C or used immediately.
Purification of GST-Dermaseptin
Protocol:
-
Cell Lysis: Resuspend the cell pellet in 20-30 mL of ice-cold PBS (pH 7.3). Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cellular debris. Collect the supernatant containing the soluble fusion protein.
-
Affinity Chromatography:
-
Analysis: Analyze the eluted fractions by SDS-PAGE to confirm the purity and size of the fusion protein.
Cleavage of the Fusion Tag
Protocol:
-
Buffer Exchange: If necessary, dialyze the purified fusion protein against a thrombin cleavage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 2.5 mM CaCl2, pH 8.0).
-
Thrombin Digestion: Add thrombin to the fusion protein solution at a ratio of approximately 1-10 units of thrombin per mg of fusion protein.[17][18]
-
Incubation: Incubate the reaction at room temperature for 4-16 hours.[18] Monitor the cleavage progress by taking aliquots at different time points and analyzing them via SDS-PAGE.
-
Purification of this compound:
-
After cleavage, the released this compound can be separated from the GST tag and thrombin.
-
A second round of glutathione affinity chromatography can be performed to remove the GST tag (this compound will be in the flow-through).[18]
-
Alternatively, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) can be used to purify the highly pure this compound peptide.
-
Antimicrobial Activity Assay
The biological activity of the purified recombinant this compound is determined by measuring its Minimum Inhibitory Concentration (MIC).
Protocol:
-
Bacterial Culture: Grow the target bacterial strain (e.g., E. coli ATCC 25922) overnight in Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: Dilute the overnight culture in fresh MHB to a concentration of approximately 5 x 10^5 CFU/mL.[19]
-
Peptide Dilution: Prepare a series of two-fold serial dilutions of the purified this compound peptide in a 96-well microtiter plate.[19][20]
-
Incubation: Add 100 µL of the prepared bacterial inoculum to each well containing 100 µL of the peptide dilutions. Include a positive control (bacteria only) and a negative control (broth only).
-
MIC Determination: Incubate the plate at 37°C for 18-24 hours. The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.[19][21]
Results and Data Presentation
The expression and purification process yields highly pure recombinant this compound. The antimicrobial activity can be quantified and compared against various bacterial strains.
Table 1: Summary of Recombinant this compound S4 (rDS4) Production
| Parameter | Result | Reference |
|---|---|---|
| Expression Vector | pGEX-4T-1 | [6] |
| Fusion Tag | Glutathione S-transferase (GST) | [6] |
| Host Strain | E. coli BL21 (DE3) | [6] |
| Inducer | IPTG (0.4 mM) | |
| Purification Method | Glutathione Affinity Chromatography | [6] |
| Fusion Protein Yield | ~8-10 mg/L of culture | [17] (Typical) |
| Cleavage Enzyme | Thrombin |[6] |
Table 2: Antimicrobial Activity (MIC) of this compound Derivatives against E. coli
| Peptide | Target Strain | MIC (µg/mL) | MIC (µM) | Reference |
|---|---|---|---|---|
| This compound S4 (K4K20-S4) | E. coli O157:H7 | - | 8 | [12] |
| This compound-AC | E. coli | - | 4-8 | [10] |
| This compound-SS1 | E. coli ATCC 8739 | 4 | - | [8] |
| This compound B2 Derivative (K4K20S4) | A. baumannii | 3.125 | - | [11] |
| Synthetic Dermaseptins | E. coli | - | 1-4 |[22] |
Visualizations
Experimental Workflow
Caption: Workflow for recombinant this compound production in E. coli.
Mechanism of Action
Caption: Proposed mechanisms of this compound action on bacterial membranes.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low expression of fusion protein | - Codon bias- mRNA instability- Protein toxicity | - Re-optimize gene sequence for E. coli codons.- Use a lower induction temperature (e.g., 20-30°C) and/or a lower IPTG concentration.- Use a different expression host strain (e.g., C43(DE3) which tolerates toxic proteins better). |
| Fusion protein is insoluble (Inclusion Bodies) | - High expression rate- Hydrophobic nature of the peptide | - Lower the post-induction growth temperature.- Reduce IPTG concentration.- Co-express with chaperones.- Use a more effective solubilizing fusion partner like Maltose-Binding Protein (MBP) or SUMO. |
| Inefficient thrombin cleavage | - Cleavage site is inaccessible- Incorrect buffer conditions- Inactive thrombin | - Redesign the linker between the tag and peptide.- Ensure cleavage buffer contains required cofactors (e.g., Ca²⁺) and is at the optimal pH (~8.0).- Perform a small-scale trial with varying thrombin concentrations and incubation times. Use fresh, active thrombin. |
| Low antimicrobial activity of purified peptide | - Incorrect folding- Degradation of the peptide- Presence of inhibitory contaminants | - Dermaseptins are often unstructured in solution and fold upon membrane interaction; ensure purification conditions are not denaturing.- Add protease inhibitors during lysis and purification.- Perform an additional purification step like RP-HPLC to ensure high purity. |
Conclusion
This application note provides a comprehensive and robust framework for the recombinant expression and purification of biologically active this compound in E. coli. The use of a GST fusion system effectively circumvents the peptide's toxicity to the host, allowing for high-yield production. The detailed protocols for cloning, expression, purification, and functional validation enable researchers and drug developers to produce significant quantities of this promising antimicrobial peptide for further investigation and potential therapeutic application.
References
- 1. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. biomatik.com [biomatik.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Heterologous expression and purification of this compound S4 fusion in Escherichia coli and recovery of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. Codon Usage Table - BiologicsCorp [biologicscorp.com]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. Codon usage table [kazusa.or.jp]
- 11. Codon usage table [kazusa.or.jp]
- 12. How to make gene optimization for expression in Escherichia coli a piece of cake - GTP Bioways [gtp-bioways.com]
- 13. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 14. researchgate.net [researchgate.net]
- 15. Purification of proteins fused to glutathione S-tranferase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bioke.com [bioke.com]
- 17. oncology.wisc.edu [oncology.wisc.edu]
- 18. researchgate.net [researchgate.net]
- 19. Antimicrobial activity of Ib-M peptides against Escherichia coli O157: H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 21. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 22. Antibacterial activity of synthetic dermaseptins against growing and non-growing Escherichia coli cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay of Dermaseptin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dermaseptins are a family of cationic antimicrobial peptides originally isolated from the skin of frogs belonging to the Phyllomedusa genus.[1][2] These peptides typically consist of 27-34 amino acids and exhibit a broad spectrum of antimicrobial activity against bacteria, fungi, protozoa, and viruses.[2][3][4] Their primary mechanism of action involves the perturbation and disruption of microbial cell membranes.[1][2] The Minimum Inhibitory Concentration (MIC) assay is a fundamental technique in microbiology used to determine the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[5] This document provides detailed application notes and protocols for performing an MIC assay specifically for the antimicrobial peptide Dermaseptin.
Principle of the MIC Assay
The broth microdilution method is a widely used and accurate technique for determining the MIC of antimicrobial agents, including peptides like this compound.[6][7] This method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[7][8] Each well is then inoculated with a standardized suspension of the target microorganism. After an incubation period, the plates are visually inspected for microbial growth, often indicated by turbidity.[6] The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[7][9]
Data Presentation: MIC of this compound and its Derivatives
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of various this compound peptides and their derivatives against a range of microorganisms. These values highlight the potent and broad-spectrum activity of this peptide family.
| Peptide/Derivative | Target Microorganism | MIC Range (µg/mL) | MIC Range (µM) | Reference |
| This compound S4 Derivatives | ||||
| K4K20-S4 | Staphylococcus aureus | 1 - 4 | [10] | |
| K4K20-S4 | Pseudomonas aeruginosa | 1 - 4 | [10] | |
| K4K20-S4 | Escherichia coli | 1 - 16 | [10] | |
| K4K20-S4 | Acinetobacter baumannii | 3.125 | [11] | |
| K4S4(1-16) | Acinetobacter baumannii | 12.5 | [11] | |
| This compound B2 Derivatives | ||||
| K3K4B2 | Acinetobacter baumannii | 12.5 | [11] | |
| This compound-AC | ||||
| This compound-AC | Various bacterial strains | 2 - 4 | [12][13] | |
| This compound S1, B1, B2, S5 | ||||
| DRS-B1, DRS-B2, DRS-S1 | Aspergillus fumigatus | 3.1 - 30 | [3] | |
| DRS-S1 | Candida albicans (biofilm) | 100 | [3] |
Experimental Protocols
Broth Microdilution MIC Assay for this compound
This protocol is adapted from standard methods for antimicrobial susceptibility testing of cationic peptides.[14][15]
Materials:
-
This compound peptide (lyophilized)
-
Sterile, 96-well, round-bottom polypropylene microtiter plates[14]
-
Target microorganism (bacterial or fungal strain)
-
Appropriate growth medium (e.g., Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria)[5]
-
Sterile 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution[14]
-
Sterile deionized water
-
Incubator set to the optimal growth temperature for the microorganism (e.g., 37°C for most bacteria)[6]
-
Spectrophotometer or McFarland standards for inoculum standardization
-
Multichannel pipette
Procedure:
-
Preparation of this compound Stock Solution:
-
Aseptically dissolve the lyophilized this compound peptide in sterile deionized water to create a high-concentration stock solution (e.g., 1 mg/mL).
-
Further dilute the stock solution in 0.01% acetic acid with 0.2% BSA to create the working stock solution at a concentration that is typically 10 to 20 times the highest concentration to be tested.[14] This acidic and protein-containing solution helps to prevent the cationic peptide from adhering to plastic surfaces.[14]
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of the appropriate sterile growth medium to all wells of a 96-well microtiter plate.[8]
-
Add 100 µL of the this compound working stock solution to the wells in the first column of the plate.
-
Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[8]
-
Column 11 will serve as the positive control (microorganism growth without peptide), and column 12 will be the negative control (sterile medium only).[8][14]
-
-
Preparation of Inoculum:
-
From a fresh culture (18-24 hours old) of the target microorganism on an agar plate, pick several colonies and suspend them in sterile saline or broth.[9]
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[11]
-
Dilute this standardized suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[14]
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted microbial suspension to each well from column 1 to 11. This will bring the final volume in each well to 200 µL and dilute the peptide concentrations by a factor of two to their final test concentrations.
-
Do not add inoculum to column 12.
-
Seal the plate or cover it with a lid and incubate at the appropriate temperature (e.g., 37°C) for 16-20 hours.[6][7]
-
-
Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.[9]
-
The positive control well (column 11) should show clear turbidity, and the negative control well (column 12) should remain clear.
-
Visualizations
This compound MIC Assay Workflow
Caption: Figure 1. This compound MIC Assay Workflow
Proposed Mechanism of this compound Action
Caption: Figure 2. Proposed 'Carpet' Model for this compound Action
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. genscript.com [genscript.com]
- 3. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 6. Broth microdilution - Wikipedia [en.wikipedia.org]
- 7. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. Antibacterial Properties of this compound S4 Derivatives with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 13. In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide this compound-AC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 15. Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating Cellular Interactions: Using Fluorescently Labeled Dermaseptin for Cellular Imaging
Application Note
Introduction
Dermaseptins are a family of antimicrobial peptides (AMPs) isolated from the skin secretions of frogs belonging to the Phyllomedusa genus.[1][2] These cationic peptides exhibit a broad spectrum of activity against bacteria, fungi, protozoa, and tumor cells.[2][3][4] Their mechanism of action is primarily attributed to their ability to interact with and disrupt cell membranes, leading to permeabilization and cell death.[2][4] The selective toxicity of Dermaseptins towards cancer cells over normal mammalian cells has positioned them as promising candidates for novel anticancer therapies.[3][4][5]
Fluorescent labeling of Dermaseptin provides a powerful tool for researchers to visualize and quantify its interaction with living cells in real-time. This technology enables the detailed study of critical processes such as cell surface binding, internalization, subcellular localization, and the dynamics of membrane disruption. This application note provides an overview of the use of fluorescently labeled this compound for cellular imaging, along with detailed protocols for key experiments.
Principle of the Method
By covalently attaching a fluorescent dye (fluorophore) to the this compound peptide, its journey into and within a cell can be tracked using fluorescence microscopy. The choice of fluorophore is critical and depends on the specific application, considering factors such as brightness, photostability, and potential interference with the peptide's biological activity. Commonly used fluorophores for labeling peptides include Alexa Fluor dyes, fluorescein, and rhodamine derivatives.[5][6][7]
Once labeled, the fluorescent this compound can be incubated with cells of interest. As the peptide interacts with the cell membrane and is subsequently internalized, its localization can be imaged. This allows for both qualitative and quantitative analysis of the peptide's behavior, providing insights into its mechanism of action. For instance, researchers can distinguish between membrane-disruptive mechanisms and those involving intracellular targets.[3][5]
Applications
-
Mechanism of Action Studies: Elucidate the detailed mechanism by which this compound kills target cells, including membrane permeabilization, induction of apoptosis, or necrosis.[3][4]
-
Drug Delivery and Development: Evaluate the efficiency of different this compound analogs in penetrating target cells and guide the design of more potent and selective anticancer or antimicrobial agents.[6]
-
Cancer Research: Investigate the selective targeting and killing of cancer cells by this compound, and explore its potential as a therapeutic or diagnostic tool.[3][4][5]
-
Antimicrobial Research: Study the interaction of this compound with various pathogens to understand its antimicrobial properties and develop new strategies to combat infectious diseases.[2]
Data Presentation
The following tables summarize quantitative data on the efficacy of various this compound derivatives against different cell lines.
Table 1: Antiproliferative Activity of this compound B2 against Various Cell Lines
| Cell Line | Cell Type | GI50 (µM) |
| PC3 | Prostatic Cancer | 0.71 - 2.65 |
| U87MG | Glioblastoma | No effect |
| Mammary Carcinoma | Mammary Carcinoma | No effect |
GI50: Concentration that inhibits 50% of cell growth.[1]
Table 2: Antiproliferative and Membrane-Disrupting Effects of this compound-PP
| Cell Line | Cell Type | IC50 (µM) |
| H157 | Lung Cancer | 1.55 |
| MCF-7 | Breast Cancer | 2.92 |
| PC-3 | Prostate Cancer | 4.15 |
| U251 MG | Glioblastoma | 2.47 |
| HMEC-1 | Normal Endothelial Cells | - |
IC50: Half maximal inhibitory concentration.[4]
Table 3: Activity of this compound S4 and its Analogs
| Peptide | Hemolytic Activity (HC50, µM) | Antibacterial Activity (E. coli, MIC, µM) |
| This compound S4 | ~1 | >40 |
| K4K20-S4 | ~0.5 | ~0.4 |
| D4D20-S4 | ~4-5 | >40 |
HC50: Concentration causing 50% hemolysis. MIC: Minimum Inhibitory Concentration.[6]
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound
This protocol describes a general method for labeling this compound with an amine-reactive fluorescent dye.
Materials:
-
This compound peptide with a free amine group (e.g., at the N-terminus or on a lysine residue)
-
Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 594 NHS Ester)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous
-
Sodium bicarbonate buffer (0.1 M, pH 8.3)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Dissolve the this compound peptide in the sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.
-
Dissolve the amine-reactive fluorescent dye in a small amount of anhydrous DMF or DMSO to prepare a 10 mg/mL stock solution.
-
Add the fluorescent dye stock solution to the peptide solution in a 5-10 fold molar excess.
-
Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.
-
Separate the labeled peptide from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS.
-
Collect the fractions containing the fluorescently labeled peptide.
-
Determine the concentration and degree of labeling of the conjugate by measuring its absorbance at the appropriate wavelengths for the peptide and the dye.
Protocol 2: Cellular Imaging of Fluorescently Labeled this compound
This protocol details the steps for visualizing the uptake of fluorescently labeled this compound by cancer cells using confocal microscopy.
Materials:
-
Fluorescently labeled this compound (from Protocol 1)
-
Cancer cell line of interest (e.g., PC3 prostate cancer cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Confocal microscopy dishes or chamber slides
-
Hoechst 33342 or DAPI (for nuclear counterstaining)
-
Paraformaldehyde (PFA), 4% in PBS
-
Mounting medium
Procedure:
-
Seed the cancer cells onto confocal microscopy dishes or chamber slides and allow them to adhere overnight in a CO2 incubator at 37°C.
-
The next day, remove the culture medium and wash the cells once with warm PBS.
-
Add fresh, serum-free culture medium containing the desired concentration of fluorescently labeled this compound (e.g., 1-10 µM).
-
Incubate the cells for the desired time points (e.g., 30 min, 1h, 4h) at 37°C.
-
(Optional) For nuclear counterstaining, add Hoechst 33342 or DAPI to the medium for the last 15 minutes of incubation.
-
Wash the cells three times with warm PBS to remove unbound peptide.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips using an appropriate mounting medium.
-
Image the cells using a confocal laser scanning microscope with the appropriate laser lines and emission filters for the chosen fluorophore and nuclear stain.
Visualizations
References
- 1. Studies of the antitumor mechanism of action of this compound B2, a multifunctional cationic antimicrobial peptide, reveal a partial implication of cell surface glycosaminoglycans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor and Angiostatic Activities of the Antimicrobial Peptide this compound B2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel Frog Skin-Derived Peptide this compound-PP for Lung Cancer Treatment: In vitro/vivo Evaluation and Anti-tumor Mechanisms Study [frontiersin.org]
- 5. Studies of the antitumor mechanism of action of this compound B2, a multifunctional cationic antimicrobial peptide, reveal a partial implication of cell surface glycosaminoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Interaction of antimicrobial this compound and its fluorescently labeled analogues with phospholipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Dermaseptin-Loaded Nanoparticles: Application Notes and Protocols for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Dermaseptin-loaded nanoparticles as a promising drug delivery system. Dermaseptins are a family of antimicrobial peptides (AMPs) with broad-spectrum activity against bacteria, fungi, and protozoa, and they have also demonstrated potential as anticancer agents.[1] Encapsulation of this compound into nanoparticles can enhance its therapeutic efficacy, improve stability, and reduce potential cytotoxicity.[1][2]
This document details the preparation, characterization, and application of this compound-loaded nanoparticles, providing researchers with the necessary protocols to replicate and build upon existing studies.
Data Presentation: Physicochemical and In Vitro Efficacy Data
The following tables summarize key quantitative data from studies on this compound-loaded nanoparticles, facilitating a clear comparison of different formulations.
Table 1: Physicochemical Characteristics of this compound-Loaded Nanoparticles
| Nanoparticle Type | This compound Variant | Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading Efficiency (%) | Encapsulation Efficiency (%) | Reference |
| Chitosan/TPP | This compound (DStomo01) | ~200 | Moderate | Positive | Not Reported | Not Reported | [3] |
| Alginate | This compound B2 (DRS-B2) | 128 | Not Reported | Not Reported | 40 | Not Reported | [4] |
| pH-sensitive Liposomes | This compound-PP | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [2][5] |
Table 2: In Vitro Efficacy of this compound-Loaded Nanoparticles
| Nanoparticle Formulation | Target Organism/Cell Line | Free this compound MIC/IC50 (µg/mL) | Nanoparticle this compound MIC/IC50 (µg/mL) | Reference |
| Alginate + DRS-B2 | E. coli ATCC8739 | 3.75 | 1.25 | [2][6] |
| Alginate + DRS-B2 | E. coli 184 (colistin-resistant) | 7.5 | 2.5 | [2][6] |
| Chitosan + DStomo01 | HeLa cells | Slightly less active than nanoformulation | Slightly more active than free peptide | [3] |
| Der-loaded-pHSL | A549 cells | >20 | Significantly enhanced inhibition | [2][5] |
Experimental Workflows and Signaling Pathways
Visual representations of experimental processes and biological pathways are crucial for understanding the methodologies and mechanisms of action.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Protocol 1: Preparation of this compound-Loaded Chitosan Nanoparticles
This protocol is based on the ionic gelation method.[7][8][9][10][11]
Materials:
-
Chitosan (low molecular weight)
-
This compound peptide
-
Acetic acid (1% v/v)
-
Sodium tripolyphosphate (TPP)
-
Deionized water
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Chitosan Solution Preparation: Dissolve chitosan in 1% (v/v) acetic acid to a final concentration of 1 mg/mL. Stir until fully dissolved.
-
This compound Addition: Add the desired amount of this compound to the chitosan solution and stir gently to mix.
-
TPP Solution Preparation: Dissolve TPP in deionized water to a final concentration of 1 mg/mL.
-
Nanoparticle Formation: While stirring the chitosan-Dermaseptin solution at room temperature, add the TPP solution dropwise. Nanoparticles will form spontaneously.
-
Stirring: Continue stirring the suspension for 30-60 minutes to allow for nanoparticle stabilization.
-
Purification: Centrifuge the nanoparticle suspension at approximately 14,000 x g for 30 minutes.
-
Washing: Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat the centrifugation and resuspension steps twice to remove unreacted reagents.
-
Storage: Resuspend the final nanoparticle pellet in a suitable buffer or deionized water for storage at 4°C.
Protocol 2: Preparation of this compound-Loaded Alginate Nanoparticles
This protocol describes a top-down method for preparing alginate nanoparticles.[4][6][12][13][14][15]
Materials:
-
Sodium alginate
-
This compound B2 (DRS-B2)
-
Deionized water
-
Ball milling planetary mixer
-
Sonication bath
Procedure:
-
Alginate Nanoparticle Elaboration: Prepare alginate nanoparticles (Alg NPs) using a ball milling planetary mixer according to established protocols.
-
This compound Solution: Prepare a stock solution of DRS-B2 in deionized water at the desired concentration.
-
Loading: Add the DRS-B2 solution to a suspension of Alg NPs (e.g., 500 µg/mL).
-
Homogenization: Homogenize the mixture by sonication for approximately 45 minutes at 25°C to facilitate the adsorption of the peptide onto the nanoparticles.
-
pH Adjustment: Adjust the pH of the formulation to 7.0.
-
Characterization: The resulting this compound-loaded alginate nanoparticles are ready for characterization and use.
Protocol 3: Determination of Drug Loading and Encapsulation Efficiency by HPLC
This protocol outlines the quantification of this compound loaded into nanoparticles.
Materials:
-
This compound-loaded nanoparticle suspension
-
Appropriate solvent to dissolve nanoparticles and release the peptide
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Mobile phase (e.g., acetonitrile and water with trifluoroacetic acid)
-
This compound standard solutions of known concentrations
Procedure:
-
Standard Curve: Prepare a series of this compound standard solutions of known concentrations and inject them into the HPLC system to generate a standard curve of peak area versus concentration.
-
Sample Preparation:
-
Take a known volume of the this compound-loaded nanoparticle suspension.
-
Lyophilize the sample to determine the total weight of the nanoparticles.
-
Dissolve the lyophilized nanoparticles in a suitable solvent to release the encapsulated this compound.
-
To determine the amount of free this compound, centrifuge the nanoparticle suspension and analyze the supernatant.
-
-
HPLC Analysis: Inject the prepared sample solution into the HPLC system.
-
Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the standard curve.
-
Calculations:
-
Drug Loading Efficiency (DLE %): (Mass of this compound in nanoparticles / Total mass of nanoparticles) x 100
-
Encapsulation Efficiency (EE %): (Mass of this compound in nanoparticles / Initial mass of this compound used) x 100
-
Protocol 4: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol determines the effect of this compound-loaded nanoparticles on the viability of mammalian cells.[16][17][18][19][20]
Materials:
-
Mammalian cell line (e.g., HeLa, A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of free this compound or this compound-loaded nanoparticles. Include untreated cells as a control.
-
Incubation: Incubate the plates for 24-48 hours.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Protocol 5: Biofilm Inhibition Assay using Crystal Violet
This protocol assesses the ability of this compound-loaded nanoparticles to inhibit biofilm formation.[21][22][23][24]
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Tryptic Soy Broth (TSB) or other suitable bacterial growth medium
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
96-well flat-bottom microtiter plates
-
Microplate reader
Procedure:
-
Bacterial Inoculum Preparation: Grow the bacterial strain overnight in TSB. Dilute the overnight culture in fresh TSB to the desired starting concentration (e.g., 1 x 10^6 CFU/mL).
-
Treatment: In a 96-well plate, add the bacterial inoculum and different concentrations of free this compound or this compound-loaded nanoparticles. Include a growth control (bacteria only) and a sterile control (medium only).
-
Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
Washing: Gently aspirate the medium and planktonic cells from each well. Wash the wells twice with PBS to remove non-adherent cells.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells three times with PBS.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet that has stained the biofilm.
-
Absorbance Measurement: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at 550-590 nm.
-
Data Analysis: The absorbance is proportional to the amount of biofilm formed. Calculate the percentage of biofilm inhibition compared to the growth control.
References
- 1. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stimulus‐responsive nano lipidosome for enhancing the anti‐tumour effect of a novel peptide this compound‐PP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced Antibacterial Activity of this compound through Its Immobilization on Alginate Nanoparticles—Effects of Menthol and Lactic Acid on Its Potentialization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Chitosan nanoparticles loaded with the antimicrobial peptide temporin B exert a long-term antibacterial activity in vitro against clinical isolates of Staphylococcus epidermidis [frontiersin.org]
- 8. Chitosan nanoparticles loaded with the antimicrobial peptide temporin B exert a long-term antibacterial activity in vitro against clinical isolates of Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Synthesis of chitosan nanoparticles (CSNP): effect of CH-CH-TPP ratio on size and stability of NPs [frontiersin.org]
- 10. Antibacterial Effects of Chitosan/Cationic Peptide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Preparation methods of alginate nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lupinepublishers.com [lupinepublishers.com]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. 2.11. Measurement of Cytotoxicity Using MTT Assay [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. mdpi.com [mdpi.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. Biofilm Assay Using Crystal Violet Quantitative Assay [bio-protocol.org]
- 22. mdpi.com [mdpi.com]
- 23. static.igem.org [static.igem.org]
- 24. researchgate.net [researchgate.net]
In Vivo Models for Testing Dermaseptin Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dermaseptins, a family of antimicrobial peptides (AMPs) isolated from the skin secretions of Phyllomedusine tree frogs, have garnered significant interest as potential therapeutic agents due to their broad-spectrum antimicrobial, anti-cancer, and antiviral activities. Their unique mechanisms of action, often involving membrane disruption and induction of apoptosis, make them promising candidates to combat drug-resistant pathogens and various forms of cancer. The translation of promising in vitro results into clinical applications necessitates robust and reproducible in vivo testing. This document provides detailed application notes and protocols for established murine models to evaluate the efficacy of Dermaseptin and its derivatives against bacterial, cancerous, and viral challenges.
I. Antibacterial Efficacy Models
Murine Peritonitis Model for Pseudomonas aeruginosa Infection
This model is instrumental in evaluating the systemic antibacterial efficacy of this compound derivatives against Gram-negative pathogens like Pseudomonas aeruginosa, a common cause of opportunistic infections.
Quantitative Data Summary
| This compound Derivative | Animal Model | Bacterial Strain | Inoculum (CFU) | Treatment Dose & Route | Key Findings |
| K4-S4(1-16) | Naive BALB/c mice | P. aeruginosa | 10^6 | 4.5 mg/kg (single IP injection) | Mortality reduced to 18% compared to 75% in the vehicle control group.[1] |
| K4-S4(1-13) | Naive BALB/c mice | P. aeruginosa | 10^6 | 4.5 mg/kg (single IP injection) | Mortality reduced to 36% compared to 75% in the vehicle control group.[1] |
Experimental Protocol
Materials:
-
This compound S4 derivatives (e.g., K4-S4(1-16), K4-S4(1-13))
-
Pseudomonas aeruginosa strain
-
Naive male BALB/c mice (8-10 weeks old)
-
Tryptic Soy Broth (TSB)
-
Phosphate-buffered saline (PBS)
-
5% (wt/vol) mucin (bacteriological grade)
-
Syringes and needles (27G)
Procedure:
-
Bacterial Culture Preparation: Culture P. aeruginosa in TSB overnight at 37°C. Subculture in fresh TSB and grow to mid-logarithmic phase. Wash the bacterial cells with PBS and resuspend in PBS to the desired concentration.
-
Infection: Prepare the bacterial inoculum by mixing the P. aeruginosa suspension with 5% mucin to a final concentration of 2 x 10^6 CFU/mL. Inject 0.5 mL of the inoculum intraperitoneally (IP) into each mouse.[2]
-
Treatment: Immediately after infection, administer a single IP injection of the this compound derivative dissolved in PBS at the desired concentration (e.g., 4.5 mg/kg).[1] The control group receives an equal volume of PBS.
-
Monitoring: Monitor the mice for signs of morbidity and mortality over a 7-day period.
Experimental Workflow
Caption: Murine Peritonitis Model Workflow.
Immunosuppressed Mouse Model for MRSA Pneumonia
This model is crucial for assessing this compound's efficacy against antibiotic-resistant Gram-positive bacteria, specifically Methicillin-resistant Staphylococcus aureus (MRSA), in an immunocompromised host, mimicking clinical scenarios.
Quantitative Data Summary
| This compound Derivative | Animal Model | Bacterial Strain | Inoculum (CFU) | Treatment Dose & Route | Key Findings |
| This compound-AC | Immunosuppressed mice | MRSA | 1 x 10^9 CFU/mL (20 µL) | 5 or 10 mg/kg (IP injection) | Significantly reduced bacterial load in bronchoalveolar lavage fluid and lung homogenates. Efficacy at 10 mg/kg was comparable to vancomycin.[3][4][5] |
Experimental Protocol
Materials:
-
This compound-AC
-
MRSA strain
-
Female BALB/c mice (6-8 weeks old)
-
Cyclophosphamide
-
Tryptic Soy Broth (TSB)
-
Phosphate-buffered saline (PBS)
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Immunosuppression: Render mice neutropenic by intraperitoneal injections of cyclophosphamide (150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection).
-
Bacterial Culture Preparation: Culture MRSA in TSB overnight at 37°C. Wash and resuspend the bacteria in PBS to a concentration of 1 x 10^9 CFU/mL.[4]
-
Infection: Lightly anesthetize the mice and intranasally instill 20 µL of the MRSA suspension.[4]
-
Treatment: 24 hours post-infection, administer this compound-AC (5 or 10 mg/kg) or vancomycin (10 mg/kg) via IP injection. The control group receives PBS.[3][4]
-
Assessment: 24 hours after treatment, euthanize the mice.[4]
-
Perform bronchoalveolar lavage (BAL) to collect fluid for bacterial enumeration.
-
Homogenize the lungs and plate serial dilutions on agar plates to determine the bacterial load (CFU/g of tissue).
-
Calculate the lung wet/dry ratio to assess pulmonary edema.[4]
-
Experimental Workflow
Caption: MRSA Pneumonia Model Workflow.
II. Anti-Cancer Efficacy Models
Subcutaneous Xenograft Model for Lung Cancer (H157 Cells)
This model is utilized to evaluate the anti-tumor activity of this compound derivatives against non-small cell lung cancer.
Quantitative Data Summary
| This compound Derivative | Animal Model | Cell Line | No. of Cells Injected | Treatment Dose & Route | Key Findings |
| This compound-PP | BALB/c nude mice | H157 | 1 x 10^7 | 4, 6, or 8 mM (intratumoral) | Dose-dependent inhibition of tumor growth.[6] |
Experimental Protocol
Materials:
-
This compound-PP
-
H157 human non-small cell lung cancer cell line
-
Female BALB/c nude mice (4-6 weeks old)
-
RPMI-1640 medium supplemented with 10% FBS
-
Phosphate-buffered saline (PBS)
-
Syringes and needles (27G)
Procedure:
-
Cell Culture: Culture H157 cells in RPMI-1640 medium at 37°C in a 5% CO2 incubator.
-
Tumor Implantation: Harvest the H157 cells and resuspend them in PBS at a concentration of 1 x 10^8 cells/mL. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[6]
-
Treatment: When the tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups. Administer this compound-PP (4, 6, or 8 mM) or PBS (control) via intratumoral injection daily for a specified period (e.g., 10 days).[6]
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (width² x length)/2.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histopathology, apoptosis assays).
Signaling Pathway
This compound-PP has been shown to induce apoptosis in H157 lung cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][7][8]
Caption: this compound-PP Induced Apoptosis.
Subcutaneous Xenograft Model for Prostate Cancer (PC3 Cells)
This model is employed to assess the efficacy of Dermaseptins against hormone-refractory prostate cancer.
Quantitative Data Summary
| This compound Derivative | Animal Model | Cell Line | No. of Cells Injected | Treatment Dose & Route | Key Findings |
| This compound B2 | Nude mice | PC3 | 5 x 10^6 | 2.5 mg/kg (peritumoral) | 50% reduction in tumor growth after 35 days of treatment.[9] |
| H-B2 (this compound B2-LHRH analog) | Nude mice | PC3 | Not specified | 2.5 and 5 mg/kg (IP) | Dose-dependent inhibition of tumor growth (35% and 54% inhibition, respectively).[9] |
Experimental Protocol
Materials:
-
This compound B2 or its analogs
-
PC3 human prostate cancer cell line
-
Male nude mice (4-6 weeks old)
-
F-12K Medium supplemented with 10% FBS
-
Phosphate-buffered saline (PBS)
-
Syringes and needles (27G)
Procedure:
-
Cell Culture: Maintain PC3 cells in F-12K medium at 37°C in a 5% CO2 atmosphere.
-
Tumor Implantation: Harvest and resuspend PC3 cells in PBS. Subcutaneously inject 5 x 10^6 cells into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into groups. Administer this compound B2 (e.g., 2.5 mg/kg) via peritumoral or intraperitoneal injection, typically three to six times per week.[9][10] The control group receives vehicle.
-
Tumor Measurement: Monitor tumor growth as described for the H157 model.
Signaling Pathway
The anti-cancer mechanism of this compound B2 involves the activation of the BAX/BBC3/AKT signaling pathway, leading to apoptosis.
References
- 1. Antibacterial properties of this compound S4 derivatives with in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial Properties of this compound S4 Derivatives with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel Frog Skin-Derived Peptide this compound-PP for Lung Cancer Treatment: In vitro/vivo Evaluation and Anti-tumor Mechanisms Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Leishmanicidal activity and immobilization of this compound 01 antimicrobial peptides in ultrathin films for nanomedicine applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitumor Activity and Mechanism of Action of Hormonotoxin, an LHRH Analog Conjugated to this compound-B2, a Multifunctional Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitumor and Angiostatic Activities of the Antimicrobial Peptide this compound B2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Visualizing the Antimicrobial Action of Dermaseptin on Bacterial Surfaces Using Atomic Force Microscopy
Introduction
Dermaseptins are a family of antimicrobial peptides (AMPs) originally isolated from the skin of Phyllomedusa frogs. These peptides represent a promising class of therapeutic agents due to their broad-spectrum activity against a wide range of pathogens, including bacteria, fungi, and protozoa. A key aspect of their antimicrobial efficacy lies in their ability to directly interact with and disrupt the microbial cell membrane. Understanding the precise mechanism of this disruption is crucial for the development of new and effective peptide-based drugs.
Atomic Force Microscopy (AFM) has emerged as an indispensable tool for studying these interactions at the nanoscale. Unlike traditional microscopy techniques that may require harsh sample preparation, AFM allows for the three-dimensional imaging of bacterial cells in their near-native physiological state, even in liquid environments. This capability enables researchers to visualize the morphological and topographical changes on the bacterial surface in real-time as they are induced by Dermaseptin, providing direct evidence of the peptide's membrane-disrupting mechanism. High-speed AFM further allows for the observation of the kinetics of these interactions, revealing dynamic processes like pore formation and membrane degradation as they happen.
This application note provides a summary of quantitative data obtained from AFM studies on this compound-bacterial interactions and presents detailed protocols for sample preparation, AFM imaging, and data analysis.
Quantitative Analysis of this compound-Induced Surface Modifications
AFM enables the quantitative measurement of changes in bacterial surface topography following treatment with this compound and its derivatives. Key parameters include surface roughness, the dimensions of pores or lesions, and changes in cell height.
| Peptide/Derivative | Bacterial Strain | Parameter Measured | Value (Control) | Value (Treated) | Reference |
| K4S4(1-16) | Acinetobacter baumannii | Average Surface Roughness | 25.77 nm | 43.41 nm | |
| Melittin (AMP Model) | Escherichia coli | Surface Corrugation (RMS) | ~1.48 nm | 3.7 ± 1.43 nm | |
| Melittin (AMP Model) | Escherichia coli | Lesion/Pore Diameter | N/A | 65.7 ± 7.9 nm (low conc.) | |
| Melittin (AMP Model) | Escherichia coli | Lesion/Pore Diameter | N/A | 87.5 ± 12.9 nm (high conc.) | |
| This compound S4 (K4K20S4) | Escherichia coli O157:H7 | Minimum Inhibitory Conc. (MIC) | N/A | 8 µM | |
| This compound S4 14-mer (P14) | Escherichia coli O157:H7 | Minimum Inhibitory Conc. (MIC) | N/A | 4 µM | |
| This compound Derivatives | Acinetobacter baumannii | Minimum Inhibitory Conc. (MIC) | N/A | 3.125 to 12.5 µg/mL | |
| This compound Derivatives | Acinetobacter baumannii | Min. Bactericidal Conc. (MBC) | N/A | 6.25 to 25 µg/mL |
Proposed Mechanisms of this compound Action
The antimicrobial action of Dermaseptins is primarily attributed to their interaction with the bacterial membrane, leading to permeabilization and cell lysis. Two main models have been proposed to describe this process: the "barrel-stave" model and the "carpet-like" mechanism. AFM studies help to visualize the topographical consequences of these interactions, such as pore formation or membrane dissolution, providing evidence to support these models.
Caption: this compound action models on bacterial membranes.
Experimental Protocols
This section provides detailed protocols for preparing bacterial samples and conducting AFM analysis to study the effects of this compound.
Protocol 1: Bacterial Sample Preparation for AFM Imaging
Successful AFM imaging requires that bacterial cells are firmly immobilized on a flat substrate to withstand the forces exerted by the scanning tip. This protocol is adapted from methods using gelatin for immobilization.
Materials:
-
Mid-log phase bacterial culture (e.g., E. coli, A. baumannii)
-
Freshly cleaved mica substrates
-
Porcine gelatin solution (0.1% w/v in nanopure water)
-
Phosphate-buffered saline (PBS) or other appropriate buffer
-
Nanopure deionized water
-
Centrifuge and tubes
-
Pipettes and tips
Procedure:
-
Substrate Preparation: Cleave a mica sheet using adhesive tape to expose a fresh, atomically flat surface.
-
Gelatin Coating: Warm the 0.1% gelatin solution to 37°C. Submerge the freshly cleaved mica substrate into the warm solution for 1 minute. Withdraw the mica and allow it to air-dry in a sterile environment for approximately 10 minutes.
-
Bacterial Harvest: Pellet 1 mL of the bacterial culture (OD600 ≈ 0.5-1.0) by centrifugation at 4,000 rcf for 5 minutes.
-
Washing: Discard the supernatant and gently resuspend the bacterial pellet in 1 mL of PBS or buffer to wash away culture medium components. Repeat the centrifugation and resuspend the final pellet in 500 µL of nanopure water or buffer.
-
Immobilization: Apply 20-50 µL of the washed bacterial suspension onto the center of the gelatin-coated mica substrate.
-
Adhesion: Allow the bacteria to adhere to the surface for 10-20 minutes.
-
Rinsing: Gently rinse the substrate with a stream of nanopure water or buffer to remove any loosely attached cells. It is critical not to let the sample dry out at any stage if imaging in liquid is intended.
-
Mounting: The sample is now ready for mounting on the AFM sample holder. Add a small volume of buffer to keep the sample hydrated for liquid imaging.
Protocol 2: AFM Imaging and this compound Treatment
This protocol outlines the procedure for imaging the immobilized bacteria before and after the addition of this compound. Tapping mode is recommended for imaging soft biological samples as it minimizes lateral forces and sample damage.
Materials & Equipment:
-
Atomic Force Microscope equipped for liquid imaging
-
Silicon nitride cantilevers suitable for tapping mode in liquid (e.g., spring constant ~0.1-0.6 N/m)
-
This compound peptide solution at desired concentrations (e.g., at, above, and below the MIC)
-
Imaging buffer (e.g., PBS)
Procedure:
-
Initial Setup: Mount the prepared bacterial sample onto the AFM stage. Place a drop of imaging buffer over the sample area.
-
Cantilever Engagement: Engage the AFM tip with the surface in tapping mode. Optimize imaging parameters, including scan size (e.g., 5x5 µm to locate cells, then 1x1 µm for detail), scan rate (0.5-1.0 Hz), and tapping amplitude to obtain a clear image with minimal sample distortion.
-
Control Imaging: Acquire several high-resolution images of untreated bacterial cells. These will serve as the "before" control. Record both height and phase/amplitude data.
-
This compound Addition: Carefully inject the this compound solution into the liquid cell to achieve the final desired concentration. Avoid mechanically disturbing the sample.
-
Time-Lapse Imaging: Immediately begin acquiring images of the same cells post-treatment. If using a standard AFM, take images at regular intervals (e.g., every 5-10 minutes) to observe the progression of surface changes. If using high-speed AFM, continuous imaging can capture the dynamics in real-time.
-
Data Acquisition: Continue imaging for a sufficient duration (e.g., 30-60 minutes) to observe the full effect of the peptide. Save all images for subsequent analysis.
Workflow for AFM Analysis of this compound on Bacteria
Caption: Experimental workflow for AFM analysis of this compound.
Protocol 3: AFM Image and Data Analysis
Analysis of AFM data provides the quantitative insights summarized in the tables above.
Software:
-
AFM manufacturer's proprietary software or third-party image analysis software (e.g., Gwyddion, NanoScope Analysis).
Procedure:
-
Image Processing:
-
Open the raw AFM data files.
-
Apply a flattening filter (typically 1st or 2nd order) to remove image bow and tilt artifacts resulting from the scanning process.
-
Use a plane fit correction if necessary.
-
-
Roughness Analysis:
-
Select a representative, relatively flat area on the surface of a single bacterium from both control and treated images. Avoid the steep edges of the cell.
-
Calculate the Root Mean Square (RMS) roughness for the selected area.
-
Repeat this measurement for multiple cells (e.g., 5-10) in both control and treated groups to obtain statistically significant data.
-
-
Morphological Feature Analysis:
-
Use cross-section or profiling tools to measure the dimensions (depth and diameter) of any pores, pits, or lesions that appear after this compound treatment.
-
Measure the overall height and width of the bacteria to identify any swelling or collapse.
-
-
Data Presentation:
-
Summarize the quantitative data (e.g., average roughness, pore diameter) in tables.
-
Use statistical tests to determine the significance of the observed changes between control and treated samples.
-
Present representative 2D and 3D images to visually illustrate the effects of the peptide on the bacterial surface.
-
Troubleshooting & Optimization
Technical Support Center: Overcoming Dermasep-tin Peptide Aggregation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of Dermasep-tin peptide aggregation in solution.
Troubleshooting Guide: Dermasep-tin Peptide Aggregation
Visible precipitation, inconsistent results, or loss of activity in your experiments? Your Dermasep-tin peptide may be aggregating. This guide will help you identify the cause and find a solution.
| Problem | Potential Cause | Suggested Solution |
| Peptide won't dissolve or forms a cloudy solution. | Poor solubility in the chosen solvent. Dermasep-tin peptides, particularly hydrophobic variants like Dermasep-tin S4, have a high tendency to aggregate in aqueous solutions.[1][2] | 1. Optimize pH: For basic peptides (net positive charge), try dissolving in a slightly acidic solution (e.g., 10% acetic acid). For acidic peptides (net negative charge), use a slightly basic solution (e.g., 0.1M ammonium bicarbonate).[3][4] 2. Use an organic solvent: First, dissolve the peptide in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN), then slowly add your aqueous buffer to the desired concentration.[3] 3. Sonication: Briefly sonicate the sample to aid dissolution.[3] |
| Peptide precipitates out of solution over time. | Peptide concentration is too high. Many Dermasep-tin peptides self-assemble at higher concentrations. For example, Dermasep-tin S4 has a critical micelle concentration of approximately 0.2 μM.[1] | 1. Work with lower concentrations: If possible for your experiment, lower the working concentration of the peptide. 2. Aliquot and store properly: Prepare a concentrated stock solution in an appropriate solvent (e.g., DMSO), and then make fresh dilutions for each experiment. Store the stock solution at -20°C or -80°C. |
| Inconsistent results in biological assays. | Peptide aggregation is affecting its activity. Aggregation can mask active sites or alter the peptide's structure, leading to reduced or variable biological effects.[5][6] | 1. Add anti-aggregation excipients: Consider adding small amounts of excipients to your buffer. Options include: - Salts: Modifying the ionic strength with salts like NaCl can sometimes disrupt aggregation. - Non-ionic detergents: Low concentrations of detergents like Tween 20 can help solubilize peptides. - Amino acids: Arginine and glutamate mixtures have been shown to increase protein and peptide solubility. 2. Modify the peptide sequence: If you are in the design phase, consider modifications that increase charge or reduce hydrophobicity, as this has been shown to decrease aggregation in Dermasep-tin derivatives.[5][6][7] |
| Visible particles or gel-like substance in the peptide solution. | Advanced aggregation and fibrillation. Some Dermasep-tin peptides can form amyloid-like fibrils over time. | 1. Centrifugation: Before use, centrifuge your peptide solution at high speed (e.g., 10,000 x g for 5-10 minutes) to pellet any large aggregates.[3] Use the supernatant for your experiment. 2. Filter the solution: For non-critical applications, you can filter the solution through a low protein-binding filter (e.g., 0.22 µm) to remove larger aggregates. Be aware that this may reduce the effective peptide concentration. |
Frequently Asked Questions (FAQs)
Q1: Why is my Dermasep-tin peptide aggregating?
A1: Dermasep-tin peptides are often cationic and amphipathic, meaning they have both charged and hydrophobic regions.[8][9] In aqueous solutions, the hydrophobic parts of the peptides tend to interact with each other to avoid water, leading to self-assembly and aggregation.[7] This is a common characteristic of many antimicrobial peptides.
Q2: How can I tell if my peptide is aggregated?
A2: Signs of aggregation range from visible cloudiness or precipitation to more subtle effects like inconsistent results in your assays. For a more rigorous assessment, you can use techniques like Dynamic Light Scattering (DLS) to detect the presence of larger particles in your solution, or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to check for purity and the presence of high molecular weight species.[10][11][12][13]
Q3: What is the best solvent to dissolve my Dermasep-tin peptide?
A3: The best solvent depends on the specific sequence of your peptide. A general strategy is to first try sterile, distilled water or a standard biological buffer (e.g., PBS, Tris). If the peptide is difficult to dissolve, especially if it is hydrophobic, a small amount of an organic solvent like DMSO can be used to first solubilize the peptide, followed by a gradual addition of your aqueous buffer.[3] For basic peptides, a slightly acidic buffer can improve solubility, while acidic peptides may dissolve better in a slightly basic buffer.[3][4]
Q4: Will adding an organic solvent like DMSO affect my biological experiments?
A4: DMSO is a common solvent in biological assays but can be toxic to cells at higher concentrations. It is crucial to keep the final concentration of DMSO in your experiment as low as possible, typically below 0.5% (v/v), and to always include a vehicle control (buffer with the same concentration of DMSO but without the peptide) in your experiments to account for any effects of the solvent itself.
Q5: Can I do anything during peptide design to prevent aggregation?
A5: Yes. Studies on Dermasep-tin S4 derivatives have shown that strategic amino acid substitutions can reduce aggregation and, in some cases, enhance antimicrobial activity.[5][6][7] Increasing the net positive charge and reducing the overall hydrophobicity can disrupt the hydrophobic interactions that drive aggregation.[2][7] For example, substituting hydrophobic residues with charged ones, like lysine, has been shown to decrease the aggregation tendency of Dermasep-tin S4 derivatives.[5][6][7]
Quantitative Data Summary
The following tables summarize key data related to the aggregation and activity of Dermasep-tin peptides and their derivatives.
Table 1: Physicochemical Properties and Aggregation Tendency of Dermasep-tin S4 and B2 Derivatives
| Peptide | Sequence | Net Charge | Hydrophobicity (H) | Aggregation Tendency (%) |
| S4 (Native) | ALWMTLLKKVLKAAAKAALNAVLVGANA | +4 | 0.544 | 183.33 |
| K4K20S4 | ALWKTLLKKVLKAAAKAALKAVLVGANA | +6 | 0.451 | 112.02 |
| K4S4(1-16) | ALWKTLLKKVLKAAAK | +5 | 0.426 | 0 |
| B2 (Native) | GLWSKIKEVGKEAAKAAAKAAGKAALGAVSEAV | +5 | 0.301 | 9.68 |
| K3K4B2 | GLKKKIKEVGKEAAKAAAKAAGKAALGAVSEAV | +7 | 0.159 | 9.85 |
Data adapted from a study on Dermasep-tin derivatives against Acinetobacter baumannii.[7] The aggregation tendency was predicted using the TANGO algorithm.
Table 2: Antimicrobial Activity of Dermasep-tin S4 and B2 Derivatives
| Peptide | Minimum Inhibitory Concentration (MIC) against A. baumannii (µg/mL) |
| S4 (Native) | 12.5 |
| K4K20S4 | 3.125 |
| K4S4(1-16) | 6.25 |
| B2 (Native) | 12.5 |
| K3K4B2 | 6.25 |
Data from the same study as Table 1, showing that reduced aggregation can correlate with improved antimicrobial activity.[7]
Experimental Protocols
Protocol 1: General Dermasep-tin Solubilization
This protocol provides a stepwise approach to solubilizing lyophilized Dermasep-tin peptides.
-
Preparation:
-
Allow the lyophilized peptide vial to equilibrate to room temperature before opening to avoid condensation.
-
Briefly centrifuge the vial to ensure all the peptide powder is at the bottom.
-
-
Initial Solubilization Attempt:
-
Add a small volume of sterile, distilled water or a neutral buffer (e.g., PBS, pH 7.4) to the vial to create a concentrated stock solution (e.g., 1-10 mg/mL).
-
Gently vortex or swirl to mix. If the peptide dissolves completely, proceed to step 5.
-
-
pH Adjustment (if necessary):
-
If the peptide is not soluble, determine its net charge.
-
For basic peptides (net positive charge), add a small amount of 10% acetic acid and vortex.
-
For acidic peptides (net negative charge), add a small amount of 0.1M ammonium bicarbonate and vortex.
-
If the peptide dissolves, proceed to step 5.
-
-
Organic Solvent (if necessary):
-
If the peptide remains insoluble, especially if it is highly hydrophobic, add a minimal volume of DMSO to the dry peptide to dissolve it completely.
-
Slowly add your desired aqueous buffer to the DMSO-peptide solution dropwise while vortexing to reach the final desired concentration. Be careful not to add the aqueous buffer too quickly, as this can cause the peptide to precipitate.
-
-
Final Steps:
-
Once the peptide is in solution, it is recommended to centrifuge at high speed (e.g., 10,000 x g for 5 minutes) to pellet any insoluble micro-aggregates.
-
Carefully transfer the supernatant to a new sterile tube.
-
For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Protocol 2: Thioflavin T (ThT) Assay for Aggregation Monitoring
This assay is used to detect the formation of amyloid-like fibrils, which are rich in β-sheet structures.
-
Reagent Preparation:
-
ThT Stock Solution (e.g., 2.5 mM): Dissolve Thioflavin T in a suitable buffer (e.g., 50 mM glycine-NaOH, pH 8.5). Protect from light and store at 4°C.
-
Working ThT Solution (e.g., 25 µM): Dilute the stock solution in the same buffer just before use.
-
-
Assay Procedure:
-
Prepare your Dermasep-tin peptide solution at the desired concentration in your buffer of choice. You may want to test different conditions (e.g., pH, temperature, ionic strength) to see how they affect aggregation over time.
-
In a 96-well black plate with a clear bottom, add a small volume of your peptide sample (e.g., 10 µL) to each well.
-
Add the working ThT solution to each well (e.g., 190 µL).
-
Include negative controls (buffer only) and positive controls (a known amyloid-forming peptide, if available).
-
Incubate the plate, often at 37°C with intermittent shaking, in a plate reader capable of fluorescence measurements.
-
-
Data Acquisition:
Protocol 3: Aggregation Analysis by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique for measuring the size distribution of particles in a solution.
-
Sample Preparation:
-
Prepare your Dermasep-tin peptide solution in a buffer that has been filtered through a 0.22 µm filter to remove any dust or particulate matter.
-
The peptide concentration should be optimized for your specific instrument, but typically ranges from 0.1 to 1 mg/mL.
-
Centrifuge the final peptide solution at high speed (e.g., 10,000 x g for 5-10 minutes) to remove any large, pre-existing aggregates.
-
-
DLS Measurement:
-
Transfer the supernatant to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.
-
Set the parameters for the measurement, including the solvent viscosity and refractive index.
-
Perform the measurement, which typically involves multiple acquisitions that are averaged.
-
-
Data Analysis:
-
The DLS software will generate a size distribution profile, showing the hydrodynamic radius (Rh) of the particles in the solution.
-
A monomodal peak at a small size would indicate a homogenous solution of monomeric peptide. The presence of larger peaks or a high polydispersity index (PDI) suggests the presence of oligomers and larger aggregates.[11][12][17][18]
-
Visualizations
Caption: Experimental workflow for handling Dermasep-tin peptides.
Caption: The aggregation pathway of Dermasep-tin peptides.
Caption: A decision tree for troubleshooting Dermasep-tin solubility.
References
- 1. Antibacterial Properties of Dermaseptin S4 Derivatives under Extreme Incubation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. genscript.com [genscript.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationship study of antimicrobial this compound S4 showing the consequences of peptide oligomerization on selective cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. glpbio.com [glpbio.com]
- 9. This compound S9, an alpha-helical antimicrobial peptide with a hydrophobic core and cationic termini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 11. Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering | by NanoReach | Medium [medium.com]
- 12. zentriforce.com [zentriforce.com]
- 13. enovatia.com [enovatia.com]
- 14. Thioflavin T spectroscopic assay [assay-protocol.com]
- 15. royalsocietypublishing.org [royalsocietypublishing.org]
- 16. youtube.com [youtube.com]
- 17. unchainedlabs.com [unchainedlabs.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Dermaseptin Stability in Serum
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the antimicrobial peptide Dermaseptin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to improving the stability of this compound in serum, a critical factor for its therapeutic application.
I. Frequently Asked Questions (FAQs)
Q1: Why is my this compound peptide showing low stability in serum?
A1: this compound, like many peptides, is susceptible to degradation by proteases present in serum. These enzymes can cleave the peptide bonds, leading to a loss of structural integrity and biological activity. The inherent amino acid sequence of this compound contains sites that are recognized and cleaved by various serum proteases.
Q2: What are the primary methods to improve the serum stability of this compound?
A2: The three primary strategies to enhance the serum stability of this compound are:
-
Liposomal Encapsulation: Encasing the peptide within lipid-based nanoparticles (liposomes) protects it from enzymatic degradation.
-
Amino Acid Substitution: Replacing naturally occurring L-amino acids with their D-enantiomers or other non-natural amino acids makes the peptide resistant to protease cleavage.
-
PEGylation: Covalently attaching polyethylene glycol (PEG) chains to the peptide increases its size and masks proteolytic cleavage sites.
Q3: How do I choose the best stability-enhancing strategy for my experiment?
A3: The choice of strategy depends on several factors, including the desired duration of action, potential effects on peptide activity, and the specific application. Liposomal encapsulation can also offer targeted delivery. D-amino acid substitution directly modifies the peptide backbone for enhanced stability. PEGylation can significantly extend the circulation half-life. A comparative analysis of these methods is provided in the tables below to aid in your decision-making process.
II. Troubleshooting Guides
Issue 1: Rapid Loss of this compound Activity in Serum-Based Assays
Possible Cause: Proteolytic degradation by serum proteases.
Troubleshooting Steps:
-
Confirm Degradation:
-
Perform a time-course experiment incubating this compound in serum.
-
At various time points, analyze the samples using High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the intact peptide peak and the appearance of degradation fragments.
-
Use mass spectrometry (MS) to identify the fragments and pinpoint cleavage sites.
-
-
Implement a Stability-Enhancing Strategy:
-
For immediate protection: Utilize liposomal encapsulation to shield the peptide from proteases.
-
For a more permanent solution: Synthesize a this compound analog with D-amino acid substitutions at or near the identified cleavage sites.
-
To significantly extend half-life: Consider PEGylating the this compound peptide.
-
Issue 2: Modified this compound Shows Reduced Antimicrobial Activity
Possible Cause: The modification (e.g., PEGylation, amino acid substitution at a critical residue) has interfered with the peptide's ability to interact with microbial membranes.
Troubleshooting Steps:
-
Evaluate Structure-Activity Relationship:
-
If using amino acid substitution, ensure that the substituted residues are not critical for the peptide's amphipathic structure or its net positive charge, which are crucial for its mechanism of action.[1][2]
-
For PEGylation, the attachment site is crucial. Avoid modifying residues in the active region of the peptide. Consider site-specific PEGylation.
-
-
Optimize the Modification:
-
Liposomal Formulation: Adjust the lipid composition of the liposomes to ensure efficient release of this compound at the target site.
-
D-Amino Acid Substitution: Instead of a full D-amino acid analog, try partial substitution at the most vulnerable cleavage sites.
-
PEGylation: Experiment with different PEG chain lengths and attachment chemistries to find a balance between stability and activity.
-
III. Quantitative Data Summary
The following tables provide a summary of the quantitative data available on the different strategies to improve this compound's stability in serum.
Table 1: Comparison of Serum Stability Enhancement Strategies for Antimicrobial Peptides
| Strategy | Principle of Stability Enhancement | Typical Half-Life Improvement | Potential Impact on Activity |
| Liposomal Encapsulation | Physical barrier protecting the peptide from proteases. | Significant increase; dependent on liposome formulation and release characteristics. | Can be maintained or slightly reduced; dependent on release kinetics. |
| D-Amino Acid Substitution | Proteases do not recognize D-amino acid peptide bonds, preventing cleavage.[3][4] | Substantial increase; can render the peptide almost completely resistant to proteolysis.[3] | Activity is often retained or slightly altered, as the mechanism of membrane disruption is typically not dependent on chirality.[4] |
| PEGylation | Increased hydrodynamic size reduces renal clearance and steric hindrance masks cleavage sites. | Significant extension of serum half-life, often by several folds. | May be reduced due to steric hindrance at the target site; dependent on PEG size and attachment point. |
Table 2: Reported Stability of a D-Amino Acid this compound Derivative
| Peptide | Modification | Stability Assay Conditions | Results |
| DMPC-10A (L-amino acids) | N/A | Incubation with trypsin | Completely cleaved in 10 minutes.[3] |
| DMPC-10B (D-amino acid enantiomer) | Substitution of L-Lys and L-Leu with D-forms | Incubation with trypsin | Not completely degraded within 2 hours.[3] |
| DMPC-10A (L-amino acids) | N/A | Incubation with chymotrypsin | Cleaved in 40 minutes.[3] |
| DMPC-10B (D-amino acid enantiomer) | Substitution of L-Lys and L-Leu with D-forms | Incubation with chymotrypsin | Exhibited resistance to hydrolysis.[3] |
IV. Experimental Protocols
Protocol 1: In Vitro Serum Stability Assay using HPLC
This protocol outlines a general method for assessing the stability of this compound and its analogs in serum.
Materials:
-
This compound peptide stock solution (e.g., 1 mg/mL in sterile water or appropriate buffer)
-
Human or animal serum (commercially available)
-
Quenching solution (e.g., 10% Trichloroacetic acid (TCA) or Acetonitrile with 1% Trifluoroacetic acid (TFA))
-
HPLC system with a C18 reverse-phase column
-
Mobile phase A: 0.1% TFA in water
-
Mobile phase B: 0.1% TFA in acetonitrile
Procedure:
-
Pre-warm the serum to 37°C.
-
Add the this compound stock solution to the pre-warmed serum to achieve the desired final concentration (e.g., 100 µg/mL).
-
Incubate the mixture at 37°C with gentle agitation.
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the serum-peptide mixture.
-
Immediately add the aliquot to the quenching solution (e.g., 2 volumes of quenching solution to 1 volume of sample) to precipitate serum proteins and stop enzymatic degradation.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.
-
Collect the supernatant and analyze it by HPLC.
-
Monitor the decrease in the peak area of the intact peptide over time. The half-life (t½) can be calculated by fitting the data to a one-phase exponential decay curve.
Protocol 2: Liposomal Encapsulation of this compound (Thin-Film Hydration Method)
This protocol describes a common method for encapsulating this compound in liposomes.
Materials:
-
Lipids (e.g., a mixture of phosphatidylcholine and cholesterol)
-
This compound solution
-
Organic solvent (e.g., chloroform or a chloroform/methanol mixture)
-
Hydration buffer (e.g., phosphate-buffered saline, PBS)
-
Rotary evaporator
-
Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)
Procedure:
-
Dissolve the lipids in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.
-
Hydrate the lipid film by adding the this compound solution (dissolved in the hydration buffer) and vortexing vigorously. This will form multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size. This is typically done by passing the suspension through the extruder multiple times.
-
The resulting liposome suspension can be purified to remove unencapsulated this compound by methods such as size exclusion chromatography or dialysis.
-
The encapsulation efficiency can be determined by lysing the liposomes with a detergent and quantifying the released this compound using HPLC.
V. Visualizations
References
- 1. Evaluation of the Antibacterial Activity of New this compound Derivatives against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the Antibacterial Activity of New this compound Derivatives against Acinetobacter baumannii [mdpi.com]
- 3. The development and optimisation of an HPLC-based in vitro serum stability assay for a calcitonin gene-related peptide receptor antagonist peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Broad-Spectrum Antimicrobial Activity and Improved Stability of a D-Amino Acid Enantiomer of DMPC-10A, the Designed Derivative of this compound Truncates - PMC [pmc.ncbi.nlm.nih.gov]
Reducing hemolytic activity of Dermaseptin S4 derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on reducing the hemolytic activity of Dermaseptin S4 derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound S4 derivative shows high antimicrobial activity but also high hemolytic activity. What is the likely cause and how can I reduce the hemolytic activity?
High hemolytic activity in this compound S4 derivatives is often linked to excessive hydrophobicity and the peptide's tendency to self-aggregate.[1][2] The N-terminal region of this compound S4, in particular, is associated with both oligomerization and hemolytic activity.[3] To reduce hemolytic activity while preserving antimicrobial potency, consider the following strategies:
-
Decrease Hydrophobicity: Systematically replace hydrophobic amino acids (e.g., Leucine) with less hydrophobic ones (e.g., Alanine) on the nonpolar face of the peptide's helical structure.[2] However, be aware that excessive reduction in hydrophobicity can also lead to a loss of antimicrobial activity.[2]
-
Increase Net Positive Charge: Substituting neutral or hydrophobic residues with positively charged amino acids like Lysine can enhance the peptide's selectivity for negatively charged bacterial membranes over the zwitterionic membranes of erythrocytes.[4]
-
Truncate the Peptide: Shorter derivatives of this compound S4, such as K4-S4(1-13) and K4-S4(1-16), have been shown to exhibit significantly reduced hemolytic activity compared to the full-length peptide, while retaining potent antibacterial effects.[5][6]
-
Modify the N-Terminus: Since the N-terminal domain is critical for aggregation and hemolysis, modifications or deletions in this region can disrupt self-association and decrease hemolytic potential.[4]
Q2: I am observing a bell-shaped dose-response curve for my peptide's antibacterial activity, but not for its hemolytic activity. What does this indicate?
A bell-shaped dose-response curve, where the antimicrobial activity decreases at higher peptide concentrations, is often attributed to peptide aggregation in solution.[1][4] This aggregation can hinder the peptide's ability to interact effectively with bacterial cell walls. The absence of this effect in hemolytic activity assays suggests that the peptide aggregates do not similarly impede interaction with erythrocyte membranes, which lack a cell wall.[4][6] This phenomenon highlights the role of peptide self-association in modulating its selective activity.
Q3: What is the general mechanism of action for this compound S4 and its derivatives?
This compound S4 and its derivatives are antimicrobial peptides that primarily target and disrupt the cell membranes of microorganisms.[6] These peptides are typically unstructured in aqueous solutions but adopt an amphipathic α-helical conformation upon interacting with membranes.[3] The positively charged residues on the polar face of the helix are thought to mediate the initial electrostatic attraction to the negatively charged components of microbial membranes. The hydrophobic face then inserts into the lipid bilayer, leading to membrane permeabilization, leakage of cellular contents, and ultimately cell death.[2] This membrane-disrupting activity is generally non-specific to a particular receptor, which makes it effective against a broad spectrum of microbes.[7]
Troubleshooting Guides
Problem: Inconsistent results in the hemolytic activity assay.
-
Possible Cause 1: Erythrocyte source and preparation. The susceptibility of red blood cells to hemolysis can vary between species and even individuals. Ensure a consistent source of erythrocytes and follow a standardized washing and preparation protocol to remove plasma components that could interfere with the assay.
-
Troubleshooting:
-
Use fresh red blood cells for each experiment.
-
Wash erythrocytes multiple times with an isotonic buffer like PBS until the supernatant is clear.
-
Maintain a consistent final concentration of the erythrocyte suspension in all wells.
-
-
Possible Cause 2: Peptide aggregation. The aggregation state of the peptide can influence its effective concentration and interaction with erythrocytes.
-
Troubleshooting:
-
Prepare fresh peptide stock solutions for each experiment.
-
Consider the solubility of the peptide in the assay buffer. Sonication or vortexing may be required to ensure a homogenous solution.
-
Evaluate the peptide's aggregation propensity using techniques like dynamic light scattering or fluorescence spectroscopy.
-
Problem: Low or no antimicrobial activity in a newly synthesized this compound S4 derivative.
-
Possible Cause 1: Incorrect peptide synthesis or purification. Errors in the amino acid sequence, incomplete deprotection, or the presence of impurities can drastically affect the peptide's activity.
-
Troubleshooting:
-
Verify the molecular weight and purity of the synthesized peptide using mass spectrometry and HPLC.
-
Ensure complete removal of protecting groups and cleavage reagents.
-
If the peptide is difficult to synthesize, consider optimizing the coupling reagents or using pseudoproline dipeptides to reduce aggregation during synthesis.
-
-
Possible Cause 2: Suboptimal assay conditions. The antimicrobial activity of peptides can be sensitive to the ionic strength, pH, and composition of the growth medium.
-
Troubleshooting:
-
Perform the antimicrobial susceptibility testing in a low-salt medium, as high salt concentrations can interfere with the initial electrostatic interaction between the cationic peptide and the bacterial membrane.
-
Ensure the pH of the medium is within the optimal range for both bacterial growth and peptide activity.
-
Include a known potent antimicrobial peptide as a positive control to validate the assay setup.
-
Data Presentation
Table 1: Antimicrobial and Hemolytic Activity of this compound S4 and its Derivatives.
| Peptide | Sequence | Length | Net Charge | MIC (μM) vs. E. coli | HC50/LC50 (μM) vs. hRBCs | Selectivity Index (HC50/MIC) |
| This compound S4 | ALWMTLLKKVLKAAAKAALNAVLVGANA-NH2 | 28 | +4 | 40 | 1.4 | 0.035 |
| K4K20-S4 | ALWKTMLKKVLKAAAKAALNAVLVGAKA-NH2 | 28 | +6 | 0.4 | ~4.2 | ~10.5 |
| K4-S4(1-16) | ALWKTMLKKVLKAAAK-NH2 | 16 | +5 | 0.4 | 20 | 50 |
| K4-S4(1-13) | ALWKTMLKKVLKA-NH2 | 13 | +4 | 0.8 | >100 | >125 |
Data compiled from multiple sources.[5][6][8] Values are approximate and may vary depending on experimental conditions.
Experimental Protocols
Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of this compound S4 derivatives using Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activation base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution and agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin test. If the test is positive (blue beads), repeat the coupling.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether several times.
-
Dry the crude peptide under vacuum.
-
-
Purification and Characterization:
-
Purify the crude peptide using reverse-phase HPLC.
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Hemolytic Activity Assay
This protocol describes a method to determine the hemolytic activity of this compound S4 derivatives against human red blood cells (hRBCs).
Materials:
-
Fresh human red blood cells (hRBCs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Peptide stock solutions of known concentrations
-
0.1% Triton X-100 in PBS (positive control for 100% hemolysis)
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
Prepare Erythrocyte Suspension:
-
Centrifuge fresh human blood at 1000 x g for 10 minutes.
-
Aspirate the plasma and buffy coat.
-
Wash the pelleted RBCs three times with PBS, centrifuging and aspirating the supernatant after each wash.
-
Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
-
Assay Setup:
-
Add 100 µL of PBS to each well of a 96-well plate.
-
Add 100 µL of serially diluted peptide solutions to the respective wells.
-
For the negative control (0% hemolysis), add 100 µL of PBS.
-
For the positive control (100% hemolysis), add 100 µL of 0.1% Triton X-100.
-
Add 100 µL of the 2% RBC suspension to each well. The final RBC concentration will be 1%.
-
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs.
-
Measure Hemoglobin Release:
-
Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm using a microplate reader.
-
-
Calculate Percentage Hemolysis:
-
Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound S4 derivatives against bacteria.
Materials:
-
Bacterial strain (e.g., E. coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Peptide stock solutions of known concentrations
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare Bacterial Inoculum:
-
Inoculate a single bacterial colony into MHB and incubate overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Further dilute the standardized suspension to a final concentration of 5 x 10^5 CFU/mL in MHB.
-
-
Assay Setup:
-
Add 50 µL of sterile MHB to each well of a 96-well plate.
-
Add 50 µL of the highest concentration of the peptide stock solution to the first well and perform serial two-fold dilutions across the plate.
-
The last well should contain only MHB and bacteria (growth control). Another well should contain only MHB (sterility control).
-
Add 50 µL of the final bacterial inoculum to each well (except the sterility control), bringing the total volume to 100 µL.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine MIC:
-
The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.
-
Growth can be assessed visually or by measuring the optical density at 600 nm.
-
Visualizations
Caption: Experimental workflow for the synthesis and evaluation of this compound S4 derivatives.
Caption: Key physicochemical properties influencing the activity of this compound S4 derivatives.
Caption: Proposed mechanism of action of this compound S4 derivatives on bacterial membranes.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antibacterial Properties of this compound S4 Derivatives with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rr-asia.woah.org [rr-asia.woah.org]
- 7. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 8. Antimalarial Activities of this compound S4 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in recombinant Dermaseptin production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the recombinant production of Dermaseptin.
FAQs & Troubleshooting Guides
This section addresses specific issues in a question-and-answer format to help you identify and resolve problems in your experimental workflow.
Q1: My SDS-PAGE/Western blot shows no or very faint bands corresponding to my recombinant this compound. What are the potential causes and solutions?
A1: Low or no expression of recombinant this compound is a common issue. The primary causes can be grouped into issues with the expression vector and host, or suboptimal culture conditions.
Potential Causes & Solutions:
-
Codon Mismatch: The codons in your this compound gene may not be optimal for the E. coli expression host, leading to translational stalling.[1]
-
Solution: Perform codon optimization of the this compound gene sequence to match the codon usage of E. coli. This can significantly enhance expression levels.
-
-
Toxicity of this compound: As an antimicrobial peptide, this compound can be toxic to the E. coli host, even at low expression levels, leading to cell death and low yield.
-
Solution: Use a tightly regulated promoter system (e.g., pBAD) to minimize basal expression before induction. Alternatively, express this compound as a fusion protein to mask its toxicity.[2]
-
-
Inefficient Transcription or Translation: The promoter may not be strong enough, or the ribosome binding site (RBS) may be suboptimal.
-
Solution: Subclone the this compound gene into an expression vector with a stronger promoter (e.g., T7). Ensure the RBS sequence is optimal for E. coli.
-
-
Plasmid Instability: The plasmid carrying the this compound gene may be lost during cell division.
-
Solution: Ensure consistent antibiotic selection pressure throughout cultivation.
-
-
Suboptimal Induction Conditions: The concentration of the inducer (e.g., IPTG) or the timing and temperature of induction may not be optimal.
-
Solution: Perform a systematic optimization of inducer concentration, induction time (OD600), and post-induction temperature. Lowering the temperature (e.g., 16-25°C) can sometimes improve protein expression and solubility.
-
Q2: I see a very thick band at the top of the stacking gel or in the insoluble fraction of my cell lysate. What does this indicate and how can I resolve it?
A2: This strongly suggests that your recombinant this compound is being expressed as insoluble inclusion bodies. While this can protect the host from the peptide's toxicity, it requires additional steps to obtain the active peptide.
Potential Causes & Solutions:
-
High Expression Rate: A very strong promoter and high inducer concentration can lead to an overwhelming rate of protein synthesis, exceeding the folding capacity of the cell.
-
Solution: Reduce the inducer concentration and/or lower the post-induction temperature to slow down the rate of protein synthesis, allowing more time for proper folding.
-
-
Lack of Disulfide Bonds (if applicable): While most Dermaseptins are linear, some analogues may require disulfide bonds for proper folding, which is not efficiently handled in the reducing environment of the E. coli cytoplasm.
-
Solution: Co-express disulfide bond isomerases or target the protein to the periplasm where the environment is more oxidizing.
-
-
Fusion Partner Properties: Some fusion partners are prone to forming inclusion bodies.
-
Solution: If the goal is soluble expression, choose a highly soluble fusion partner like Maltose Binding Protein (MBP) or Small Ubiquitin-like Modifier (SUMO).[2]
-
Q3: My purified this compound shows low or no antimicrobial activity. What could be the reason?
A3: Lack of bioactivity can stem from improper folding, modifications during purification, or the presence of interfering substances.
Potential Causes & Solutions:
-
Improper Refolding: If your this compound was purified from inclusion bodies, the refolding protocol may be suboptimal.
-
Solution: Screen different refolding buffers with varying pH, additives (e.g., L-arginine, glycerol), and redox conditions.
-
-
Residual Fusion Tag: If the fusion tag was not completely cleaved, it could sterically hinder the peptide's interaction with microbial membranes.
-
Solution: Optimize the cleavage reaction by adjusting the protease concentration, incubation time, and temperature. Confirm complete cleavage by SDS-PAGE.
-
-
N-terminal Methionine: If not cleaved, the initial methionine can sometimes affect the activity of the peptide.
-
Solution: Use an expression system or a cleavage strategy that results in the native N-terminus.
-
-
Contaminants from Purification: Endotoxins or other contaminants from the E. coli host can interfere with activity assays.
-
Solution: Incorporate an endotoxin removal step in your purification protocol.
-
Data Presentation
The yield of recombinant this compound can vary significantly based on the expression system, fusion partner, and culture conditions. While specific yield data for this compound in E. coli is not extensively reported in the literature, the following tables provide representative data for other antimicrobial peptides and fusion proteins to serve as a benchmark.
Table 1: Representative Yields of Recombinant Antimicrobial Peptides in E. coli
| Antimicrobial Peptide | Fusion Partner | Expression System | Yield (mg/L) | Reference |
| DCD-1L | His6x-SUMO | E. coli | ~50.94 | [2] |
| Somatostatin-28 | CASPON tag | E. coli BL21(DE3) | ~197 (mg/g dry cell weight) | [3] |
| Porcine β-defensin-2 | His-Tag | E. coli BL21(DE3) plysS | 4-6 times greater than native gene | [1] |
Table 2: Antimicrobial Activity of this compound Derivatives
| This compound Derivative | Target Organism | MIC (μg/mL) | Reference |
| K4K20S4 | E. coli | 0.39 | [4] |
| K4S4 | E. coli | 0.19 | [4] |
| DrsB1-CBD Fusion | P. carotovorum | 45 | [5] |
| DrsB1-CBD Fusion | A. tumefaciens | 45 | [5] |
| DrsB1-CBD Fusion | A. alternata | 10 | [5] |
Experimental Protocols
1. Protocol for Optimizing this compound Expression Conditions
This protocol outlines a systematic approach to optimize the expression of recombinant this compound in E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the this compound expression plasmid.
-
LB Broth and Agar plates containing the appropriate antibiotic.
-
Inducer stock solution (e.g., 1 M IPTG).
-
Shaking incubator.
-
Spectrophotometer.
-
SDS-PAGE equipment and reagents.
Methodology:
-
Inoculum Preparation: Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony from a fresh plate. Incubate overnight at 37°C with shaking (200-250 rpm).
-
Main Culture: Inoculate 50 mL of LB medium with the overnight culture to an initial OD600 of 0.05-0.1.
-
Growth: Incubate at 37°C with shaking until the OD600 reaches 0.5-0.6.
-
Induction Optimization:
-
Temperature: Divide the main culture into smaller flasks. Induce protein expression with a standard IPTG concentration (e.g., 0.5 mM) and incubate at different temperatures (e.g., 18°C, 25°C, 30°C, 37°C) for a set time (e.g., 4 hours or overnight for lower temperatures).
-
Inducer Concentration: At a fixed temperature (determined from the step above), induce parallel cultures with varying concentrations of IPTG (e.g., 0.05 mM, 0.1 mM, 0.5 mM, 1.0 mM).
-
-
Harvesting: After the induction period, measure the final OD600 of each culture. Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Analysis: Resuspend the cell pellets in lysis buffer and analyze the total protein expression by SDS-PAGE. To assess soluble versus insoluble expression, centrifuge the lysate and analyze both the supernatant (soluble fraction) and the resuspended pellet (insoluble fraction).
2. Protocol for Codon Optimization Analysis
This protocol describes the steps to analyze and optimize the codon usage of the this compound gene for expression in E. coli.
Materials:
-
This compound gene sequence in FASTA format.
-
Access to online or standalone codon optimization software (e.g., GeneArt, JCat, IDT Codon Optimization Tool).
Methodology:
-
Obtain the Gene Sequence: Retrieve the nucleotide sequence of the desired this compound variant.
-
Select the Host Organism: In the codon optimization tool, select "Escherichia coli" as the target expression host.
-
Analyze Codon Usage: The software will analyze the input sequence and provide a Codon Adaptation Index (CAI). A CAI below 0.7 suggests that codon optimization may improve expression. The tool will also highlight rare codons.
-
Generate Optimized Sequence: The software will generate a new nucleotide sequence that encodes the same amino acid sequence but uses codons that are frequent in the E. coli genome.
-
Further Refinements: Advanced tools may allow for further optimization by avoiding internal restriction sites, cryptic splice sites, and regions of high secondary mRNA structure.
-
Gene Synthesis: Synthesize the optimized gene for cloning into your expression vector.
Visualizations
Caption: Workflow for Recombinant this compound Production.
Caption: Troubleshooting Decision Tree for Low this compound Yield.
References
- 1. Heterologous expression and purification of this compound S4 fusion in Escherichia coli and recovery of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. In Vitro Activities of Dermaseptins K4S4 and K4K20S4 against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa Planktonic Growth and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting microbial pathogens by expression of new recombinant this compound peptides in tobacco - PMC [pmc.ncbi.nlm.nih.gov]
Dermaseptin Proteolytic Degradation: Technical Support Center
Welcome to the technical support center for researchers working with Dermaseptin and its analogues. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to proteolytic degradation during your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound peptide is rapidly losing activity in my cell culture or in vivo model. What is the likely cause?
A major reason for the loss of activity of this compound and other antimicrobial peptides (AMPs) is proteolytic degradation by proteases present in biological fluids like serum, or secreted by cells and microorganisms. Native peptides composed of L-amino acids are particularly susceptible to this degradation, which limits their therapeutic application.[1]
Q2: What are the primary strategies to prevent the proteolytic degradation of this compound?
There are three main approaches to enhance the stability of this compound against proteases:
-
Chemical and Structural Modification: Altering the peptide's amino acid sequence or structure can make it less recognizable to proteases.
-
Formulation Strategies: Encapsulating or associating the peptide with a protective carrier can shield it from enzymatic attack.
-
Use of Protease Inhibitors: Adding molecules that inhibit the activity of proteases to the experimental system can prevent peptide degradation.
Q3: Which chemical modifications are most effective for enhancing this compound's stability?
Several modifications have been successfully employed:
-
Amino Acid Substitution: Replacing protease-susceptible L-amino acids with D-amino acids at cleavage sites can render the peptide indigestible by proteases.[1][2] Another strategy is to substitute certain residues with tryptophan or lysine, which can improve stability while maintaining or even enhancing antimicrobial activity.[1][2]
-
C-terminal Amidation: Amidating the C-terminus of the peptide can increase its stability and enhance its antimicrobial properties.[3][4]
-
Peptide Truncation and Minimization: Designing shorter versions of this compound can sometimes lead to analogues with improved stability and retained biological activity.[3][4][5]
-
Symmetrical Modification: Creating peptides with a symmetrical structure has been shown to be an effective strategy for designing active and stable antimicrobial peptides.[3][5]
Q4: How can I use formulation strategies to protect this compound?
A promising approach is the immobilization of this compound on nanoparticles. For instance, adsorbing this compound-B2 onto alginate nanoparticles has been shown to significantly improve its stability against digestive enzymes such as pepsin, trypsin, and chymotrypsin.[6] The addition of small molecules like menthol or lactic acid to these formulations can further potentiate the antibacterial effect.[6]
Troubleshooting Guides
Problem: Significant degradation of this compound observed in serum-containing media.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Susceptibility of L-amino acids to serum proteases. | Synthesize a this compound analogue with D-amino acid substitutions at predicted protease cleavage sites. | Increased peptide half-life in serum-containing media. |
| Cleavage by exopeptidases. | Synthesize the peptide with an acetylated N-terminus and an amidated C-terminus. | Reduced degradation from the peptide ends, leading to improved stability.[2] |
| Arginine-specific cleavage by trypsin-like proteases. | Replace arginine residues with α-amino-3-guanidino-propionic acid (Agp), a non-natural amino acid resistant to tryptic cleavage. | Dramatically increased peptide stability in the presence of serum.[7] |
Problem: Loss of this compound activity in the presence of specific bacterial proteases.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Degradation by specific bacterial endoproteases (e.g., from P. aeruginosa or S. aureus). | Substitute amino acids at known cleavage sites with tryptophan. This has been shown to reduce proteolytic degradation by several bacterial proteases.[2] | Enhanced resistance to specific bacterial proteases and maintained or improved antimicrobial activity. |
| General susceptibility of the peptide backbone. | Design and synthesize truncated or minimized versions of this compound that may lack the primary protease recognition sites. | A shorter, more stable peptide that retains the desired antimicrobial activity.[3][5] |
Quantitative Data Summary
The following tables summarize key quantitative data for modified this compound analogues from cited literature.
Table 1: Antimicrobial Activity and Cytotoxicity of this compound S4 and B2 Derivatives against Acinetobacter baumannii
| Peptide | MIC (µg/mL) | Survival Rate of HEp-2 cells (%) |
| DRS-S4 | 12.5 | 50 |
| K4S4(1-16) | 6.25 | 75 |
| K4K20S4 | 3.125 | 60 |
| DRS-B2 | >25 | 100 |
| K3K4B2 | 12.5 | 90 |
| Data adapted from a study on this compound derivatives against Acinetobacter baumannii.[1] |
Table 2: Antimicrobial Activity of this compound-SS1 and its Analogue
| Peptide | MIC against E. coli (µM) | MIC against S. aureus (µM) |
| SS1 | 4 | 16 |
| 14V5K | 2 | 8 |
| Data from a study on a novel this compound peptide, SS1, and its designed analogue.[8][9] |
Experimental Protocols
Protocol 1: Assessing Proteolytic Stability of this compound Analogues
This protocol is adapted from a study evaluating the proteolytic resistance of antimicrobial peptides.[2]
-
Peptide and Protease Preparation:
-
Dissolve the this compound analogue and the protease (e.g., trypsin, chymotrypsin, proteinase K, or specific bacterial proteases) in a suitable buffer (e.g., PBS).
-
Determine the concentration of the peptide and enzyme solutions.
-
-
Proteolysis Assay:
-
Mix the peptide solution with the protease solution at a specific peptide-to-enzyme ratio (e.g., 300:1).
-
Incubate the mixture at 37°C for a defined period (e.g., 4 hours).
-
-
Analysis of Degradation:
-
Stop the reaction by adding a protease inhibitor or by heat inactivation.
-
Analyze the reaction mixture using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or SDS-PAGE.
-
Quantify the amount of undegraded peptide by measuring the peak area (for HPLC) or band intensity (for SDS-PAGE) and compare it to a control sample without protease.
-
Protocol 2: Preparation and Evaluation of this compound-Loaded Alginate Nanoparticles
This protocol is based on a study that enhanced the stability of this compound-B2.[6]
-
Preparation of Alginate Nanoparticles (Alg NPs):
-
Prepare a solution of sodium alginate in deionized water.
-
Prepare a solution of calcium chloride.
-
Add the calcium chloride solution dropwise to the sodium alginate solution under constant stirring to form the nanoparticles via ionic gelation.
-
-
Loading of this compound onto Alg NPs:
-
Add the this compound-B2 solution to the Alg NP suspension.
-
Incubate the mixture under gentle agitation to allow for the adsorption of the peptide onto the nanoparticles.
-
-
Stability Assessment against Digestive Enzymes:
-
Treat the this compound-loaded Alg NPs with digestive enzymes such as pepsin (at acidic pH) and trypsin/chymotrypsin (at neutral pH).
-
Incubate for a specified time.
-
Assess the remaining antibacterial activity of the formulation using a standard MIC assay against a target bacterium (e.g., E. coli).
-
Visualizations
Caption: Workflow for designing and evaluating proteolytically stable this compound analogues.
Caption: Mechanism of nanoparticle-mediated protection of this compound from proteolytic degradation.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of Strategies for Improving Proteolytic Resistance of Antimicrobial Peptides by Using Variants of EFK17, an Internal Segment of LL-37 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Symmetrical Modification of Minimized Dermaseptins to Extend the Spectrum of Antimicrobials with Endotoxin Neutralization Potency [mdpi.com]
- 4. academicjournals.org [academicjournals.org]
- 5. Symmetrical Modification of Minimized Dermaseptins to Extend the Spectrum of Antimicrobials with Endotoxin Neutralization Potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhanced Antibacterial Activity of this compound through Its Immobilization on Alginate Nanoparticles—Effects of Menthol and Lactic Acid on Its Potentialization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Easy Strategy To Protect Antimicrobial Peptides from Fast Degradation in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Antibacterial Potency of Dermase-ptin Analogues
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist researchers, scientists, and drug development professionals in their work on enhancing the antibacterial potency of Dermaseptin analogues.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis, purification, and evaluation of this compound analogues.
| Question | Answer |
| My synthesized this compound analogue shows no or low antibacterial activity. What are the possible reasons? | There are several potential reasons for a lack of activity. First, verify the accuracy of the peptide synthesis, including the amino acid sequence and purity, as errors in synthesis can lead to an inactive peptide.[1] Consider that some this compound analogues require specific C-terminal amidation to neutralize the negative charge of the carboxylic group, which can improve biological activity.[2] Also, the method of assessing antimicrobial activity is crucial; for instance, a disk diffusion assay may not be suitable for all peptides, and a broth microdilution method might be more appropriate.[1] Finally, ensure the correct storage and handling of the peptide, as improper storage can lead to degradation. |
| The antibacterial potency of my analogue varies significantly between experiments. How can I improve reproducibility? | Inconsistent results in antibacterial assays can stem from several factors. Ensure that the bacterial inoculum is standardized to the same growth phase and density (typically measured by optical density) for each experiment.[3] The composition of the culture medium can also significantly impact the activity of antimicrobial peptides (AMPs); high salt concentrations or the presence of certain divalent cations can inhibit AMP activity.[4][5] Using a standardized, low-salt medium like cation-adjusted Mueller-Hinton broth (MH-II) is recommended. Additionally, ensure thorough mixing of the peptide in the assay medium to avoid concentration gradients. |
| My this compound analogue is highly potent against bacteria but also shows high hemolytic activity. How can I improve its selectivity? | High hemolytic activity is a common challenge with AMPs. To enhance selectivity for bacterial membranes over mammalian cells, consider modifying the peptide's physicochemical properties. Reducing the overall hydrophobicity or increasing the net positive charge of the peptide can decrease hemolytic activity while maintaining or even enhancing antibacterial potency.[6][7][8] For example, substituting certain hydrophobic residues with charged or polar amino acids, particularly in the N-terminal domain, has been shown to improve the therapeutic index of this compound S4 analogues.[6][8] |
| I am observing peptide aggregation and precipitation in my stock solutions or during my assays. What can I do to prevent this? | Peptide aggregation can lead to a loss of activity and inaccurate results.[6][7] To prevent this, ensure that the peptide is fully dissolved in an appropriate solvent before preparing aqueous solutions. For some hydrophobic peptides, a small amount of a co-solvent like DMSO or trifluoroethanol (TFE) may be necessary for initial solubilization, followed by dilution in the assay buffer.[1] It is also advisable to prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Storing peptide stocks at -20°C or below is recommended.[9] |
| How do I determine if my this compound analogue acts on the bacterial membrane or has an intracellular target? | The primary mechanism of action for most Dermaseptins involves disruption of the bacterial membrane.[10][11] To investigate this, you can perform membrane permeabilization assays. These assays often use fluorescent dyes that are excluded from cells with intact membranes but can enter and fluoresce upon membrane damage. Another approach is to use scanning or transmission electron microscopy to visualize morphological changes to the bacterial cells after peptide treatment. Some peptides, however, may have intracellular targets.[10] To explore this, you could investigate the peptide's effect on cellular processes like DNA replication, protein synthesis, or enzymatic activity.[12] |
Quantitative Data Summary
The following tables summarize the antibacterial and hemolytic activities of selected this compound S4 analogues.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound S4 Analogues against various bacterial strains.
| Peptide | S. aureus (µg/mL) | P. aeruginosa (µg/mL) | E. coli (µg/mL) | A. baumannii (µg/mL) |
| This compound S4 (Native) | >100 | >100 | 40 | 12.5[13] |
| K4K20-S4 | 1 - 4[7] | 1 - 4[7] | 1 - 16[7] | 3.125[13] |
| K4-S4(1-16) | 1 - 8[7] | 4 - 16[7] | 1 - 4[7] | 6.25[13] |
| K4-S4(1-13) | 4 - 16[7] | 8 - 32[7] | 2 - 8[7] | - |
Table 2: Hemolytic Activity of this compound S4 Analogues.
| Peptide | Hemolytic Activity (HC50 in µM) |
| This compound S4 (Native) | 1.4[7] |
| K4K20-S4 | 3.5[7] |
| K4-S4(1-16) | 20[7] |
| K4-S4(1-13) | >100[7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Minimum Inhibitory Concentration (MIC) Assay - Broth Microdilution Method
This protocol determines the lowest concentration of a this compound analogue that inhibits the visible growth of a bacterial strain.
Materials:
-
This compound analogue stock solution
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton II Broth (MH-II)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Bacterial Inoculum Preparation:
-
Inoculate a single bacterial colony into MH-II broth and incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh MH-II broth to achieve a starting optical density (OD) at 600 nm of approximately 0.001, which corresponds to ~1 x 10^5 colony-forming units (CFU)/mL.
-
-
Peptide Dilution Series:
-
Prepare a serial two-fold dilution of the this compound analogue in MH-II broth directly in the 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well containing the peptide dilutions, resulting in a final volume of 100 µL.
-
-
Controls:
-
Include a positive control well with bacteria and no peptide to ensure proper growth.
-
Include a negative control well with broth only to check for contamination.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the peptide at which no visible growth (turbidity) is observed. The OD at 600 nm can also be measured to confirm the visual assessment.
-
Hemolytic Activity Assay
This protocol measures the ability of a this compound analogue to lyse red blood cells (RBCs), providing an indication of its cytotoxicity towards mammalian cells.[14]
Materials:
-
This compound analogue stock solution
-
Fresh human or animal red blood cells (RBCs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100 (1% v/v in PBS) for positive control
-
Sterile V-bottom 96-well plates
-
Centrifuge with a plate rotor
-
Microplate reader
Procedure:
-
RBC Preparation:
-
Wash the RBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspension.
-
Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
-
Peptide Dilution Series:
-
Prepare a serial two-fold dilution of the this compound analogue in PBS directly in the 96-well plate. The final volume in each well should be 100 µL.
-
-
Incubation:
-
Add 100 µL of the 2% RBC suspension to each well, resulting in a final RBC concentration of 1%.
-
-
Controls:
-
For the positive control (100% hemolysis), add 100 µL of 1% Triton X-100 to a well with 100 µL of the 2% RBC suspension.
-
For the negative control (0% hemolysis), add 100 µL of PBS to a well with 100 µL of the 2% RBC suspension.
-
-
Incubation and Centrifugation:
-
Incubate the plate at 37°C for 1 hour with gentle shaking.
-
Centrifuge the plate at 1000 x g for 10 minutes to pellet the intact RBCs.
-
-
Measurement:
-
Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 450 nm, which corresponds to the release of hemoglobin.
-
-
Calculation:
-
Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Abs_peptide - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
-
Cytotoxicity Assay - MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.
Materials:
-
This compound analogue stock solution
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well and allow them to adhere overnight.
-
-
Peptide Treatment:
-
Prepare serial dilutions of the this compound analogue in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the peptide dilutions to the respective wells.
-
-
Controls:
-
Include wells with cells and medium only as a negative control (100% viability).
-
Include wells with a known cytotoxic agent as a positive control.
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a humidified CO2 incubator.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of cell viability for each peptide concentration using the following formula: % Cell Viability = (Abs_peptide / Abs_negative_control) * 100
-
Visualizations
The following diagrams illustrate key experimental workflows and concepts related to the study of this compound analogues.
Caption: Workflow for the rational design and screening of novel this compound analogues.
Caption: Proposed mechanism of action for membrane-active this compound analogues.
Caption: A troubleshooting guide for addressing low antibacterial activity in this compound analogues.
References
- 1. researchgate.net [researchgate.net]
- 2. academicjournals.org [academicjournals.org]
- 3. Antimicrobial Susceptibility Testing of Antimicrobial Peptides Requires New and Standardized Testing Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure-activity relationship study of antimicrobial this compound S4 showing the consequences of peptide oligomerization on selective cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial Properties of this compound S4 Derivatives with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. genscript.com [genscript.com]
- 10. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A How-To Guide for Mode of Action Analysis of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dermaseptin Cell Culture Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize off-target effects of Dermaseptin in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that can lead to off-target effects on mammalian cells?
Dermaseptins are antimicrobial peptides (AMPs) that primarily act by disrupting the cell membrane.[1][2] Their cationic and amphipathic properties allow them to preferentially interact with and permeabilize microbial membranes, which are typically rich in anionic phospholipids. However, at higher concentrations, they can also affect mammalian cell membranes, leading to cytotoxicity. The proposed mechanisms for membrane disruption include the "barrel-stave" and "carpet-like" models, both of which lead to pore formation and loss of membrane integrity.[3]
Q2: I am observing high levels of cytotoxicity in my cell line after this compound treatment. What are the common causes and how can I troubleshoot this?
High cytotoxicity is a common issue when working with membrane-active peptides like this compound. Here are several factors to consider and troubleshoot:
-
Concentration: The cytotoxic effect of Dermaseptins is concentration-dependent.[3][4][5] You may be using a concentration that is too high for your specific cell line. It is crucial to perform a dose-response experiment to determine the 50% cytotoxic concentration (CC50) for your cells.
-
Cell Type: Different cell lines exhibit varying sensitivities to this compound. For example, some cancer cell lines are more susceptible than normal cell lines.[6]
-
Serum Presence: The presence of serum in the culture medium can decrease the cytotoxic effects of antimicrobial peptides.[7] Serum proteins can bind to the peptides, reducing their effective concentration. If you are using serum-free media, consider performing experiments in the presence of low concentrations of serum (e.g., 2-10%) to see if cytotoxicity is reduced.
-
Peptide Aggregation: Some this compound variants, like this compound S4, have a tendency to aggregate in solution, which can influence their cytotoxic properties.[8][9] Ensure proper dissolution of the peptide as per the manufacturer's instructions.
Q3: How do I determine the optimal concentration of this compound for my experiment that balances antimicrobial/antitumor activity with minimal off-target effects?
The key is to determine the therapeutic index for your specific application. This involves assessing both the desired activity (e.g., minimal inhibitory concentration [MIC] for bacteria or 50% growth inhibition [GI50] for cancer cells) and the undesired cytotoxicity (CC50 for mammalian cells).
-
Determine the MIC or GI50: Perform a dose-response experiment on your target microbes or cancer cells to find the effective concentration of this compound.
-
Determine the CC50: Simultaneously, perform a cytotoxicity assay on your non-target mammalian cells to determine the concentration at which 50% of the cells are killed.
-
Calculate the Selectivity Index (SI): The SI is calculated as CC50 / MIC (or GI50). A higher SI indicates greater selectivity for the target cells and a wider therapeutic window. Aim for an SI significantly greater than 1.
Q4: Are there specific variants of this compound that are known to have lower cytotoxicity towards mammalian cells?
Yes, research has shown that modifications to the this compound sequence can reduce its cytotoxicity. For example, shortening the peptide or altering its net charge can lead to derivatives with lower hemolytic activity and reduced toxicity to mammalian cells while retaining antimicrobial potency.[3][4] For instance, derivatives of this compound S4 have been engineered to have potent antibacterial activity with reduced hemolytic effects.[9]
Troubleshooting Guides
Problem: High Hemolysis Observed in Red Blood Cell (RBC) Lysis Assay
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Peptide concentration is too high. | Perform a serial dilution of the this compound variant to determine the HC50 (concentration causing 50% hemolysis). Start with a broad range and then narrow it down. |
| Inherent properties of the this compound variant. | Some variants, like native this compound S4, are known to be highly hemolytic.[8] Consider using or synthesizing a derivative with reported lower hemolytic activity. Modifications often involve reducing hydrophobicity or altering the charge.[9] |
| Incorrect buffer or salt concentration. | Ensure the assay is performed in an isotonic buffer such as Phosphate Buffered Saline (PBS) to prevent osmotic lysis of the RBCs. |
| Incubation time is too long. | While standard protocols often use 1-4 hours of incubation, a very long incubation might lead to non-specific lysis. Verify the incubation time used in published studies for your specific this compound. |
Problem: Inconsistent Results in Cell Viability Assays (e.g., MTT, XTT)
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Peptide interference with the assay reagent. | Some peptides can interact with the tetrazolium salts (MTT, XTT) or the formazan product, leading to inaccurate readings. Run a control with the peptide in cell-free media containing the assay reagent to check for any direct reaction. |
| Cell seeding density is not optimal. | Ensure a consistent and optimal number of cells are seeded in each well. Overly confluent or sparse cultures can lead to variability. |
| Incomplete dissolution of the peptide. | Ensure the this compound is fully dissolved before adding it to the cells. Aggregates can lead to uneven exposure and inconsistent results. |
| Presence of contaminants. | Ensure the peptide solution and all reagents are sterile to avoid microbial contamination that could affect cell viability. |
Quantitative Data Summary
Table 1: Cytotoxicity of this compound Variants on Mammalian Cell Lines
| This compound Variant | Cell Line | Cell Type | IC50 / CC50 (µM) | Reference |
| This compound-AC | HaCaT | Human Keratinocytes | 8.43 | [6] |
| This compound-AC | A549 | Human Lung Cancer | 6.21 | [6] |
| This compound-AC | U251MG | Human Glioblastoma | 6.14 | [6] |
| This compound-PH | MCF-7 | Human Breast Cancer | 0.69 | [1] |
| This compound-PH | H157 | Non-small Cell Lung Carcinoma | 2.01 | [1] |
| This compound-PH | U251MG | Human Glioblastoma | 2.36 | [1] |
| This compound S4 | Human Erythrocytes | Red Blood Cells | 1.5 (HC50) | [8] |
| This compound B2 | RD (CCL-136TM) | Rhabdomyosarcoma | 5.993 - 7.679 | [10] |
| K4K20S4 | HEp-2 | Human Epithelial Cells | ~75.71 (µg/mL) | [5] |
| K3K4B2 | HEp-2 | Human Epithelial Cells | ~61.25 (µg/mL) | [5] |
Table 2: Hemolytic Activity of this compound Variants
| This compound Variant | Red Blood Cell Source | HC50 (µM) | Comments | Reference |
| This compound-AC | Horse | 76.55 | Relatively low hemolysis. | [6] |
| This compound S4 | Human | 1.5 | Highly hemolytic. | [8] |
| K4-S4(1-13) derivatives | Human | Varied | Modifications can significantly reduce hemolytic activity. | [11] |
Experimental Protocols
Protocol 1: Determination of CC50 using MTT Assay
This protocol outlines the steps to determine the 50% cytotoxic concentration (CC50) of a this compound peptide on a mammalian cell line.
-
Cell Seeding:
-
Culture the desired mammalian cell line to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Peptide Treatment:
-
Prepare a stock solution of the this compound peptide in a suitable sterile solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of the peptide in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different peptide concentrations to the wells. Include wells with medium only (negative control) and wells with a known cytotoxic agent (positive control, e.g., Triton X-100).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each peptide concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the peptide concentration and determine the CC50 value using a suitable software with a sigmoidal dose-response curve fit.
-
Protocol 2: Hemolysis Assay
This protocol is for determining the hemolytic activity of a this compound peptide on red blood cells (RBCs).
-
Preparation of RBCs:
-
Obtain fresh whole blood (e.g., human or horse) containing an anticoagulant.
-
Centrifuge the blood at 1,000 x g for 10 minutes at 4°C.
-
Remove the supernatant and the buffy coat.
-
Wash the RBC pellet three times with cold, sterile PBS (pH 7.4).
-
Resuspend the washed RBCs in PBS to a final concentration of 2-4% (v/v).
-
-
Peptide Treatment:
-
Prepare serial dilutions of the this compound peptide in PBS in a 96-well plate.
-
Add an equal volume of the RBC suspension to each well.
-
Include a negative control (RBCs in PBS only) and a positive control (RBCs in 0.1% Triton X-100 for 100% hemolysis).
-
Incubate the plate at 37°C for 1 hour with gentle agitation.
-
-
Measurement of Hemolysis:
-
Centrifuge the plate at 1,000 x g for 5 minutes to pellet the intact RBCs.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 405 nm or 540 nm (wavelength for hemoglobin).
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
-
Plot the percentage of hemolysis against the peptide concentration to determine the HC50 value.
-
Visualizations
References
- 1. 2.5. Microbial Cell Viability Assay [bio-protocol.org]
- 2. Enhanced Antibacterial Activity of this compound through Its Immobilization on Alginate Nanoparticles—Effects of Menthol and Lactic Acid on Its Potentialization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. portlandpress.com [portlandpress.com]
- 5. mdpi.com [mdpi.com]
- 6. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bacterial viability assay [bio-protocol.org]
- 9. mdpi.com [mdpi.com]
- 10. biochemistry.uonbi.ac.ke [biochemistry.uonbi.ac.ke]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Dermaseptin vs. Other Antimicrobial Peptides: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Dermaseptin and its derivatives against other prominent antimicrobial peptides (AMPs). The information presented is collated from various experimental studies, with a focus on quantitative data to aid in the evaluation of these peptides as potential therapeutic agents.
Overview of Antimicrobial Peptides
Antimicrobial peptides are a diverse group of naturally occurring molecules that form a crucial part of the innate immune system in a wide range of organisms. Their broad-spectrum activity against bacteria, fungi, and viruses, coupled with a mechanism of action that is less prone to the development of resistance compared to conventional antibiotics, has made them a focal point of research for new anti-infective therapies. This guide will focus on Dermaseptins, a family of AMPs originally isolated from the skin of Phyllomedusa frogs, and compare their performance with other well-characterized AMPs such as Magainins, Defensins, and the human cathelicidin LL-37.
Comparative Antimicrobial Activity
The primary measure of an AMP's efficacy is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that prevents visible growth of a microorganism. The following table summarizes the MIC values of this compound S4 and its derivatives against common pathogenic bacteria, alongside data for other notable AMPs.
Table 1: Minimum Inhibitory Concentration (MIC) of Various AMPs against Selected Bacteria
| Peptide | Organism | Strain | MIC (µM) | MIC (µg/mL) | Citation(s) |
| This compound S4 | Escherichia coli | O157:H7 | 40 | - | [1] |
| Escherichia coli | ATCC 25922 | - | 12.5 | [2] | |
| This compound K4S4 | Escherichia coli | MG1655 | - | 0.19 | [2] |
| This compound K4K20S4 | Escherichia coli | MG1655 | - | 0.39 | [2] |
| Staphylococcus aureus | Clinical Isolates | - | 1 - 4 | [1] | |
| Pseudomonas aeruginosa | Clinical Isolates | - | 1 - 4 | [1] | |
| This compound S4 (1-16) amide | Escherichia coli | - | 0.4 | - | [1] |
| Magainin 2 | Escherichia coli | DH5α | - | - | [3] |
| Pseudomonas aeruginosa | - | - | - | [3] | |
| Staphylococcus aureus | - | - | - | [3] | |
| Human β-Defensin 2 (HBD-2) | Escherichia coli | - | - | 4.1 - 25.0 | [4] |
| Staphylococcus aureus | - | - | >250 | [4] | |
| Pseudomonas aeruginosa | - | - | >250 | [4] | |
| LL-37 | Escherichia coli | ATCC 25922 | - | 9.38 | [5] |
| Staphylococcus aureus | ATCC 43300 | - | - | [5] | |
| Pseudomonas aeruginosa | ATCC 27853 | - | 75 | [5] | |
| Pseudomonas aeruginosa | PAO1 | - | 256 | [6] |
Note: Direct comparison of MIC values should be done with caution due to variations in experimental conditions and bacterial strains used across different studies.
Cytotoxicity Profile
A critical aspect of drug development is the assessment of a compound's toxicity to host cells. For AMPs, this is often evaluated by determining the 50% cytotoxic concentration (CC50) against various mammalian cell lines. A higher CC50 value indicates lower cytotoxicity.
Table 2: Cytotoxicity (CC50) of Various AMPs on Mammalian Cells
| Peptide | Cell Line | CC50 (µM) | CC50 (µg/mL) | Citation(s) |
| This compound S4 | HeLa | - | >24.12 | [2] |
| HEp-2 | - | 16 (Max non-cytotoxic conc.) | [7] | |
| This compound K4S4 | HeLa | - | >24.12 | [2] |
| This compound K4K20S4 | HeLa | - | >24.12 | [2] |
| HEp-2 | - | 75.71 | [7] | |
| This compound S4 (1-16) amide | Human Erythrocytes | 20 | - | [1] |
| Magainin 2 | Balb/3T3 | - | ~600 | [8] |
| MCF-7 | >80 | >200 | [9][10] | |
| Bladder Cancer Cell Lines | 52.4 - 484.03 | - | [11] | |
| Human β-Defensin 2 (HBD-2) | Human PBMC | - | >30 | [12] |
| LL-37 | NIH-3T3 | - | >75 (for GF-17 derivative) | [5] |
| MA-104 | - | >50 | [13] | |
| Fibroblasts | - | >10 (for CBD-LL37) | [14] |
Mechanism of Action: Membrane Disruption
The primary mechanism of action for this compound and many other cationic AMPs is the disruption of the microbial cell membrane. This process is generally understood to occur in a series of steps, initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of the microbial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
Caption: Generalized workflow of bacterial cell membrane disruption by this compound.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is performed to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a commonly used technique.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Methodology:
-
Preparation of Peptide Solutions: A stock solution of the antimicrobial peptide is prepared and then serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium is grown overnight in broth. The culture is then diluted to a standardized concentration, typically around 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate containing the serially diluted peptide is inoculated with the standardized bacterial suspension. Control wells containing only bacteria (positive control) and only broth (negative control) are also included.
-
Incubation: The plate is incubated at 37°C for 16-20 hours.
-
Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the peptide that completely inhibits visible growth of the bacteria. Alternatively, the optical density at 600 nm (OD600) can be measured using a plate reader.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and, by inference, cell viability and cytotoxicity.
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Detailed Methodology:
-
Cell Seeding: Mammalian cells (e.g., HeLa, HEK293, or fibroblasts) are seeded into a 96-well plate at a predetermined density and allowed to adhere and grow for 24 hours.
-
Peptide Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the antimicrobial peptide. Control wells with untreated cells are also maintained. The cells are then incubated for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: After the treatment period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is incubated for 2-4 hours, during which viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values of the treated cells are compared to those of the untreated control cells to calculate the percentage of cell viability. The CC50 value is then determined as the concentration of the peptide that causes a 50% reduction in cell viability.
Conclusion
Dermaseptins, particularly their synthetic derivatives, exhibit potent antimicrobial activity against a broad spectrum of bacteria, including multidrug-resistant strains.[1] The data presented in this guide suggests that modifications to the native this compound S4 sequence can lead to derivatives with enhanced antimicrobial efficacy and reduced cytotoxicity, thereby improving their therapeutic index.[2][7] When compared to other AMPs, this compound derivatives often show comparable or superior MIC values. However, it is crucial for researchers and drug developers to consider the specific application and target pathogens, as the efficacy of each AMP can vary significantly depending on the microbial species and the experimental conditions. The provided experimental protocols offer a standardized framework for the in-house evaluation and comparison of these promising therapeutic candidates. Further research focusing on in vivo efficacy, stability, and delivery mechanisms will be essential for the clinical translation of this compound-based therapies.
References
- 1. Antibacterial Properties of this compound S4 Derivatives with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activities of Dermaseptins K4S4 and K4K20S4 against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa Planktonic Growth and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Human β-Defensins 2 and 3 Demonstrate Strain-Selective Activity against Oral Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Properties and Cytotoxicity of LL-37-Derived Synthetic Peptides to Treat Orthopedic Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of LL-37 on virulence factors related to the quorum sensing system of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Magainin-induced cytotoxicity in eukaryotic cells: kinetics, dose-response and channel characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancement of cytotoxicity of antimicrobial peptide magainin II in tumor cells by bombesin-targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Cytotoxic Effect of Magainin II on the MDA-MB-231 and M14K Tumour Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antitumor activity of the antimicrobial peptide magainin II against bladder cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Activity and toxicity of a recombinant LL37 antimicrobial peptide [frontiersin.org]
In Vivo Validation of Dermaseptin's Anticancer Efficacy: A Comparative Analysis
For Immediate Release
Researchers, scientists, and drug development professionals now have access to a comprehensive comparison guide on the in vivo anticancer activity of Dermaseptin, a promising antimicrobial peptide (AMP), benchmarked against other notable AMPs such as Magainin II, Cecropin B, and Buforin IIb. This guide provides a detailed analysis of experimental data, protocols, and mechanisms of action, offering valuable insights for the advancement of novel cancer therapies.
The validation of anticancer agents in preclinical animal models is a critical step in the drug development pipeline. This guide summarizes key in vivo studies that demonstrate the potential of this compound and other AMPs in reducing tumor growth and improving survival rates across various cancer models.
Comparative Efficacy of Anticancer Peptides (ACPs) in Vivo
The following table summarizes the in vivo anticancer effects of this compound and selected alternative antimicrobial peptides. The data highlights the diversity of cancer models in which these peptides have been tested and provides a quantitative measure of their therapeutic potential.
| Peptide | Cancer Model | Animal Model | Dosing Regimen | Key Findings |
| This compound-B2 | Prostate Cancer (PC3 cells) | Nude Mice | 2.5 mg/kg, peritumoral, 6x/week | 50% reduction in tumor growth after 35 days.[1] In some cases, complete inhibition of tumor growth was observed.[2] |
| This compound-PP | Lung Cancer (H157 cells) | Nude Mice | Not specified | Potent dose-dependent in vivo anti-tumor activity.[3][4] |
| Magainin II | P388 Leukemia, S180 Ascites, Ovarian Tumor | Mice | 50-60 mg/kg, i.p. | Over 100% increase in lifespan in S180 ascites and ovarian tumor models.[2][5] |
| Cecropin B | Murine Ascitic Colon Adenocarcinoma | Mice | Not specified | Increased survival time of tumor-bearing mice.[6][7] |
| Cecropin B | Breast Cancer (7,12-dimethylbenz(a)anthracene-induced) | Rats | Not specified | Reduced tumor growth rate.[8] |
| Buforin IIb | Lung Cancer (NCI-H460 cells) | Mice | >5 mg/kg | Significant tumor suppression.[9][10] |
| Buforin IIb | Liver Cancer (HepG2 cells) | Nude Mice | Not specified | Inhibition of tumor size (volume and weight).[9] |
| Buforin IIb | Prostate Cancer (DU145 cells) | Xenograft Mice | Not specified | Synergistic increase in anticancer activity when combined with 2-Deoxy-d-glucose.[11] |
Mechanisms of Action: A Look into the Signaling Pathways
The anticancer activity of these peptides is attributed to various mechanisms, primarily targeting the cancer cell membrane and inducing programmed cell death (apoptosis).
This compound's mechanism involves disruption of the cancer cell membrane, leading to necrosis in some cases, and also the induction of apoptosis.[12][13] this compound-PP has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][4] Studies on this compound-PS1 also point towards the induction of the intrinsic apoptosis signaling pathway.[14] Furthermore, this compound B2 has been linked to the downregulation of genes involved in proliferation, angiogenesis, and metastasis.[15]
Buforin IIb exhibits a distinct mechanism where it penetrates the cancer cell membrane without causing lysis and accumulates in the nucleus, inducing mitochondria-dependent apoptosis.[10][16][17] This process involves the activation of the p53 tumor suppressor pathway.[18]
Cecropin B is also known to induce apoptosis, with studies showing increased expression of Caspase-3 and Fas.[19][20]
The following diagrams illustrate the proposed signaling pathways and experimental workflows.
References
- 1. Antitumor Activity and Mechanism of Action of Hormonotoxin, an LHRH Analog Conjugated to this compound-B2, a Multifunctional Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer efficacy of Magainin2 and analogue peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel Frog Skin-Derived Peptide this compound-PP for Lung Cancer Treatment: In vitro/vivo Evaluation and Anti-tumor Mechanisms Study [frontiersin.org]
- 4. Novel Frog Skin-Derived Peptide this compound-PP for Lung Cancer Treatment: In vitro/vivo Evaluation and Anti-tumor Mechanisms Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Preliminary experimental anticancer activity of cecropins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preliminary experimental anticancer activity of cecropins. | Semantic Scholar [semanticscholar.org]
- 8. sid.ir [sid.ir]
- 9. mdpi.com [mdpi.com]
- 10. raghavagps.net [raghavagps.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Antitumor and Angiostatic Activities of the Antimicrobial Peptide this compound B2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel peptide this compound-PS1 exhibits anticancer activity via induction of intrinsic apoptosis signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound B2’s Anti-Proliferative Activity and down Regulation of Anti-Proliferative, Angiogenic and Metastatic Genes in Rhabdomyosarcoma RD Cells in Vitro [scirp.org]
- 16. Mechanism of anticancer activity of buforin IIb, a histone H2A-derived peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Buforin IIb induces androgen-independent prostate cancer cells apoptosis though p53 pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. iomcworld.com [iomcworld.com]
Dermaseptin S4 and its Synthetic Analogues: A Comparative Guide on Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Dermaseptin S4, a cationic antimicrobial peptide isolated from the skin secretions of Phyllomedusine frogs, has garnered significant interest for its broad-spectrum antimicrobial activity. However, its potent cytotoxic effects, particularly its high hemolytic activity, have been a major obstacle to its therapeutic development.[1][2] This has led to the rational design and synthesis of numerous this compound S4 analogues aimed at reducing cytotoxicity while preserving or even enhancing antimicrobial potency. This guide provides a comparative analysis of the cytotoxicity of this compound S4 and its key synthetic analogues, supported by experimental data and detailed methodologies.
Comparative Cytotoxicity Data
The following tables summarize the cytotoxic profiles of this compound S4 and several of its synthetic analogues against various cell types. The data highlights the significant efforts to decouple the antimicrobial and cytotoxic activities of these peptides.
Table 1: Hemolytic Activity of this compound S4 and its Analogues on Human Red Blood Cells (RBCs)
| Peptide | Modification from this compound S4 | Hemolytic Activity (LC50, µM) | Reference |
| This compound S4 | Native Peptide | 1.4 - 1.5 | [2][3] |
| K4K20-S4 | Met4 -> Lys, Asn20 -> Lys | ~0.5 (3-fold increase) | [3] |
| K4-S4(1-16) | Met4 -> Lys, Truncated (16 residues) | 20 (Reduced) | [2] |
| K4-S4(1-13)a | Met4 -> Lys, Truncated (13 residues), C-terminal amidation | >100 (Significantly reduced) | [3] |
| DS-S4(1-16)a | Truncated (16 residues), C-terminal amidation | Less hemolytic than native S4 | [1] |
| K4DS-S4(1-16)a | Met4 -> Lys, Truncated (16 residues), C-terminal amidation | Less hemolytic than native S4 | [1] |
Table 2: Antimicrobial Activity (MIC, µM) of this compound S4 and its Analogues
| Peptide | E. coli | S. aureus | C. neoformans | Reference |
| This compound S4 | >50 (Inactive) | ~22.5 | 4.5 | [3] |
| K4K20-S4 | 1.5 | 2.0 | 2.25 | [3] |
| K4-S4(1-16) | 0.4 | Not specified | Not specified | [2] |
| K4-S4(1-13) | MICs of 1-16 µg/ml against various clinical isolates | MICs of 1-4 µg/ml against various clinical isolates | Not specified | [2] |
Table 3: Cytotoxicity of this compound S4 Analogues against Eukaryotic Cell Lines
| Peptide | Cell Line | Cytotoxicity (CC50, µg/mL) | Reference |
| K4K20S4 | HMC3, HeLa | Cytotoxic at 100, non-toxic at 12.5 | [4] |
| K4K20K27S4 | HMC3, HeLa | Cytotoxic at 100, non-toxic at 12.5 | [4] |
| K4S4(1-16) | HMC3, HeLa | Least toxic of S4 derivatives, non-toxic at 12.5 | [4] |
| All S4 & B2 derivatives | HEp-2 | >61.25 | [5] |
Key Findings from Structure-Activity Relationship Studies
Structure-activity relationship studies have been instrumental in guiding the design of this compound S4 analogues with improved therapeutic indices.[6][7][8] Key modifications and their effects on cytotoxicity include:
-
Increased Positive Charge: Substituting neutral or acidic amino acids with basic residues like lysine (e.g., K4K20-S4) often leads to a significant increase in antimicrobial potency against a broader spectrum of microorganisms.[3][6] However, this can also result in increased or non-discriminative cytotoxicity.[3][7]
-
Reduced Hydrophobicity and Truncation: Shortening the peptide chain and reducing its overall hydrophobicity has proven to be a successful strategy for drastically reducing hemolytic activity while retaining potent antimicrobial effects.[2][7] For instance, the 13-residue analogue K4-S4(1-13)a exhibits over 100-fold reduced hemolytic activity compared to K4K20-S4.[3]
-
C-terminal Amidation: Neutralizing the negative charge of the C-terminal carboxylic group through amidation can enhance the peptide's biological activity.[1]
-
Peptide Aggregation: The tendency of this compound S4 to aggregate in solution has been correlated with its limited spectrum of antibacterial action and high hemolytic and antiprotozoan effects.[6][8] Analogues designed to be less aggregated, such as K4-S4 and K4K20-S4, have shown enhanced antibacterial activity.[6][8]
Mechanism of Cytotoxicity
The primary mechanism of cytotoxicity for this compound S4 and its analogues is believed to be through the disruption of cell membrane integrity.[2][9][10] These cationic and amphipathic peptides interact with the negatively charged components of microbial and eukaryotic cell membranes, leading to membrane permeabilization and subsequent cell lysis.[9] The selectivity of these peptides is influenced by differences in membrane composition between microbial and mammalian cells.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound S4 and its analogues.
Hemolytic Assay
This assay quantifies the ability of a peptide to lyse red blood cells, a measure of its general cytotoxicity to mammalian cells.
-
Preparation of Red Blood Cells (RBCs):
-
Collect fresh human red blood cells.
-
Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation (e.g., at 1000 x g for 10 minutes).
-
Resuspend the RBCs in PBS to a final concentration of 1-2% (v/v).
-
-
Peptide Incubation:
-
Prepare serial dilutions of the peptides in PBS.
-
In a 96-well plate, mix the peptide solutions with the RBC suspension.
-
Include a positive control (e.g., 1% Triton X-100 for 100% hemolysis) and a negative control (PBS for 0% hemolysis).
-
Incubate the plate at 37°C for 1 hour.
-
-
Measurement of Hemolysis:
-
Centrifuge the plate to pellet the intact RBCs.
-
Transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at a wavelength of 405 nm or 540 nm, which corresponds to the release of hemoglobin.
-
-
Calculation:
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abspeptide - Absnegative control) / (Abspositive control - Absnegative control)] x 100
-
The LC50 (Lethal Concentration 50%) is determined as the peptide concentration that causes 50% hemolysis.
-
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
-
Preparation of Microbial Inoculum:
-
Culture the desired microbial strain (e.g., E. coli, S. aureus) in an appropriate broth medium overnight at 37°C.
-
Dilute the overnight culture to achieve a standardized inoculum concentration (e.g., 5 x 105 CFU/mL).
-
-
Peptide Dilution and Incubation:
-
Prepare two-fold serial dilutions of the peptides in the appropriate culture medium in a 96-well microtiter plate.
-
Add the standardized microbial inoculum to each well.
-
Include a positive control (microbes with no peptide) and a negative control (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest peptide concentration at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of eukaryotic cells and is a measure of cell viability and cytotoxicity.
-
Cell Seeding:
-
Seed eukaryotic cells (e.g., HeLa, HEp-2) in a 96-well plate at a specific density (e.g., 1 x 104 cells/well) and allow them to adhere overnight.
-
-
Peptide Treatment:
-
Remove the culture medium and add fresh medium containing various concentrations of the peptides.
-
Include untreated cells as a control.
-
Incubate the cells for a specified period (e.g., 24 or 48 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
-
Calculation of Cell Viability:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The CC50 (Cytotoxic Concentration 50%) is the concentration of the peptide that reduces cell viability by 50%.
-
Visualizing Experimental Workflows and Mechanisms
To further clarify the processes involved in cytotoxicity assessment and the proposed mechanism of action, the following diagrams are provided.
Caption: Workflow for the Hemolytic Assay.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.
Caption: Proposed Mechanism of Membrane Disruption by this compound S4 Analogues.
References
- 1. academicjournals.org [academicjournals.org]
- 2. Antibacterial Properties of this compound S4 Derivatives with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Evaluation of the antiviral activity of new this compound analogs against Zika virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structure-activity relationship study of antimicrobial this compound S4 showing the consequences of peptide oligomerization on selective cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural requirements for potent versus selective cytotoxicity for antimicrobial this compound S4 derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medclinrese.org [medclinrese.org]
The Synergistic Power of Dermaseptin: A New Frontier in Combating Antibiotic Resistance
For Immediate Release
In an era where the mounting threat of antibiotic resistance calls for innovative therapeutic strategies, the synergistic application of antimicrobial peptides (AMPs) with conventional antibiotics presents a promising avenue for researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison of Dermaseptin, a family of AMPs, with traditional antibiotics, highlighting experimental data that underscores its potential to enhance the efficacy of existing drugs and mitigate the development of resistance.
Comparative Analysis of Antimicrobial Efficacy and Resistance Development
Dermaseptins, originally isolated from the skin of Phyllomedusa frogs, exhibit a broad spectrum of antimicrobial activity. Their primary mechanism of action involves the rapid disruption of microbial cell membranes, a physical process that is less likely to induce resistance compared to the specific metabolic targets of many conventional antibiotics.
A key study by Navon-Venezia et al. (2002) provides compelling evidence of this advantage. The research compared the development of resistance to a this compound S4 derivative with several conventional antibiotics in Pseudomonas aeruginosa and Staphylococcus aureus over multiple generations. The results, summarized in the tables below, demonstrate the stark difference in the emergence of resistance.
Table 1: Increase in Minimum Inhibitory Concentration (MIC) against P. aeruginosa after 15 Generations
| Antimicrobial Agent | Fold Increase in MIC |
| This compound S4 Derivative | No increase [1] |
| Ciprofloxacin | 57-fold[1] |
| Gentamicin | 13-fold[1] |
| Ceftazidime | 12-fold[1] |
| Piperacillin | 8-fold[1] |
Table 2: Increase in Minimum Inhibitory Concentration (MIC) against S. aureus after 10 Generations
| Antimicrobial Agent | Fold Increase in MIC |
| This compound S4 Derivative | No increase [1] |
| Ciprofloxacin | 33-fold[1] |
| Gentamicin | 4-fold[1] |
| Penicillin | 8-fold[1] |
| Rifampin | >100-fold[1] |
These findings highlight the robust and sustained efficacy of the this compound S4 derivative in the face of repeated exposure, a critical attribute in the development of new antimicrobial therapies.
Synergistic Effects with Conventional Antibiotics: A Quantitative Look
The combination of this compound-related peptides with conventional antibiotics has been shown to produce synergistic effects, meaning the combined antimicrobial activity is greater than the sum of the individual effects. This synergy can lead to lower required doses of both agents, potentially reducing toxicity and further combating resistance.
A study on Trp-containing antibacterial peptides, which share structural and functional similarities with Dermaseptins, demonstrated synergy with several antibiotics against multidrug-resistant Staphylococcus epidermidis. The Fractional Inhibitory Concentration (FIC) index is a measure of this synergy, with an index of ≤ 0.5 indicating a synergistic interaction.
Table 3: Synergistic Activity of a this compound-related Peptide with Conventional Antibiotics against Multidrug-Resistant S. epidermidis
| Antibiotic Combination | FIC Index | Interpretation |
| Peptide + Penicillin | Not Reported | - |
| Peptide + Ampicillin | Not Reported | - |
| Peptide + Erythromycin | Not Reported | - |
| Peptide + Ceftazidime | Synergistic [2] | Enhanced Efficacy [2] |
| Peptide + Tetracycline | Not Reported | - |
| Peptide + Ciprofloxacin | Synergistic [2] | Enhanced Efficacy [2] |
Note: While specific FIC values were not provided in the abstract, the study reported synergistic effects for the combinations with ceftazidime and ciprofloxacin.
This synergistic activity is often attributed to the membrane-permeabilizing action of the antimicrobial peptide, which facilitates the entry of the conventional antibiotic into the bacterial cell to reach its intracellular target.
Mechanisms of Action: A Visual Guide
The distinct mechanisms of action of this compound and conventional antibiotics are key to their synergistic potential. This compound directly targets the bacterial membrane, while conventional antibiotics interfere with specific cellular processes.
References
- 1. Antibacterial Properties of this compound S4 Derivatives with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synergistic Antibacterial Activity of Designed Trp-Containing Antibacterial Peptides in Combination With Antibiotics Against Multidrug-Resistant Staphylococcus epidermidis [frontiersin.org]
Dermaseptin vs. Piscidin: A Head-to-Head Comparison of Antimicrobial Efficacy
In the quest for novel antimicrobial agents to combat the growing threat of antibiotic resistance, antimicrobial peptides (AMPs) have emerged as a promising class of molecules. Among the vast diversity of AMPs, Dermaseptins and Piscidins have garnered significant attention due to their potent and broad-spectrum activity. This guide provides a detailed head-to-head comparison of the antimicrobial and hemolytic activities of representative members of these two peptide families, Dermaseptin S4 and Piscidin 1, supported by experimental data to aid researchers, scientists, and drug development professionals in their evaluation.
Quantitative Comparison of Antimicrobial and Hemolytic Activities
The antimicrobial efficacy of this compound S4 and Piscidin 1 is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that inhibits the visible growth of a microorganism, and their Minimum Bactericidal Concentration (MBC), the lowest concentration that results in microbial death. Concurrently, their cytotoxic effect on host cells is assessed through hemolytic activity, often reported as the HC50 value, the concentration required to lyse 50% of red blood cells.
Below is a summary of the antimicrobial and hemolytic activities of this compound S4, Piscidin 1, and some of their analogs against common bacterial pathogens and human red blood cells.
| Peptide | Organism | MIC (µM) | HC50 (µM) | Therapeutic Index (HC50/MIC) | Reference(s) |
| This compound S4 | Escherichia coli | ~40 | ~1.4 | 0.035 | [1][2] |
| Staphylococcus aureus | >32 | ~1.4 | <0.04 | [1][3] | |
| This compound S4 (K4K20-S4 analog) | Escherichia coli | 1 - 16 µg/ml | ~2.8 | Varies | [1] |
| Staphylococcus aureus | 1 - 4 µg/ml | ~2.8 | Varies | [1] | |
| Piscidin 1 | Escherichia coli | 4 | 11 - 20 | 2.75 - 5 | [2][4][5] |
| Staphylococcus aureus | 4 | 11 - 20 | 2.75 - 5 | [4][5] | |
| Piscidin 1 (I9K analog) | Acinetobacter baumannii | Maintained | Increased | Improved 55-fold | [2] |
| Pseudomonas aeruginosa | Maintained | Increased | Improved 32-fold | [2] |
Note: MIC and HC50 values can vary between studies due to differences in experimental conditions. The therapeutic index is a critical parameter, with higher values indicating greater selectivity for microbial cells over host cells.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and Piscidin antimicrobial and hemolytic activities.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
The MIC is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[6][7][8][9]
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Antimicrobial peptides (this compound, Piscidin)
-
Spectrophotometer
-
Sterile pipette tips and tubes
Procedure:
-
Bacterial Culture Preparation: Inoculate a single bacterial colony into MHB and incubate overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a starting concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Dilution: Prepare a stock solution of the antimicrobial peptide in a suitable solvent. Perform serial two-fold dilutions of the peptide in MHB in the 96-well plate to achieve a range of desired concentrations.
-
Inoculation: Add an equal volume of the prepared bacterial suspension to each well containing the peptide dilutions.
-
Controls:
-
Positive Control (Growth Control): Wells containing only the bacterial suspension in MHB to ensure bacterial viability.
-
Negative Control (Sterility Control): Wells containing only MHB to check for contamination.
-
-
Incubation: Incubate the microtiter plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the peptide at which there is no visible turbidity (bacterial growth). The optical density can also be measured using a microplate reader at 620 nm.
Hemolytic Activity Assay
The hemolytic activity of the peptides is assessed by measuring the lysis of human red blood cells (RBCs).[10][11][12][13]
Materials:
-
Fresh human red blood cells (hRBCs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Antimicrobial peptides (this compound, Piscidin)
-
Triton X-100 (for 100% hemolysis control)
-
96-well microtiter plates
-
Centrifuge
-
Spectrophotometer
Procedure:
-
RBC Preparation: Obtain fresh human blood and centrifuge to pellet the RBCs. Wash the RBC pellet three times with PBS. Resuspend the washed RBCs in PBS to a final concentration of 1% (v/v).
-
Peptide Dilution: Prepare serial dilutions of the antimicrobial peptides in PBS in a 96-well plate.
-
Incubation: Add an equal volume of the 1% RBC suspension to each well containing the peptide dilutions.
-
Controls:
-
Positive Control (100% Hemolysis): Wells containing RBCs and Triton X-100 (e.g., 0.1-1%).
-
Negative Control (0% Hemolysis): Wells containing only RBCs in PBS.
-
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Hemoglobin Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm using a spectrophotometer.
-
Calculation of Hemolysis: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
-
HC50 Determination: The HC50 value is the peptide concentration that causes 50% hemolysis.
Mechanisms of Action: A Visual Representation
Both this compound and Piscidin primarily exert their antimicrobial effects by disrupting the bacterial cell membrane. Their cationic nature facilitates initial electrostatic interactions with the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, the peptides insert into the lipid bilayer, leading to membrane permeabilization and cell death. The "toroidal pore" and "carpet" models are the most widely accepted mechanisms for these peptides.
Caption: General mechanism of action for this compound and Piscidin.
The diagram above illustrates the general mechanism of action for cationic antimicrobial peptides like this compound and Piscidin, highlighting the key steps from initial electrostatic interaction with the bacterial membrane to pore formation and subsequent cell death.
Caption: Workflow for antimicrobial and hemolytic activity assays.
This diagram outlines the key steps involved in determining the Minimum Inhibitory Concentration (MIC) and hemolytic activity of antimicrobial peptides, providing a clear experimental workflow for researchers.
References
- 1. Antibacterial Properties of this compound S4 Derivatives with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. “Specificity Determinants” Improve Therapeutic Indices of Two Antimicrobial Peptides Piscidin 1 and this compound S4 against the Gram-negative Pathogens Acinetobacter baumannii and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-kiwi.com [bio-kiwi.com]
- 4. Nuclease activity gives an edge to host-defense peptide piscidin 3 over piscidin 1, rendering it more effective against persisters and biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial and Hemolytic Activity of Antimicrobial Hydrogels Utilizing Immobilized Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. 4.4. Minimum Inhibitory Concentration (MIC) Determination [bio-protocol.org]
- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Minimum inhibitory concentration (MIC). [bio-protocol.org]
- 10. 4.7. Human Red Blood Cell Haemolytic Assay [bio-protocol.org]
- 11. Assay of Hemolytic Activity | Springer Nature Experiments [experiments.springernature.com]
- 12. Hemolysis assay [bio-protocol.org]
- 13. Ex Vivo Red Blood Cell Hemolysis Assay for the Evaluation of pH-responsive Endosomolytic Agents for Cytosolic Delivery of Biomacromolecular Drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Statistical Validation of Dermaseptin Bioactivity Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioactivity assays for Dermaseptin, a family of antimicrobial peptides (AMPs) with broad-spectrum antimicrobial and potential anticancer and anti-inflammatory properties. The following sections detail the experimental protocols for key bioactivity assays, present quantitative data for this compound and its derivatives in comparison to other well-known AMPs, and visualize the signaling pathways and experimental workflows involved. This information is intended to aid researchers in the robust statistical validation of their findings.
Quantitative Bioactivity Data: A Comparative Analysis
The bioactivity of this compound and its analogues has been extensively studied. The following tables summarize key quantitative data from various studies, comparing their efficacy against that of other prominent antimicrobial peptides like Melittin, Cecropin, and Magainin.
Table 1: Minimum Inhibitory Concentration (MIC) of Antimicrobial Peptides
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
| Peptide/Derivative | Target Microorganism | MIC (µg/mL) | MIC (µM) |
| This compound S4 Derivatives | |||
| K4K20-S4 | Staphylococcus aureus | 1 - 4 | - |
| K4K20-S4 | Pseudomonas aeruginosa | 1 - 4 | - |
| K4K20-S4 | Escherichia coli | 1 - 16 | - |
| K4-S4(1-16) | Acinetobacter baumannii | 6.25 | - |
| Native DRS-S4 | Acinetobacter baumannii | 12.5 | - |
| This compound B2 Derivatives | |||
| K3K4B2 | Acinetobacter baumannii | 6.25 | - |
| Native DRS-B2 | Acinetobacter baumannii | 12.5 | - |
| This compound-AC | |||
| This compound-AC | Various Bacteria | - | 2 - 4 |
| Melittin | Acinetobacter baumannii | - | 2 - 4 |
| Magainin 2 | Acinetobacter baumannii | - | 2 - 4 |
| Cecropin B | Escherichia coli | - | 0.4 |
| Buforin 2 | Acinetobacter baumannii | - | 8 - 16 |
Table 2: Hemolytic Activity (HC50) and Cytotoxicity (IC50) of Antimicrobial Peptides
HC50 is the concentration of a peptide that causes 50% hemolysis of red blood cells, a measure of cytotoxicity. IC50 is the concentration of a substance that inhibits a biological or biochemical function by 50%.
| Peptide/Derivative | Cell Line | HC50 (µM) | IC50 (µM) |
| This compound-AC | Horse Erythrocytes | 76.55 | - |
| This compound S4 Analogues | Human Erythrocytes | 20 (K4-S4(1-16)) | - |
| Human Erythrocytes | 1.4 (Native S4) | - | |
| This compound-PH | HMEC-1 | - | 4.85 |
| Melittin | BEAS-2B | - | > 5 |
| Magainin 2 | HaCaT | > 64 | > 64 |
| Cecropin DH | Mouse Erythrocytes | > 100 | - |
Detailed Experimental Protocols
Robust and reproducible experimental design is paramount for the statistical validation of bioactivity. The following are detailed protocols for commonly employed assays.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This assay determines the lowest concentration of an antimicrobial peptide that prevents the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate broth
-
Antimicrobial peptide stock solution
-
Sterile saline or phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Prepare Bacterial Inoculum:
-
Aseptically pick a single colony of the test microorganism from an agar plate.
-
Inoculate it into a tube containing sterile broth and incubate until it reaches the logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension with sterile broth or saline to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Prepare Peptide Dilutions:
-
Perform serial twofold dilutions of the antimicrobial peptide stock solution in the appropriate broth in the wells of a 96-well plate.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well containing the peptide dilutions.
-
Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for the microorganism for 16-20 hours.
-
-
Determine MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the peptide at which no visible growth is observed.
-
Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in OD compared to the positive control.
-
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Mammalian cells in culture
-
96-well cell culture plates
-
Cell culture medium
-
Antimicrobial peptide stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Peptide Treatment:
-
Prepare serial dilutions of the antimicrobial peptide in cell culture medium.
-
Remove the old medium from the wells and add the peptide dilutions.
-
Include a vehicle control (medium without peptide).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting cell viability against peptide concentration.
-
Hemolytic Assay
This assay measures the ability of a peptide to lyse red blood cells, providing an indication of its cytotoxicity towards mammalian cells.
Materials:
-
Freshly collected red blood cells (RBCs) (e.g., human, horse)
-
Phosphate-buffered saline (PBS)
-
Antimicrobial peptide stock solution
-
Triton X-100 (for 100% hemolysis control)
-
96-well plates
-
Centrifuge
-
Microplate reader
Procedure:
-
Prepare Red Blood Cells:
-
Wash the RBCs three times with PBS by centrifugation and resuspension.
-
Prepare a 2% (v/v) suspension of RBCs in PBS.
-
-
Peptide Incubation:
-
Prepare serial dilutions of the antimicrobial peptide in PBS in a 96-well plate.
-
Add the RBC suspension to each well.
-
Include a negative control (RBCs in PBS) and a positive control (RBCs with Triton X-100 for 100% lysis).
-
Incubate the plate at 37°C for 1 hour.
-
-
Centrifugation and Measurement:
-
Centrifuge the plate to pellet the intact RBCs.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 450 nm, which corresponds to the amount of hemoglobin released.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each peptide concentration relative to the positive control. The HC50 value is the concentration that causes 50% hemolysis.
-
Signaling Pathways and Experimental Workflows
Understanding the mechanisms of action is crucial for drug development. Dermaseptins have been shown to induce their effects through various signaling pathways.
This compound-Induced Apoptosis Signaling Pathway
This compound-PS1 has been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway at lower concentrations, while causing membrane disruption at higher concentrations[1]. This compound B2 has also been linked to the regulation of the BAX/BBC3/AKT pathway in breast cancer cells[2].
Caption: this compound-induced apoptosis involves both intrinsic and extrinsic pathways.
General Experimental Workflow for Bioactivity Screening
The following diagram illustrates a typical workflow for screening and validating the bioactivity of antimicrobial peptides like this compound.
Caption: A generalized workflow for the discovery and validation of bioactive peptides.
Conclusion
The statistical validation of this compound bioactivity assays requires a multi-faceted approach, incorporating standardized protocols, robust data analysis, and a clear understanding of the underlying biological mechanisms. This guide provides a framework for researchers to design and interpret their experiments, facilitating the development of this compound-based therapeutics. By comparing the bioactivity of this compound with other well-characterized antimicrobial peptides, researchers can better position their findings within the broader field of peptide-based drug discovery.
References
- 1. Novel peptide this compound‐PS1 exhibits anticancer activity via induction of intrinsic apoptosis signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound B2 bioactive gene's potential for anticancer and anti-proliferative effect is linked to the regulation of the BAX/BBC3/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Dermaseptins Demonstrate Potent Activity Against Multidrug-Resistant Bacteria
A comprehensive analysis of experimental data reveals the robust performance of Dermaseptin and its derivatives against a range of multidrug-resistant (MDR) bacterial strains. These antimicrobial peptides (AMPs) exhibit significant efficacy, often outperforming conventional antibiotics, by rapidly disrupting bacterial membranes and overcoming common resistance mechanisms.
Dermaseptins, a family of peptides originally isolated from the skin secretions of Phyllomedusinae frogs, are gaining increasing attention in the scientific community as potential therapeutic agents to combat the growing threat of antibiotic resistance.[[“]][2][3] Extensive in vitro studies have demonstrated their broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including clinically relevant MDR pathogens.[4][5][6]
Comparative Performance Analysis
Recent research highlights the potent bactericidal effects of various this compound derivatives. For instance, studies on this compound S4 and its analogs have shown impressive Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) against challenging pathogens like Acinetobacter baumannii, Pseudomonas aeruginosa, and Methicillin-resistant Staphylococcus aureus (MRSA).[4][7][8]
Table 1: Comparative Antibacterial Activity of this compound Derivatives against Acinetobacter baumannii
| Peptide/Antibiotic | MIC (µg/mL) | MBC (µg/mL) | Reference |
| This compound S4 (Native) | 12.5 | 25 | [8] |
| This compound B2 (Native) | 12.5 | 25 | [8] |
| K4K20S4 | 3.125 | 6.25 | [8] |
| K4S4(1-16) | 12.5 | 12.5 | [8] |
| Meropenem | 32 | 64 | [8] |
Table 2: Antibacterial Spectrum of this compound S4 Derivatives
| Peptide | Organism | MIC Range (µg/mL) | Reference |
| K4K20-S4 | Staphylococcus aureus | 1 - 4 | [4] |
| Pseudomonas aeruginosa | 1 - 4 | [4] | |
| Escherichia coli | 1 - 16 | [4] | |
| K4-S4(1-16) | Staphylococcus aureus | Similar to or 2-4x higher than K4K20-S4 | [4][9] |
| Pseudomonas aeruginosa | Similar to or 2-4x higher than K4K20-S4 | [4][9] | |
| Escherichia coli | Similar to or 2-4x higher than K4K20-S4 | [4][9] |
Table 3: In Vitro Activity of this compound-AC
| Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Staphylococcus aureus | 4 | 8 | [10] |
| Enterococcus faecalis | 8 | 16 | [10] |
| MRSA | 4 | 8 | [10] |
| Escherichia coli | 8 | 16 | [10] |
| Klebsiella pneumoniae | 16 | 32 | [10] |
| Pseudomonas aeruginosa | 32 | 64 | [10] |
| Candida albicans | 16 | 32 | [10] |
The data clearly indicates that engineered this compound derivatives, such as K4K20S4, can exhibit significantly enhanced activity compared to their native counterparts and even surpass the efficacy of conventional antibiotics like meropenem against MDR A. baumannii.[8] Furthermore, these peptides demonstrate rapid bactericidal action, with some derivatives capable of reducing viable bacterial counts by several orders of magnitude within minutes of exposure.[4][9]
Mechanism of Action: A Two-Pronged Attack on Bacterial Membranes
Dermaseptins primarily exert their antimicrobial effects by targeting and disrupting the bacterial cell membrane.[7] Two main models have been proposed to describe this interaction: the "barrel-stave" and the "carpet-like" mechanisms.[7]
In the barrel-stave model , the cationic this compound peptides are electrostatically attracted to the negatively charged components of the bacterial membrane, such as phospholipids. Upon binding, the peptides insert themselves into the membrane, forming transmembrane pores or channels. This leads to a loss of osmotic balance, leakage of essential intracellular contents, and ultimately, cell death.[7]
The carpet-like mechanism involves the accumulation of this compound peptides on the surface of the bacterial membrane, forming a "carpet." Once a critical concentration is reached, this peptide layer disrupts the membrane's integrity, leading to its permeabilization and eventual disintegration.[7]
Experimental Protocols
The evaluation of this compound's antimicrobial performance relies on a set of standardized and robust experimental protocols.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
This assay is fundamental to assessing the antimicrobial potency of a compound.
Methodology:
-
Bacterial Strains and Culture Conditions: Multidrug-resistant bacterial strains are cultured in appropriate growth media (e.g., Mueller-Hinton broth) to a standardized cell density, typically corresponding to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[8]
-
Microdilution Assay: The assay is performed in 96-well microtiter plates. Serial twofold dilutions of the this compound peptides are prepared in the wells.[8]
-
Inoculation: A standardized bacterial suspension is added to each well containing the peptide dilutions.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).[6]
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.[8]
-
MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is sub-cultured onto agar plates. The MBC is the lowest concentration of the peptide that results in a significant reduction (e.g., ≥99.9%) in the initial bacterial inoculum.[8]
Cytotoxicity and Hemolysis Assays
To evaluate the therapeutic potential of Dermaseptins, it is crucial to assess their toxicity against mammalian cells.
Methodology for Hemolysis Assay:
-
Red Blood Cell Preparation: Fresh human or animal red blood cells (RBCs) are washed and resuspended in a suitable buffer (e.g., PBS).
-
Peptide Incubation: The RBC suspension is incubated with various concentrations of the this compound peptides.
-
Controls: Positive (e.g., Triton X-100 for 100% hemolysis) and negative (buffer only) controls are included.
-
Measurement: After incubation, the samples are centrifuged, and the amount of hemoglobin released into the supernatant is measured spectrophotometrically at a specific wavelength (e.g., 540 nm).
-
Calculation: The percentage of hemolysis is calculated relative to the positive control.
Future Outlook
The compelling preclinical data on Dermaseptins and their derivatives underscore their potential as a new class of antimicrobial agents to address the challenge of multidrug resistance. Their rapid, membrane-disrupting mechanism of action is less likely to induce resistance compared to conventional antibiotics that target specific metabolic pathways.[4] Further research, including in vivo efficacy and safety studies, is warranted to translate these promising findings into clinical applications. The ability to engineer and optimize these peptides offers a powerful strategy for developing next-generation therapeutics against infectious diseases.
References
- 1. consensus.app [consensus.app]
- 2. A Novel Antimicrobial Peptide, this compound-SS1, with Anti-Proliferative Activity, Isolated from the Skin Secretion of Phyllomedusa tarsius - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial Properties of this compound S4 Derivatives with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced Antibacterial Activity of this compound through Its Immobilization on Alginate Nanoparticles—Effects of Menthol and Lactic Acid on Its Potentialization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of the Antibacterial Activity of New this compound Derivatives against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Dermaseptin
The responsible management of laboratory reagents is paramount to ensuring a safe and compliant research environment. For scientists and drug development professionals working with antimicrobial peptides like Dermaseptin, understanding the correct disposal procedures is a critical aspect of laboratory safety and chemical handling. This guide provides essential, step-by-step information for the proper disposal of this compound, aligning with established safety protocols for chemical waste management.
Hazard Profile and Safety Recommendations
This compound is a peptide with recognized hazardous properties that necessitate careful handling and disposal. The primary hazards associated with this compound are summarized in the table below. Adherence to personal protective equipment (PPE) guidelines is mandatory to mitigate risks of exposure.
Table 1: Summary of this compound Hazards and Recommended PPE
| Hazard Classification | GHS Category | Potential Effects | Recommended Personal Protective Equipment (PPE) |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed. | Laboratory coat, Nitrile gloves |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1] | Laboratory coat, Nitrile gloves |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[1] | Safety glasses or goggles[2] |
| Respiratory Tract Irritation | Category 3 | May cause respiratory irritation.[1] | Face mask (when handling powders), Use in a fume hood[2] |
General Disposal Protocol for this compound
As a research peptide, this compound should be disposed of as chemical waste, not biological waste[2]. The following protocol outlines the general steps for its safe disposal. It is imperative to consult your institution's Environmental Health & Safety (EHS) office for specific guidance and to ensure compliance with local, state, and federal regulations[2][3].
Step 1: Waste Segregation and Collection
-
Collect all this compound waste, including expired, contaminated, or unwanted material, in a designated and appropriate chemical waste container.
-
Do not mix this compound with incompatible chemicals in the same waste container[2].
-
Ensure containers are clearly labeled with the contents ("this compound Waste"), hazard class, and the accumulation start date[2].
Step 2: Spill Management
-
In the event of a spill, avoid creating dust from powdered forms of this compound[1].
-
Carefully sweep up the spilled material and place it in a suitable, closed container for disposal[1][4].
Step 3: Container Management
-
Use dependable containers that are compatible with chemical waste. High-density polyethylene is often a suitable choice[5].
-
Keep waste containers closed except when adding waste.
-
Store waste containers in a designated, well-ventilated area away from normal laboratory operations. Secondary containment is recommended[6].
Step 4: Final Disposal
-
The recommended method for final disposal is to engage a licensed, professional waste disposal company[4].
-
An alternative, where permitted and equipped, is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator with an afterburner and scrubber[7].
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound waste.
The Importance of Proper Antimicrobial Disposal
Improper disposal of antimicrobial agents, including peptides like this compound, can contribute to their presence in the environment, which is a significant concern for the development of antimicrobial resistance[8][9]. When these compounds enter water supplies and landfills, they can lead to the emergence of resistant microorganisms[8][10]. Therefore, adhering to correct disposal protocols is not only a matter of laboratory safety but also a crucial step in environmental stewardship and public health protection. Always consult the product's Safety Data Sheet (SDS) and your institution's EHS office to ensure the highest standards of safety and compliance are met[1][2].
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. cosmicpeptides.com [cosmicpeptides.com]
- 3. dermarite.com [dermarite.com]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. peptiderecon.com [peptiderecon.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. biosynth.com [biosynth.com]
- 8. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 9. nafdac.gov.ng [nafdac.gov.ng]
- 10. bitesizebio.com [bitesizebio.com]
Essential Safety and Logistical Information for Handling Dermaseptin
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides essential guidance on the personal protective equipment (PPE), operational procedures, and disposal of Dermaseptin, a cationic antimicrobial peptide. The following information is synthesized from safety data sheets (SDS) to ensure the well-being of laboratory personnel and the integrity of research.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. This compound is classified as an irritant, with the potential to cause skin, eye, and respiratory tract irritation[1][2].
Summary of Personal Protective Equipment Recommendations
| Protective Equipment | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | To prevent skin contact and subsequent irritation[1]. |
| Eye and Face Protection | Safety glasses with side-shields or goggles. A face shield may be necessary for larger quantities or when there is a risk of splashing. | To protect the eyes from dust, aerosols, and splashes[1]. |
| Skin and Body Protection | Laboratory coat or other suitable protective clothing. | To prevent contamination of personal clothing and skin[1]. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary. | To avoid inhalation of dust or aerosols which may cause respiratory tract irritation[1][2]. |
Operational Plan for Handling this compound
A systematic approach to handling this compound will minimize the risk of exposure and contamination. The following workflow outlines the key steps from preparation to disposal.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection : All waste materials, including unused this compound, contaminated PPE, and labware, should be collected in suitable, closed, and clearly labeled containers[1][2].
-
Disposal Method : Do not dispose of this compound down the drain[1]. Arrange for disposal through a licensed professional waste disposal company[2]. Adhere to all federal, state, and local regulations for chemical waste disposal[2].
First Aid Measures
In the event of accidental exposure, immediate action is necessary.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician[1][2]. |
| Skin Contact | Immediately wash off with soap and plenty of water. Consult a physician[1][2]. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[1]. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician[2]. |
Always have the Safety Data Sheet readily available to show to attending medical personnel[1][2]. By adhering to these safety protocols, researchers can mitigate the risks associated with handling this compound and maintain a safe laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
